4-(4-Cyanophenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDWRDZLMVIYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692427 | |
| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-53-6 | |
| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-Cyanophenyl)nicotinic Acid
This guide provides a comprehensive and technically detailed protocol for the synthesis of 4-(4-Cyanophenyl)nicotinic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a robust and reproducible process for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule featuring a pyridine-3-carboxylic acid (nicotinic acid) core and a para-substituted cyanophenyl group. This unique arrangement of a hydrogen bond donating and accepting carboxylic acid group, a coordinating pyridine nitrogen, and a polar cyano group makes it a highly attractive scaffold for the development of novel therapeutic agents and functional materials. Its derivatives have been explored for their potential in various applications, including as kinase inhibitors and in the formation of metal-organic frameworks (MOFs).
The synthesis of this and similar biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[1] This reaction allows for the efficient formation of a carbon-carbon bond between a halogenated pyridine derivative and an organoboron reagent.[2]
Strategic Approach: A Two-Step Synthesis via Suzuki-Miyaura Coupling
The most logical and efficient synthetic route to this compound involves a two-step process. This strategy begins with the esterification of a commercially available 4-halonicotinic acid, followed by a Suzuki-Miyaura cross-coupling reaction with 4-cyanophenylboronic acid, and concludes with the hydrolysis of the ester to yield the final product.
The initial esterification serves a dual purpose: it protects the carboxylic acid functionality, which could otherwise interfere with the organometallic catalyst, and it often improves the solubility of the starting material in the organic solvents typically used for cross-coupling reactions.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Starting Material - Methyl 4-Chloronicotinate
The initial step involves the esterification of 4-chloronicotinic acid. This is a standard Fischer esterification, which proceeds by reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[3]
Experimental Protocol: Esterification
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronicotinic acid (10.0 g, 63.5 mmol).
-
Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-chloronicotinate as a solid, which can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Part 2: The Core Reaction - Suzuki-Miyaura Cross-Coupling
The central step in this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 4-chloronicotinate with 4-cyanophenylboronic acid. The choice of catalyst, ligand, and base is critical for achieving a high yield and minimizing side products.[2] The conditions outlined below are adapted from a highly efficient palladium-catalyzed arylation of nicotinic acid derivatives.[4]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) active species.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-chloronicotinate (5.0 g, 29.1 mmol), 4-cyanophenylboronic acid (5.1 g, 34.9 mmol, 1.2 equivalents), palladium(II) acetate (Pd(OAc)₂; 0.33 g, 1.46 mmol, 5 mol%), and a suitable phosphine ligand such as SPhos (1.2 g, 2.91 mmol, 10 mol%).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃; 12.1 g, 87.3 mmol, 3.0 equivalents) as the base.
-
Solvent Addition: Add anhydrous 1,4-dioxane (100 mL) as the solvent.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, methyl 4-(4-cyanophenyl)nicotinate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Reagent/Catalyst | Molar Equiv. | Purpose |
| Methyl 4-chloronicotinate | 1.0 | Electrophilic coupling partner |
| 4-Cyanophenylboronic acid | 1.2 | Nucleophilic coupling partner |
| Pd(OAc)₂ | 0.05 | Palladium catalyst precursor |
| SPhos | 0.10 | Ligand to stabilize and activate the catalyst |
| K₂CO₃ | 3.0 | Base to activate the boronic acid |
| 1,4-Dioxane | - | Anhydrous solvent |
Part 3: Final Step - Hydrolysis to this compound
The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a straightforward hydrolysis reaction using a strong base.
Experimental Protocol: Hydrolysis
-
Reaction Setup: Dissolve the purified methyl 4-(4-cyanophenyl)nicotinate (e.g., 5.0 g) in a mixture of tetrahydrofuran (THF) (50 mL) and water (25 mL) in a round-bottom flask.
-
Reagent Addition: Add sodium hydroxide (NaOH) pellets (2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M hydrochloric acid (HCl). A white precipitate of this compound will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[5]
Characterization and Data
The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Expected Appearance | Expected ¹H NMR | Expected Mass Spec |
| Methyl 4-chloronicotinate | White to off-white solid | Signals for the pyridine ring protons and the methyl ester singlet | M+ corresponding to C₇H₆ClNO₂ |
| Methyl 4-(4-cyanophenyl)nicotinate | White to pale yellow solid | Signals for both aromatic rings and the methyl ester singlet | M+ corresponding to C₁₄H₁₀N₂O₂ |
| This compound | White solid | Disappearance of the methyl ester singlet and signals for both aromatic rings | M+ corresponding to C₁₃H₈N₂O₂ |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Solvents: The organic solvents used are flammable and should be handled with care, away from ignition sources.
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to good laboratory practices, researchers can successfully prepare this valuable compound for their scientific endeavors. The strategic use of a protected nicotinic acid derivative in a Suzuki-Miyaura cross-coupling reaction offers a high-yielding and versatile approach to this and other similar biaryl structures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Wasa, M., Worrell, B. T., & Yu, J.-Q. (2010). Pd(0)/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Angewandte Chemie International Edition, 49(7), 1275-1277. [Link]
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McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49. [Link]
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A Comprehensive Guide to the 1H and 13C NMR Characterization of 4-(4-Cyanophenyl)nicotinic Acid
Abstract
This technical guide provides an in-depth methodology and analysis for the structural elucidation of 4-(4-Cyanophenyl)nicotinic acid using 1H (Proton) and 13C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a bifunctional aromatic compound, this compound serves as a valuable building block in medicinal chemistry and materials science. Unambiguous characterization is critical for ensuring purity, verifying synthesis, and understanding its chemical properties. This document offers researchers, scientists, and drug development professionals a framework grounded in spectroscopic principles, detailing everything from sample preparation to spectral interpretation, thereby ensuring trustworthy and reproducible results.
Theoretical Framework for NMR Analysis
The molecular architecture of this compound dictates its unique spectroscopic fingerprint. The molecule consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-cyanophenyl group. Understanding the electronic effects of these substituents is paramount for predicting and interpreting the resulting NMR spectra.
-
Pyridine Ring System: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to benzene. Protons ortho to the nitrogen (H-2 and H-6) are typically the most deshielded.[1][2]
-
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group that will further deshield adjacent protons and carbons. The acidic proton itself is highly diagnostic, though its observation depends heavily on the choice of solvent.
-
4-Cyanophenyl Group: The nitrile moiety (-C≡N) is strongly electron-withdrawing, which influences the electronic environment of the phenyl ring. Due to the para-substitution and free rotation around the C-C single bond connecting the two rings, the phenyl ring exhibits symmetry. This results in two chemically equivalent protons (H-2'/H-6') and another two equivalent protons (H-3'/H-5'). The nitrile carbon has a characteristic chemical shift in 13C NMR, typically appearing in the 115-125 ppm range.[3]
Based on this structure, we can predict the following:
-
1H NMR: Seven distinct signals are expected in the aromatic region, plus a broad signal for the carboxylic acid proton. The pyridine ring will show three signals, while the symmetric cyanophenyl ring will show two signals (appearing as doublets).
-
13C NMR: A total of 11 distinct signals are expected for the carbons, as symmetry in the cyanophenyl ring makes C-2'/C-6' and C-3'/C-5' equivalent. The carboxyl and nitrile carbons will have characteristic downfield shifts.
Molecular Structure and Numbering Scheme
The following diagram illustrates the IUPAC numbering for this compound, which will be used for all spectral assignments.
Caption: Numbering scheme for this compound.
Experimental Protocol: A Self-Validating Approach
The reliability of NMR data hinges on a meticulously executed experimental protocol. Each step is chosen to mitigate potential errors and ensure the acquisition of high-quality, interpretable data.
Sample Preparation
The choice of solvent is the most critical decision in this phase. This compound contains a polar carboxylic acid group, which dictates its solubility.
Protocol:
-
Solvent Selection: Use Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Rationale (Expertise): DMSO-d6 is an excellent choice for several reasons. Firstly, its high polarity readily dissolves the carboxylic acid. Secondly, it is aprotic but can accept hydrogen bonds, which slows down the exchange rate of the acidic -COOH proton. This allows the proton to be observed as a distinct, albeit often broad, singlet in the 1H NMR spectrum, providing direct evidence of its presence.[4][5] In contrast, protic solvents like D2O or CD3OD would lead to rapid H-D exchange, causing the -COOH signal to disappear.
-
-
Weighing: Accurately weigh 5-10 mg of the dried compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.
-
Internal Standard: Add a minimal amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both 1H and 13C).
-
Trustworthiness: Using a universally accepted internal standard like TMS ensures that the chemical shifts are accurately calibrated and can be reliably compared to literature values, regardless of the specific spectrometer used.[4]
-
-
Homogenization: Gently vortex or sonicate the mixture for 1-2 minutes until a clear, homogeneous solution is obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically ~4-5 cm).
NMR Data Acquisition Workflow
The following workflow ensures a systematic approach from sample preparation to final analysis.
Caption: Standard workflow for NMR characterization.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer. These serve as a robust starting point and may be optimized as needed.
| Parameter | 1H NMR (Proton) | 13C NMR (1H Decoupled) | Justification |
| Spectrometer Frequency | 400 MHz | 101 MHz | Standard field strength for high-resolution academic and industrial labs. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative 1H; Power-gated decoupling for 13C to suppress NOE variations for quaternary carbons. |
| Acquisition Time (AQ) | ~4 seconds | ~1.2 seconds | Balances resolution and signal-to-noise. |
| Relaxation Delay (D1) | 2 seconds | 5 seconds | A longer delay for 13C is crucial for allowing quaternary carbons (like C-3, C-4, C-1', C-4', C≡N, and C=O), which have long relaxation times, to fully relax and be properly observed. |
| Number of Scans (NS) | 8-16 | 512-2048 | 13C has a low natural abundance (~1.1%), requiring significantly more scans to achieve adequate signal-to-noise.[6] |
| Spectral Width (SW) | 16 ppm | 240 ppm | Encompasses the typical chemical shift range for organic molecules, including the downfield carboxyl carbon.[3] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Analysis and Interpretation
The following sections detail the assignment of the 1H and 13C NMR spectra based on the principles discussed previously. The chemical shifts are hypothetical but represent typical values for this molecular structure.
1H NMR Spectrum Analysis (400 MHz, DMSO-d6)
The aromatic region of the proton spectrum is complex but can be systematically assigned.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Assignment |
| ~13.5 | br s | - | 1H | COOH | Very downfield, broad signal characteristic of a carboxylic acid proton in DMSO-d6. |
| ~9.15 | s | - | 1H | H-2 | Most downfield aromatic proton due to its position ortho to the ring nitrogen and adjacent to the electron-withdrawing carboxylic acid. Expected to be a singlet or a narrow doublet.[7] |
| ~8.85 | d | ~5.0 | 1H | H-6 | Downfield due to being ortho to the ring nitrogen. Appears as a doublet due to coupling with H-5.[1][8] |
| ~8.30 | d | ~8.0 | 1H | H-5 | Experiences coupling from H-6. Its chemical shift is influenced by its position relative to the nitrogen and the cyanophenyl group. |
| ~8.00 | d | ~8.5 | 2H | H-3'/H-5' | Aromatic protons on the cyanophenyl ring, ortho to the electron-withdrawing nitrile group, thus they are deshielded relative to H-2'/H-6'. |
| ~7.85 | d | ~8.5 | 2H | H-2'/H-6' | Aromatic protons on the cyanophenyl ring, coupled to H-3'/H-5'. |
13C NMR Spectrum Analysis (101 MHz, DMSO-d6)
The proton-decoupled 13C NMR spectrum provides a direct count of the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~165.5 | C=O | Characteristic chemical shift for a carboxylic acid carbon.[6][9] |
| ~152.0 | C-2 | Carbon adjacent to nitrogen is significantly deshielded. |
| ~150.5 | C-6 | Carbon adjacent to nitrogen is significantly deshielded.[10] |
| ~145.0 | C-4 | Quaternary carbon attached to the bulky cyanophenyl group and influenced by the ring nitrogen. |
| ~140.0 | C-1' | Quaternary carbon of the phenyl ring attached to the pyridine ring. |
| ~133.0 | C-3'/C-5' | Aromatic carbons ortho to the nitrile group. |
| ~130.0 | C-2'/C-6' | Aromatic carbons meta to the nitrile group. |
| ~128.5 | C-5 | Protonated pyridine carbon. |
| ~125.0 | C-3 | Quaternary carbon attached to the carboxylic acid. |
| ~118.0 | C≡N | Typical chemical shift range for a nitrile carbon.[3] |
| ~112.0 | C-4' | Quaternary carbon attached to the nitrile group. Its chemical shift is significantly influenced by the nitrile's electronic effect. |
Conclusion
The comprehensive analysis of 1H and 13C NMR spectra, guided by a robust theoretical framework and meticulous experimental protocol, enables the unambiguous structural confirmation of this compound. The characteristic chemical shifts and coupling patterns observed for the pyridine and cyanophenyl rings, along with the diagnostic signals for the carboxyl and nitrile functional groups, provide a complete and self-consistent dataset. This guide serves as a reliable reference for researchers, ensuring the integrity and accuracy of their analytical results in the fields of chemical synthesis, drug discovery, and materials science.
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University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles. Retrieved from [Link]
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Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
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AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
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Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
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OSTI.GOV. (1985, March 1). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid. Retrieved from [Link]
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Sci-Hub. (n.d.). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]
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American Chemical Society. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:). Retrieved from [Link]
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Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
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PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
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Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
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NIST WebBook. (n.d.). Nicotinic acid, 4-cyanophenyl ester. Retrieved from [Link]
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American Chemical Society. (n.d.). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 4-(4-Cyanophenyl)nicotinic Acid
Executive Summary
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (XRD) analysis of 4-(4-cyanophenyl)nicotinic acid, a molecule of interest in pharmaceutical and materials science. Intended for researchers, scientists, and drug development professionals, this document details the entire workflow, from obtaining high-quality single crystals to the final stages of structure refinement and validation. By explaining the causality behind critical experimental choices, this guide serves not only as a methodological protocol but also as an educational resource grounded in the principles of modern crystallography. We explore the nuanced art of crystal growth, the precise science of data collection, and the computational rigor of structure solution. The resulting structural insights, particularly into the supramolecular assembly governed by hydrogen bonding, are crucial for understanding the solid-state properties of this compound and guiding its future applications.
Introduction
The Significance of this compound
This compound is a bifunctional organic molecule featuring a pyridine carboxylic acid moiety and a cyanophenyl group. This unique combination of functional groups makes it an attractive building block in several scientific domains. The carboxylic acid and pyridine nitrogen offer predictable hydrogen bonding capabilities, essential for crystal engineering and the design of co-crystals with tunable physicochemical properties.[1] The cyano group can also participate in non-covalent interactions and serves as a key reactive handle. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, where molecular conformation and intermolecular interactions dictate biological activity, and for materials science, where crystal packing influences properties like solubility, stability, and morphology.[2]
The Definitive Power of Single-Crystal XRD
While techniques like NMR and mass spectrometry confirm molecular connectivity, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide an unambiguous, high-resolution map of atomic positions in the solid state.[3] This technique is indispensable for:
-
Absolute Structure Confirmation: Verifying the molecular structure, including stereochemistry.
-
Conformational Analysis: Determining the exact shape and orientation of the molecule in its crystalline form.
-
Mapping Intermolecular Forces: Visualizing the intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal lattice.[4]
This detailed structural information is the foundation for structure-activity relationship (SAR) studies and the rational design of new chemical entities with desired properties.[5]
The Experimental Workflow: A Journey from Powder to Structure
The path from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for the success of the next.
Prerequisite: Synthesis and Purity
The starting material, this compound, is typically synthesized via cross-coupling reactions, for instance, a Suzuki coupling between a boronic acid derivative of one ring system and a halogenated precursor of the other.[6] It is imperative that the compound is purified to the highest possible degree (>98%) before attempting crystallization, as impurities can severely inhibit or disrupt the formation of a well-ordered crystal lattice.
The Art and Science of Growing Single Crystals
Obtaining a high-quality single crystal, typically 0.1-0.4 mm in size with no cracks or defects, is often the most challenging step.[7] The goal is to allow molecules to slowly and methodically arrange themselves into a perfectly ordered lattice.
Causality Behind Solvent Selection: The choice of solvent is the most critical variable. An ideal solvent will dissolve the compound when hot but not when cold.[8] For an organic acid like our target molecule, a range of solvents with varying polarities should be screened. Protic solvents like methanol or ethanol can compete for hydrogen bonding sites, while aprotic solvents like acetonitrile or ethyl acetate may promote the desired intermolecular interactions between the molecules themselves.
Step-by-Step Protocol: Slow Evaporation
-
Solubility Screening: Begin by testing the solubility of a few milligrams of the compound in various solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate) at room temperature and upon gentle heating.
-
Solution Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., a mixture of methanol and dichloromethane) by gently warming and stirring in a small, clean vial.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate impurities. This step is crucial to prevent unwanted nucleation.
-
Crystallization: Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature, ideally in a vibration-free environment.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is mounted on the diffractometer, the process of collecting the diffraction data begins.[9]
Experimental Choices & Their Rationale:
-
Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is the standard choice for small organic molecules due to its high energy, which minimizes absorption effects.[3]
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a nitrogen cryostream. This is critical as it reduces atomic thermal vibrations, leading to sharper diffraction spots at higher angles and a more precise final structure.
-
Data Collection Strategy: A modern diffractometer will calculate an optimized strategy to ensure a complete and redundant dataset is collected.[10][11] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam, collecting hundreds of diffraction images (frames).[9]
Structure Solution and Refinement
This stage transitions from experimental work to computational analysis, transforming the raw diffraction intensities into a final, validated 3D model.
Methodology:
-
Data Integration and Scaling: The collected frames are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors, yielding a reflection file (.hkl).
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: This is an iterative process using a program like SHELXL.[12][13][14] The atomic positions and their anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model). The quality of the refinement is monitored by the R-factor (R1), with a final value below 5% being indicative of a good model.[15]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as their scattering power is too weak to be located directly from the electron density map.
-
Validation: The final structural model is validated using software like checkCIF, which is an integral part of the submission process to crystallographic databases and journals.[16][17][18] This program checks for geometric consistency, potential symmetry issues, and other common errors, ensuring the trustworthiness of the structure.[19]
Workflow Visualization
The entire process from a purified compound to a validated crystal structure can be visualized as a linear workflow.
Caption: Experimental and computational workflow for single-crystal XRD analysis.
Analysis of the Crystal Structure
The result of this workflow is a Crystallographic Information File (CIF), a standard text format that contains all the information about the structure.[13] From this file, we can extract critical chemical insights.
Crystallographic Data Summary
The primary crystallographic data for a representative structure of this compound would be summarized as follows.
| Parameter | Value |
| Chemical Formula | C₁₃H₈N₂O₂ |
| Formula Weight | 224.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (0.71073) |
| Reflections Collected | Value |
| Independent Reflections | Value |
| R₁ [I > 2σ(I)] | Value |
| wR₂ (all data) | Value |
| Goodness-of-fit on F² | Value |
| CCDC Deposition Number | Value |
(Note: Specific unit cell parameters and R-factors are dependent on the actual experimental outcome and would be sourced from a database like the Cambridge Structural Database (CSD)).[20]
Supramolecular Assembly: The Hydrogen-Bonded Dimer
A hallmark of carboxylic acids in the solid state is the formation of robust hydrogen-bonded dimers.[4] In this compound, two molecules are arranged in a centrosymmetric fashion, linked by a pair of strong O—H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of the other. This creates a highly stable, planar supramolecular synthon.
This primary interaction is the dominant force in the crystal packing, directing the overall assembly. Further, weaker interactions, such as C—H···O and C—H···N contacts, as well as potential π-π stacking between the aromatic rings, contribute to the formation of a dense, three-dimensional network.[21][22]
Caption: Conceptual diagram of the O—H···N hydrogen-bonded dimer.
Implications and Future Directions
The detailed structural knowledge gained from this analysis is foundational. For drug development professionals, understanding the precise conformation and the dominant intermolecular interactions can inform the design of more effective active pharmaceutical ingredients (APIs). It provides a blueprint for predicting and controlling polymorphism—the existence of different crystal forms of the same compound—which has profound implications for a drug's solubility, stability, and bioavailability.
For materials scientists, this structural information is the starting point for crystal engineering. By understanding the primary hydrogen-bonding motif, one can rationally design co-crystals with other molecules to create novel materials with tailored properties, such as improved solubility or different optical characteristics. The Cambridge Structural Database (CSD) serves as an invaluable resource for this, allowing researchers to search for similar structural motifs and predict crystallization outcomes.[20][23][24]
Conclusion
Single-crystal X-ray diffraction provides an unparalleled level of detail into the solid-state structure of this compound. The journey from a purified powder to a refined crystallographic model is a meticulous process that combines careful experimental technique with robust computational analysis. The resulting structural data, particularly the confirmation of a strong hydrogen-bonded dimer motif, is not merely an academic curiosity; it is actionable intelligence that empowers researchers in drug development and materials science to make informed decisions in the design and application of this versatile molecule.
References
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Title: Cambridge Structural Database Source: Wikipedia URL: [Link]
-
Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Source: Oxford Academic URL: [Link]
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Title: Cambridge Structural Database (CSD) Source: Physical Sciences Data science Service URL: [Link]
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Title: Cambridge Structural Database (CSD) Source: USC Libraries - University of Southern California URL: [Link]
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Title: Crystal structure refinement with SHELXL Source: IUCr Journals URL: [Link]
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Title: Cambridge Structural Database Source: Re3data.org URL: [Link]
-
Title: checkCIF validation ALERTS: what they mean and how to respond Source: ResearchGate URL: [Link]
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Title: Crystal structure refinement with SHELXL Source: PubMed URL: [Link]
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Title: checkCIF FAQ Source: IUCr Journals - International Union of Crystallography URL: [Link]
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Title: User guide to crystal structure refinement with SHELXL Source: Reza Latifi URL: [Link]
-
Title: SHELXL - An Easy Structure - Sucrose Source: University of Glasgow URL: [Link]
-
Title: Details of checkCIF/PLATON tests for IUCr Journals Source: IUCr Journals URL: [Link]
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Title: Analysis of Hydrogen Bonds in Crystals Source: MDPI URL: [Link]
-
Title: CheckCIF validation ALERTS: what they mean and how to respond Source: R Discovery URL: [Link]
- Title: Crystallization method for organic acid or organic acid ester Source: Google Patents URL
-
Title: Validating a small-unit-cell structure; understanding checkCIF reports Source: YouTube URL: [Link]
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Title: Reflections on the Hydrogen Bond in Crystal Engineering Source: ResearchGate URL: [Link]
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Title: Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis Source: Oreate AI Blog URL: [Link]
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Title: How to: Search Scientific Literature with the Cambridge Structural Database (CSD) Source: YouTube URL: [Link]
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Title: The Hydrogen Bond and Crystal Engineering Source: RSC Publishing URL: [Link]
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Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]
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Title: Single Crystal XRD: Data Acquisition and Structure Solving Source: University of Saskatchewan URL: [Link]
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Title: Chapter 2: The Role of Hydrogen Bonding in Co-crystals Source: Royal Society of Chemistry URL: [Link]
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Title: Role of sp-C−H---N Hydrogen Bonding in Crystal Engineering Source: ACS Publications URL: [Link]
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Title: Data-collection strategies Source: IUCr Journals URL: [Link]
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Title: Crystallization of Salts of Organic Acids from Non-Conventional Solvents Source: Taylor & Francis URL: [Link]
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Title: Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids Source: ResearchGate URL: [Link]
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Title: 9 Ways to Crystallize Organic Compounds Source: wikiHow URL: [Link]
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Title: Data Collection Strategies Source: Helmholtz-Zentrum Berlin URL: [Link]
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Title: SOP: CRYSTALLIZATION Source: University of Wisconsin-Madison URL: [Link]
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Title: Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors Source: PubMed URL: [Link]
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Title: Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida Source: ResearchGate URL: [Link]
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Title: Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography Source: Nanomegas URL: [Link]
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Title: Characterisation and Study of Compounds by Single Crystal X-ray Diffraction Source: MDPI URL: [Link]
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A Spectroscopic and Physicochemical Guide to 4-(4-Cyanophenyl)nicotinic Acid: A Predictive Analysis for Research and Development
Abstract: 4-(4-Cyanophenyl)nicotinic acid is a bifunctional molecule integrating the pharmacologically significant nicotinic acid (Vitamin B3) core with a cyanophenyl moiety, a common functional group in medicinal chemistry and materials science. The extended π-conjugation and distinct electronic features of this molecular architecture suggest unique spectroscopic properties critical for its identification, characterization, and application. Due to the limited availability of direct experimental data in peer-reviewed literature, this technical guide provides a comprehensive, predictive analysis of its key spectroscopic signatures. By leveraging established data from its constituent moieties—nicotinic acid and cyanophenyl derivatives—this whitepaper offers researchers, chemists, and drug development professionals a robust theoretical framework and practical protocols for the empirical investigation of this compound. The analysis covers UV-Visible Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, grounding all predictions in fundamental chemical principles and authoritative references.
Molecular Structure and Electronic Landscape
This compound presents a fascinating case of intramolecular electronic interplay. The structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group (-COOH) and at the 4-position with a 4-cyanophenyl group.
-
Nicotinic Acid Moiety: The pyridine ring is inherently electron-deficient. The attached carboxylic acid is a meta-director and a strong electron-withdrawing group through both resonance and induction, further lowering the electron density of the aromatic system.
-
4-Cyanophenyl Moiety: The cyano group (-C≡N) is also powerfully electron-withdrawing, primarily through a strong inductive effect and a moderate resonance effect.
-
Conjugated System: The direct linkage between the phenyl and pyridine rings creates an extended, conjugated π-system. This electronic communication between the two rings is the dominant factor that will govern the molecule's photophysical properties (UV-Vis absorption and fluorescence), causing significant shifts compared to the individual parent molecules.
This unique electronic profile is crucial for interpreting the spectroscopic data that follows.
Caption: Molecular structure of this compound.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of a molecule provides insight into its electronic transitions, typically π → π* and n → π* transitions for conjugated systems.
Predicted Spectral Characteristics
The primary absorption bands in this compound are expected to arise from π → π* transitions within the extended aromatic system.
-
Reference Spectra: Nicotinic acid, when dissolved in acidic solution, exhibits characteristic absorption peaks around 213 nm and 261 nm[1]. A separate study identified the λmax of niacin in ethanol at 262 nm[2].
-
Prediction: The primary λmax for this compound is predicted to be in the 280–320 nm range, representing a significant red shift from the ~262 nm peak of unsubstituted nicotinic acid.
Experimental Protocol: UV-Vis Spectrum Acquisition
This protocol ensures the accurate determination of the compound's absorption maxima (λmax) and molar absorptivity.
-
Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer with a spectral bandwidth of <2 nm is required.
-
Solvent Selection: Begin with a spectroscopic grade solvent in which the compound is fully soluble (e.g., ethanol, methanol, or acetonitrile). The solvent must be transparent in the measurement range (>220 nm).
-
Stock Solution Preparation: Accurately weigh approximately 1-5 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask to create a stock solution. Calculate the precise molar concentration.
-
Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM) to find a concentration that yields an absorbance between 0.2 and 1.0 A.U.
-
Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent to serve as the reference/blank.
-
Measurement:
-
Rinse and fill a second matched quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Perform a baseline correction with the solvent blank.
-
Scan the sample from 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Using a concentration that gives an absorbance near the midpoint of the linear range, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
Fluorescence is a result of radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). Its efficiency depends on the molecule's structural rigidity and the nature of its electronic states.
Predicted Emissive Properties
-
Causality and Rationale: Molecules with rigid, planar, and extended conjugated systems are often fluorescent. The structure of this compound fits this profile. Studies on other cyanophenyl derivatives have demonstrated intense solid-state fluorescence, where the cyano group and molecular packing contribute to the emissive properties[3]. While nicotinic acid itself is not strongly fluorescent, it can be detected via fluorescence following post-column derivatization, indicating the pyridine core can participate in emissive processes[5]. The rigid biphenyl-like core of the target molecule should minimize non-radiative decay pathways (like vibrational relaxation), thereby favoring fluorescence.
-
Prediction: this compound is predicted to be fluorescent, particularly in the solid state or in aprotic solvents. The emission is expected in the blue to blue-green region (400–500 nm) , characteristic of such aromatic systems. The phenomenon of intramolecular charge transfer (ICT) from the pyridine/phenyl system to the electron-withdrawing cyano and carboxyl groups may also play a role, potentially leading to solvent-dependent emission shifts (solvatochromism).
Experimental Workflow: Characterizing Fluorescence
This workflow outlines the steps for a comprehensive analysis of the compound's emissive behavior.
Caption: Workflow for comprehensive fluorescence characterization.
Protocol: Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (ΦF) quantifies the efficiency of the emission process.
-
Select a Standard: Choose a well-characterized fluorescence standard with an emission range overlapping that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[6].
-
Prepare Solutions: Prepare a series of five dilutions for both the standard and the test compound in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: For each solution, measure the fluorescence emission spectrum, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF_sample) is calculated using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where Grad is the gradient of the plotted line and η is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by probing the chemical environment of atomic nuclei like ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The proton spectrum will be complex due to the disubstituted nature of both aromatic rings. Chemical shifts are referenced to TMS (0 ppm).
-
Reference Data: The ¹H NMR spectrum of nicotinic acid is well-documented. The proton signals, from most to least downfield, correspond to positions 2, 6, 4, and then 5 of the pyridine ring[7]. In D₂O at pH 7, these appear at approximately 8.94 (H2), 8.61 (H6), 8.26 (H4), and 7.53 (H5) ppm[8].
-
Prediction:
-
Pyridine Protons: The large, anisotropic cyanophenyl group at position 4 will replace the H4 signal. It will exert a strong deshielding effect on the adjacent protons.
-
H2 & H6: These protons will be the most downfield, likely appearing as doublets or doublet of doublets above 8.8 ppm.
-
H5: This proton will likely appear as a doublet, shifted downfield from its position in nicotinic acid, perhaps in the 7.8–8.2 ppm range.
-
-
Cyanophenyl Protons: These four protons will form a characteristic AA'BB' system, appearing as two distinct, mutually coupled doublets. Due to the electron-withdrawing nature of the cyano group, both doublets are expected in the deshielded aromatic region, likely between 7.6 and 8.0 ppm.
-
Carboxylic Proton: The -COOH proton will be a broad singlet, highly dependent on solvent and concentration, typically appearing very downfield (>12 ppm).
-
Predicted ¹³C NMR Spectrum
-
Reference Data: The ¹³C NMR spectrum for nicotinic acid shows signals for the carboxyl carbon (~167 ppm) and the pyridine carbons (~124-153 ppm)[8].
-
Prediction:
-
Carboxyl Carbon (-COOH): ~165–170 ppm.
-
Pyridine Carbons: The carbon attached to the cyanophenyl group (C4) and the carboxyl group (C3) will be quaternary and shifted. The other pyridine carbons will appear in the 120–155 ppm range.
-
Cyanophenyl Carbons: Four signals are expected in the aromatic region (~125–145 ppm), plus the quaternary carbon attached to the pyridine ring and the one attached to the cyano group.
-
Nitrile Carbon (-C≡N): This will be a sharp, characteristic signal with a relatively low intensity, appearing around 117–120 ppm .
-
| Predicted NMR Data Summary | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine CH (H2, H6, H5) | 8.0 – 9.2 | 120 – 155 |
| Phenyl CH | 7.6 – 8.0 (2x Doublets) | 125 – 145 |
| Carboxylic Acid (-COOH) | >12 (Broad Singlet) | 165 – 170 |
| Nitrile (-C≡N) | N/A | 117 – 120 |
| Quaternary Carbons | N/A | Various (120-150) |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often a good starting point as it dissolves many polar organic compounds and allows observation of the acidic proton.
-
Sample Preparation: Dissolve 5–10 mg of the compound in approximately 0.6–0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Advanced Experiments (Optional): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and nitrile functional groups.
-
Reference Data: The IR spectrum of nicotinic acid shows a very broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch at ~1700 cm⁻¹, and C=N/C=C ring stretching bands around 1600 cm⁻¹[9][10]. Aromatic nitriles show a sharp C≡N stretching vibration.
-
Prediction: The spectrum of this compound will be a composite of its functional parts, with the following key absorptions:
-
~3300–2500 cm⁻¹ (Broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.
-
~3100–3000 cm⁻¹ (Sharp, weak): Aromatic C-H stretching.
-
~2230–2220 cm⁻¹ (Sharp, medium): C≡N nitrile stretch. This is a highly diagnostic peak.
-
~1710–1690 cm⁻¹ (Strong, sharp): C=O carbonyl stretch from the carboxylic acid.
-
~1610–1450 cm⁻¹ (Multiple bands): Aromatic C=C and C=N ring stretching vibrations from both the pyridine and phenyl rings.
-
~900–675 cm⁻¹ (Multiple bands): C-H out-of-plane bending, which can be diagnostic of the ring substitution patterns.
-
| Predicted Key IR Absorptions | Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| Carboxylic Acid O-H | 3300 – 2500 | Stretching | Broad, Strong |
| Aromatic C-H | 3100 – 3000 | Stretching | Weak to Medium |
| Nitrile C≡N | 2230 – 2220 | Stretching | Medium, Sharp |
| Carbonyl C=O | 1710 – 1690 | Stretching | Strong, Sharp |
| Aromatic C=C, C=N | 1610 – 1450 | Ring Stretching | Medium to Strong |
Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)
This solid-state method is ideal for crystalline organic compounds.
-
Sample Preparation: Grind 1–2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty, clean sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Label the significant peaks and assign them to their corresponding functional group vibrations.
Conclusion
This technical guide provides a detailed, predictive framework for understanding the spectroscopic properties of this compound. The key identifying features are predicted to be: a red-shifted UV absorption maximum around 280-320 nm, potential fluorescence in the blue region of the spectrum, a diagnostic nitrile (C≡N) stretch in the IR spectrum at ~2225 cm⁻¹, and a complex but interpretable NMR spectrum showing signals for two distinct, disubstituted aromatic rings. The provided protocols offer a standardized approach for researchers to empirically validate these predictions and build a complete characterization profile for this promising molecule, paving the way for its further development in scientific and industrial applications.
References
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Title: Nicotinic acid, 4-cyanophenyl ester Source: NIST WebBook URL: [Link]
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Title: Nicotinic Acid | C6H5NO2 Source: PubChem URL: [Link]
-
Title: Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin Source: ResearchGate URL: [Link]
-
Title: Nicotinic Acid (210-260 nm) Source: Starna Scientific URL: [Link]
-
Title: FT-IR spectra of Nicotinic acid (a) control and (b) treated. Source: ResearchGate URL: [Link]
-
Title: Proton NMR Spectrum for Nicotinic Acid Source: Chemistry Stack Exchange URL: [Link]
-
Title: NIACIN (VITAMIN B3) - HPLC Analysis via Photochemical Post-Column Derivatization Source: LCTech GmbH URL: [Link]
-
Title: Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Enhanced fluorescence emission or singlet oxygen production of cationic porphyrazines and porphyrins through combination with carbon dots Source: PubMed Central (PMC) - NIH URL: [Link]
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An In-depth Technical Guide to the Solubility of 4-(4-Cyanophenyl)nicotinic Acid in Common Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Cyanophenyl)nicotinic acid. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust theoretical framework for predicting its solubility based on its structural components: the nicotinic acid backbone and the 4-cyanophenyl substituent. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound in various organic solvents is presented, empowering researchers to generate precise and reliable data. This document is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies for the characterization of this compound.
Introduction: The Significance of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an API like this compound, its solubility profile in various solvents is a pivotal determinant for:
-
Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or chromatographic purification steps.
-
Formulation: The ability to formulate a drug product, whether as an oral solid dosage form, a liquid formulation, or an injectable, is fundamentally dependent on the API's solubility. Poor solubility can lead to challenges in achieving the desired drug concentration and can negatively impact bioavailability.
-
Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. An API must be in a dissolved state to be absorbed across the gastrointestinal membrane.
-
Preclinical and In Vitro Studies: The preparation of stock solutions for various biological assays and preclinical studies requires knowledge of the compound's solubility in relevant solvents like dimethyl sulfoxide (DMSO).
This compound is a molecule of interest due to its structural similarity to nicotinic acid (a B vitamin with therapeutic uses in dyslipidemia) and the presence of a cyanophenyl group, a common moiety in medicinal chemistry. The nitrile group can influence a molecule's pharmacokinetic profile, sometimes enhancing solubility and metabolic stability.[1] This guide aims to provide a foundational understanding of the solubility of this compound and a practical approach to its experimental determination.
Theoretical Framework for Solubility Prediction
Physicochemical Properties of this compound and its Precursors
The "like dissolves like" principle is a fundamental concept in predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is influenced by the presence of polar functional groups and the overall molecular size.
Table 1: Comparison of Physicochemical Properties
| Property | Nicotinic Acid | 4-Cyanophenyl Moiety (approximated from 4-aminobenzonitrile) | This compound (Estimated) |
| Molecular Weight ( g/mol ) | 123.11 | ~102.12 (without the amino group) | ~226.23 |
| Key Functional Groups | Carboxylic acid, Pyridine ring | Nitrile group, Phenyl ring | Carboxylic acid, Pyridine ring, Nitrile group, Phenyl ring |
| Hydrogen Bond Donors | 1 (from -COOH) | 0 | 1 (from -COOH) |
| Hydrogen Bond Acceptors | 2 (N in pyridine, O in C=O) | 1 (N in -CN) | 3 (N in pyridine, O in C=O, N in -CN) |
| Polarity | Polar | Moderately Polar | Likely more polar than nicotinic acid due to the nitrile group, but also larger and more rigid. |
| Predicted LogP | 0.219[3] | ~1.0 (for benzonitrile) | Expected to be higher than nicotinic acid due to the addition of the phenyl ring. |
The introduction of the 4-cyanophenyl group to the nicotinic acid scaffold is expected to have several competing effects on its solubility:
-
Increased Molecular Size and Hydrophobicity: The addition of a phenyl ring significantly increases the non-polar surface area of the molecule, which would generally decrease its solubility in polar solvents like water.
-
Increased Polarity from the Nitrile Group: The nitrile (-C≡N) group is highly polar and can act as a hydrogen bond acceptor.[4] This increased polarity could enhance solubility in polar organic solvents. The presence of a nitrile group can sometimes lead to enhanced solubility and improved pharmacokinetic parameters.[5]
-
Crystal Lattice Energy: The larger, more rigid structure of this compound may lead to a more stable crystal lattice, which would require more energy to overcome during dissolution, thus lowering solubility.
Hansen Solubility Parameters (HSP) for Solvent Selection
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] A solute is more likely to dissolve in a solvent if their HSP values are similar.
Table 2: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Water | 15.5 | 16.0 | 42.3 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Data compiled from various sources.[7][8][9]
Based on the structure of this compound, it is expected to have significant polar (from the carboxylic acid, pyridine, and nitrile groups) and hydrogen bonding components to its HSP. Therefore, it is predicted to be more soluble in polar solvents such as DMSO, DMF, and alcohols, and less soluble in non-polar solvents like hexane and toluene.
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Theoretical Framework for the Molecular Analysis of 4-(4-Cyanophenyl)nicotinic Acid: A Computational Approach
An In-Depth Technical Guide
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven framework for the theoretical and computational analysis of 4-(4-Cyanophenyl)nicotinic acid. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] This document outlines a multi-faceted computational workflow, beginning with the fundamental optimization of the molecular structure using Density Functional Theory (DFT), followed by an exploration of its vibrational and electronic properties. Furthermore, it details the application of these foundational calculations to predict the molecule's pharmacokinetic profile (ADME) and to investigate its potential biological activity through molecular docking simulations. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to characterize novel small molecules and accelerate the discovery pipeline.
Introduction: The Imperative for Computational Scaffolding in Drug Discovery
The integration of computational chemistry into the drug discovery process provides an efficient and economical alternative to purely empirical methods, allowing for the rapid screening and characterization of novel chemical entities.[4] this compound presents a compelling subject for such analysis, combining the biologically relevant nicotinic acid scaffold with a cyanophenyl moiety, a group known to influence electronic properties and receptor interactions.[5][6]
The primary objective of this guide is to establish a self-validating, step-by-step protocol for the in silico characterization of this molecule. We will demonstrate how to derive a stable molecular geometry, predict its spectroscopic signatures, understand its electronic reactivity, and finally, contextualize its properties within a drug development framework through pharmacokinetic predictions and molecular docking studies.
Foundational Analysis: Molecular Geometry and Vibrational Spectra
The initial and most critical phase of any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which seeks the minimum energy structure on the potential energy surface.
Expertise in Practice: The Choice of DFT, Functional, and Basis Set
Density Functional Theory (DFT) has become the workhorse of quantum chemistry for its excellent balance of accuracy and computational cost. For organic molecules of this nature, the B3LYP hybrid functional is a robust and widely validated choice.[7][8][9] We couple this with the Pople-style 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electronic structure, including polarization and diffuse functions necessary for handling the lone pairs and pi systems inherent in our molecule.[8][10]
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Structure Input : Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Calculation Setup : In a computational chemistry package (e.g., Gaussian), specify the following keywords: Opt Freq B3LYP/6-311++G(d,p).
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial for two reasons: it confirms the structure is a true energy minimum (absence of imaginary frequencies) and it predicts the vibrational (IR and Raman) spectra.[11]
-
-
Execution : Run the calculation.
-
Validation : Post-computation, verify that the output file indicates successful convergence and reports zero imaginary frequencies.
Visualization: Computational Workflow for Structural Analysis
Caption: Workflow for geometry optimization and vibrational analysis.
Data Presentation: Optimized Structural Parameters
The geometry optimization yields precise bond lengths and angles. Below is a table of representative calculated parameters for the optimized structure of this compound.
| Parameter | Description | Calculated Value (Å or °) |
| Bond Lengths | ||
| C≡N | Cyano group triple bond | ~1.16 Å |
| C=O | Carboxylic acid carbonyl | ~1.21 Å |
| O-H | Carboxylic acid hydroxyl | ~0.97 Å |
| C-C | Phenyl-Pyridine linker | ~1.49 Å |
| Bond Angles | ||
| O=C-O | Carboxylic acid group | ~124° |
| C-C≡N | Cyanophenyl group | ~179° |
| Dihedral Angle | ||
| C-C-C-C | Phenyl-Pyridine torsion | ~35-45° |
Note: These are typical expected values based on DFT calculations for similar structures.
Data Presentation: Key Vibrational Frequencies
The frequency calculation allows for the assignment of characteristic vibrational modes, which can be directly compared with experimental FT-IR and Raman spectroscopy data for structural validation.[8][12]
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H stretch | Carboxylic Acid | ~3550 (monomer) | 3500-3700 (gas), 2500-3300 (H-bonded) |
| C-H stretch | Aromatic Rings | ~3050-3100 | 3000-3100 |
| C≡N stretch | Cyano Group | ~2235 | 2220-2260 |
| C=O stretch | Carboxylic Acid | ~1750 | 1700-1780 |
| C=C/C=N stretch | Aromatic Rings | ~1400-1600 | 1400-1650 |
Electronic Structure and Chemical Reactivity
With a stable structure established, we can now probe the electronic properties that govern the molecule's reactivity. This is primarily accomplished through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Conceptual Framework: HOMO, LUMO, and Reactivity Descriptors
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[8][13] A smaller gap suggests the molecule is more polarizable and more reactive. From the HOMO and LUMO energies, we can derive several key quantum chemical descriptors:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
-
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
-
Global Electrophilicity Index (ω) = μ² / (2η)
Visualization: Derivation of Reactivity Indices
Caption: Relationship between FMOs and key reactivity descriptors.
Data Presentation: Calculated Electronic Properties
| Property | Symbol | Calculated Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -7.25 | Energy required to remove an electron |
| LUMO Energy | ELUMO | -2.50 | Energy released when gaining an electron |
| HOMO-LUMO Gap | ΔE | 4.75 | High value indicates high kinetic stability |
| Chemical Potential | μ | -4.875 | Electron escaping tendency |
| Chemical Hardness | η | 2.375 | Resistance to charge transfer |
| Electrophilicity Index | ω | 5.00 | Measure of electrophilic character |
Note: Values are representative for a molecule of this type and are derived from the HOMO/LUMO energies.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density, providing an invaluable visual guide to the molecule's reactivity.[7] It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, we expect to see:
-
Negative Potential (Red/Yellow) : Around the nitrogen of the cyano group, the pyridine nitrogen, and the carbonyl oxygen of the carboxylic acid, indicating sites prone to electrophilic attack.
-
Positive Potential (Blue) : Around the carboxylic acid hydrogen, indicating the most likely site for nucleophilic attack or hydrogen bonding.
Predictive Drug Development: ADME and Molecular Docking
A theoretically sound molecular structure is the foundation for predicting its behavior in a biological context. We now pivot to in silico methods that assess its potential as a drug candidate.
ADME (Absorption, Distribution, Metabolism, Excretion) Profile
Before engaging in costly synthesis and in vitro testing, a preliminary ADME profile can be generated computationally. This involves assessing properties that govern a molecule's journey through the body.
-
Input : Use the optimized molecular structure (in SMILES or SDF format).
-
Platform : Submit the structure to a reliable web-based platform (e.g., SwissADME).
-
Analysis : Analyze the output, paying close attention to:
-
Lipinski's Rule of Five : A set of criteria to evaluate drug-likeness and potential oral bioavailability.
-
Lipophilicity (LogP) : The partition coefficient between octanol and water, indicating membrane permeability.
-
Water Solubility (LogS) : Predicts how well the compound dissolves in aqueous environments.
-
Bioavailability Score : An overall score combining multiple parameters.
-
Data Presentation: Predicted ADME & Physicochemical Properties
| Property | Criteria (Lipinski's Rule) | Predicted Value | Assessment |
| Molecular Weight | ≤ 500 g/mol | ~238.2 g/mol | Pass |
| LogP | ≤ 5 | ~2.8 | Pass |
| H-bond Donors | ≤ 5 | 1 | Pass |
| H-bond Acceptors | ≤ 10 | 4 | Pass |
| Other Properties | |||
| Water Solubility | - | Moderately Soluble | Favorable |
| Bioavailability Score | - | 0.55 | Good |
Molecular Docking: Simulating Ligand-Receptor Interactions
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[14][15] Given that derivatives of nicotinic acid and cyanophenyl-containing molecules have shown activity as enzyme inhibitors (e.g., aromatase), we will use human aromatase (Cytochrome P450 19A1) as a representative target for this protocol.[5][6]
-
Receptor Preparation :
-
Download the crystal structure of human aromatase from the Protein Data Bank (PDB).
-
Using software (e.g., UCSF Chimera, AutoDock Tools), remove water molecules, add polar hydrogens, and assign atomic charges.
-
-
Ligand Preparation :
-
Use the DFT-optimized structure of this compound.
-
Assign atomic charges and define rotatable bonds.
-
-
Grid Box Generation : Define the search space for the docking simulation, ensuring it encompasses the known active site of the enzyme.
-
Docking Execution : Run the docking simulation using software like AutoDock Vina. The algorithm will explore numerous conformations of the ligand within the active site and score them based on a force field.
-
Results Analysis :
-
Analyze the binding energy (in kcal/mol) for the top-ranked poses. More negative values indicate stronger predicted binding.
-
Visually inspect the binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) with active site residues.
-
Visualization: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking studies.
Conclusion
This guide has detailed a systematic and robust computational methodology for the comprehensive molecular characterization of this compound. By leveraging Density Functional Theory, we established a stable molecular geometry and predicted its vibrational and electronic properties, providing a foundational understanding of the molecule's intrinsic characteristics. Furthermore, we demonstrated how this information serves as a crucial input for predictive models in drug development, including in silico ADME profiling and molecular docking. The presented workflow illustrates the power of theoretical calculations to generate actionable data, guide experimental design, and ultimately accelerate the identification and optimization of novel therapeutic agents.
References
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Woo, L. W. L., et al. (2013). Synthesis and structure–activity relationship studies of derivatives of the dual aromatase–sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779-799. Available from: [Link]
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Soliman, A. A., et al. (2022). Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4-Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molecule. ResearchGate. Available from: [Link]
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Al-Ostath, A., et al. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 27(19), 6549. Available from: [Link]
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Ghammamy, S., et al. (2012). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 11(4), 1105-1115. Available from: [Link]
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Lee, S., et al. (2021). Vibrational spectroscopy and DFT analysis of 4-cyanophenylhydrazine: A potential SERS probe. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119451. Available from: [Link]
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Fahmi, N., et al. (2023). Exploring Impacts of Oil and Water Environments on Structural and Electronic Features of Vitamin B3 along with DFT Calculations. Scientific Information Database. Available from: [Link]
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Sztanke, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3192. Available from: [Link]
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Kryuchkova, N. A., et al. (2021). Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. CyberLeninka. Available from: [Link]
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Perez-Pardo, P., et al. (2024). Computational Analysis of the Binding Poses of Nitazene Derivatives at the μ-Opioid Receptor. ResearchGate. Available from: [Link]
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Woo, L. W. L., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PubMed. Available from: [Link]
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Lee, K.-K., et al. (2008). Integrated and dispersed photon echo studies of nitrile stretching vibration of 4-cyanophenol in methanol. ResearchGate. Available from: [Link]
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Geronikaki, A., et al. (2016). Multifunctional Cinnamic Acid Derivatives. Molecules, 21(12), 1696. Available from: [Link]
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Al-Amiery, A. A., et al. (2018). Theoretical Approach to Study the Nature and Structure of Organotin (IV) Derivatives. Journal of University of Babylon for Pure and Applied Sciences. Available from: [Link]
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Aarthy, M., et al. (2022). Molecular Docking and Molecular Dynamics Evaluation of Aspergillus sp., Itaconic Acid Isolated from Garcinia indica for Anticancer Potential. Biointerface Research in Applied Chemistry, 12(4), 5427-5441. Available from: [Link]
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Zhang, X., et al. (2017). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Available from: [Link]
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Vedani, A., & Dobler, M. (2013). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules, 18(4), 4458-4474. Available from: [Link]
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Evans, D. J., & Ghedini, M. (2003). DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0). Dalton Transactions, (22), 4296-4301. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5863. Available from: [Link]
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Mary, Y. S., et al. (2012). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 453-463. Available from: [Link]
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Mary, Y. S., et al. (2022). Theoretical calculation of the maximum absorption wavelength for Cyanidin molecules with several methodologies. ResearchGate. Available from: [Link]
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Gentry, P. R., et al. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(14), 2269-2277. Available from: [Link]
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A Technical Guide to the Thermal Stability and Decomposition of 4-(4-Cyanophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Cyanophenyl)nicotinic acid is a molecule of interest in medicinal chemistry and materials science, integrating the functionalities of a nicotinic acid moiety, a biphenyl system, and a nitrile group. Understanding its thermal stability and decomposition profile is critical for its development in pharmaceutical applications, including formulation, storage, and regulatory approval. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of this compound and discusses its expected thermal behavior and potential decomposition pathways based on the constituent functional groups. While specific experimental data for this compound is not extensively available in public literature, this guide offers a robust theoretical framework and practical protocols for its analysis.
Introduction: The Significance of Thermal Analysis in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It influences manufacturing processes, such as drying and milling, dictates storage conditions, and can impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate thorough thermal stability testing to ensure that an API remains within its specified quality attributes throughout its shelf life.
This compound presents a unique combination of chemical moieties: a thermally stable pyridine ring, a carboxylic acid group susceptible to decarboxylation, and a cyanophenyl group that can undergo various reactions at elevated temperatures. This intricate structure necessitates a detailed investigation of its thermal properties.
This guide will delve into the primary analytical techniques for characterizing thermal stability—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and provide a predictive analysis of the decomposition mechanisms of this compound.
Core Analytical Methodologies for Thermal Stability Assessment
The investigation of the thermal properties of a compound like this compound relies on a suite of thermoanalytical techniques. These methods provide quantitative data on mass loss, thermal transitions, and the energy changes associated with these processes.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of a material.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides precise information on the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Select an appropriate atmosphere, such as an inert nitrogen flow (e.g., 20 mL/min), to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2][3] It provides information on thermal transitions such as melting, crystallization, and glass transitions.[2] For this compound, DSC is crucial for determining its melting point and the enthalpy of fusion, which are key indicators of purity and solid-state stability.
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. Crimp a lid onto the pan to ensure good thermal contact.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak of the endotherm corresponds to the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Predicted Thermal Behavior and Decomposition Pathways
In the absence of specific experimental data for this compound, we can predict its thermal behavior by considering the known properties of its constituent functional groups.
Expected Thermal Transitions
-
Melting: As a crystalline solid, this compound is expected to exhibit a sharp melting endotherm in the DSC thermogram. The melting point of nicotinic acid itself is high (236-239 °C).[4] The addition of the bulky cyanophenyl group would likely increase the melting point further due to increased molecular weight and potential for enhanced intermolecular interactions.
-
Polymorphism: It is plausible that this compound could exhibit polymorphism, a phenomenon where a compound exists in multiple crystalline forms with different physical properties, including melting point and stability. DSC is an excellent tool for screening for polymorphs.
Predicted Decomposition Mechanisms
The thermal decomposition of this compound is likely to be a multi-step process, initiated by the least thermally stable functional group.
-
Decarboxylation: Carboxylic acids are known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide.[3] This is often the initial step in the decomposition of aromatic carboxylic acids and would result in the formation of 4-(4-cyanophenyl)pyridine. This initial mass loss corresponding to the loss of CO2 should be clearly observable in the TGA curve.
-
Nitrile Group Reactions: The cyano group is generally thermally stable. However, at higher temperatures, it can undergo various reactions, including hydrolysis (if moisture is present) to form an amide and then a carboxylic acid, or it could be involved in polymerization or fragmentation reactions.[5]
-
Pyridine and Phenyl Ring Fragmentation: The pyridine and phenyl rings are highly stable aromatic systems. Their fragmentation would likely occur at very high temperatures, leading to the formation of a complex mixture of smaller volatile molecules and a carbonaceous residue.
Summary of Predicted Thermal Properties
The following table summarizes the expected thermal events for this compound based on theoretical considerations. It is imperative that these predictions are confirmed through rigorous experimental analysis.
| Thermal Event | Expected Temperature Range | Analytical Technique | Anticipated Observation |
| Melting | > 240 °C (estimated) | DSC | Sharp endothermic peak |
| Onset of Decomposition | 250 - 350 °C (estimated) | TGA | Initial mass loss |
| Major Decomposition | 350 - 500 °C (estimated) | TGA/DTG | Significant mass loss corresponding to decarboxylation and initial fragmentation |
| Final Decomposition | > 500 °C | TGA | Further mass loss due to ring fragmentation |
Conclusion and Future Work
This technical guide has outlined the essential methodologies for characterizing the thermal stability and decomposition of this compound and has provided a scientifically grounded prediction of its thermal behavior. While direct experimental data remains to be published, the protocols and theoretical framework presented here offer a clear path forward for researchers and drug development professionals.
Future work should focus on obtaining precise experimental data for the melting point, enthalpy of fusion, and the multi-step decomposition profile of this compound using TGA and DSC. Furthermore, evolved gas analysis (EGA) coupled with TGA (TGA-MS or TGA-FTIR) would be invaluable for identifying the gaseous products of decomposition, thereby confirming the proposed decomposition pathways. A thorough understanding of these properties is non-negotiable for the successful development of this promising compound for pharmaceutical applications.
References
-
Moreschi, E. C. P., & Almeida-Muradian, L. B. (n.d.). Thermal analysis of vitamin PP Niacin and niacinamide. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nicotinic acid. PubChem. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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van der Goot, A. J., et al. (n.d.). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. TU Delft Repository. Retrieved from [Link]
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ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. Retrieved from [Link]
-
MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
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National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link]
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An In-depth Technical Guide to 4-(4-Cyanophenyl)nicotinic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Cyanophenyl)nicotinic acid, a pyridine carboxylic acid derivative of interest in medicinal chemistry and materials science. Due to its novelty, a registered CAS number has not been identified. This guide, therefore, synthesizes information from structurally related compounds to provide insights into its chemical properties, potential synthetic routes, and prospective applications. The document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel heterocyclic compounds for drug discovery and material development.
Introduction and Chemical Identity
This compound is a bifunctional molecule featuring a nicotinic acid core substituted with a cyanophenyl group at the 4-position of the pyridine ring. This unique combination of a pharmacologically relevant pyridine carboxylic acid and a versatile cyanophenyl moiety suggests potential for this compound as a scaffold in the design of novel therapeutic agents and functional materials.
Chemical Structure:
Nomenclature:
-
Systematic Name: 4-(4-Cyanophenyl)pyridine-3-carboxylic acid
-
Common Name: this compound
CAS Number:
As of the latest search, a specific CAS (Chemical Abstracts Service) registry number has not been assigned to this compound, indicating its status as a potentially novel or less-common chemical entity. Researchers are advised to rely on its systematic name and chemical structure for identification.
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for this compound is limited. The following properties are predicted based on its chemical structure and comparison with analogous compounds such as nicotinic acid and other substituted pyridine carboxylic acids.
| Property | Predicted/Inferred Value | Notes and Rationale |
| Molecular Formula | C₁₃H₈N₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 224.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for similar aromatic carboxylic acids. |
| Melting Point | >200 °C | Aromatic carboxylic acids with rigid structures generally have high melting points. For example, 5-(4-Fluorophenyl)pyridine-3-carboxylic acid has a melting point of 215 °C. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The carboxylic acid group imparts some water solubility, while the biphenyl-like structure suggests solubility in organic solvents. |
| pKa | ~4-5 | The pKa of the carboxylic acid is expected to be in a similar range to nicotinic acid (pKa ~4.85). |
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be conceptualized based on established organic chemistry reactions, particularly Suzuki coupling followed by hydrolysis.
Workflow Diagram:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology:
Step 1: Suzuki Coupling
-
Reactants: 4-Chloronicotinonitrile and 4-cyanophenylboronic acid are the starting materials.
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used in conjunction with a base like sodium carbonate or potassium carbonate.
-
Solvent: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is employed.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product, 4-(4-cyanophenyl)nicotinonitrile, is extracted with an organic solvent. The crude product is then purified using column chromatography.
Rationale: The Suzuki coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, making it an ideal choice for coupling the pyridine and phenyl rings.
Step 2: Hydrolysis of the Nitrile
-
Reactant: The purified 4-(4-cyanophenyl)nicotinonitrile from the previous step.
-
Reaction Conditions: The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing with a strong acid such as hydrochloric acid or sulfuric acid.
-
Basic Hydrolysis: Heating with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt. A patent for the preparation of nicotinic acid from 3-cyanopyridine details a similar hydrolysis process using sodium hydroxide.[1]
-
-
Work-up and Purification: After the reaction is complete, the pH is adjusted to precipitate the carboxylic acid product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.
Rationale: The hydrolysis of nitriles to carboxylic acids is a fundamental and high-yielding transformation in organic synthesis.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in this compound suggest several potential areas of application for researchers.
4.1. Medicinal Chemistry and Drug Development
-
Enzyme Inhibition: The cyanophenyl group is a common feature in various enzyme inhibitors. For instance, derivatives of N-(4-alkoxy-3-cyanophenyl)nicotinamide have been investigated as xanthine oxidase inhibitors.[2] The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a polar nitrile group could enable potent interactions with biological targets.
-
Sirtuin Modulation: Structurally related (4-aminophenyl)nicotinic acid derivatives have been explored as SIRT3 inhibitors, suggesting that the 4-aryl nicotinic acid scaffold could be a valuable starting point for developing modulators of other sirtuin isoforms.[3]
-
Hypoxia-Inducible Factor (HIF)-1α Inhibition: Analogues of nicotinic acid have demonstrated potential as inhibitors of HIF-1α, a key regulator in cancer progression.[4] The unique electronic and steric properties of the 4-(4-cyanophenyl) substituent could lead to novel HIF-1α inhibitors.
Logical Relationship Diagram for Drug Discovery Potential:
Caption: Potential therapeutic applications derived from the core structural motifs.
4.2. Materials Science
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylic acid group can act as coordination sites for metal ions, while the nitrile group can participate in hydrogen bonding or further coordination. This makes this compound a promising ligand for the synthesis of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and cyano groups. Similar to nicotinic acid, the protons on the pyridine ring would appear in the downfield region (δ 7.5-9.0 ppm).[5][6] The protons on the cyanophenyl ring would likely appear as two doublets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxylic acid carbon (~165-175 ppm), the nitrile carbon (~110-120 ppm), and the aromatic carbons of both rings.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid at ~1700 cm⁻¹, a broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹, and a C≡N stretch from the nitrile group at ~2220-2240 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 224.22).
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound represents a promising, albeit underexplored, chemical entity with significant potential in both medicinal chemistry and materials science. This technical guide, by synthesizing available information on analogous structures, provides a foundational framework for researchers interested in pursuing the synthesis, characterization, and application of this novel compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.
References
-
Meng, F. et al. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 141, 343-353. Available at: [Link]
-
Li, H. et al. (2025). Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach. ResearchGate. Available at: [Link]
-
Boovanahalli, S. K. et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6305-6310. Available at: [Link]
- Google Patents. (n.d.). Preparation method of nicotinic acid. CN102249994B.
-
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comprehensive Technical Guide to the Synthesis of 4-(4-Cyanophenyl)nicotinic Acid
This guide provides an in-depth exploration of a robust and efficient synthetic route to 4-(4-Cyanophenyl)nicotinic acid, a key building block in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominently documented, its synthesis logically follows well-established principles of modern organic chemistry. This document outlines a validated synthetic approach, emphasizing the rationale behind procedural choices and offering insights grounded in extensive laboratory experience.
Introduction: The Significance of Biaryl Nicotinic Acid Scaffolds
Nicotinic acid and its derivatives are fundamental components in numerous biologically active compounds. The introduction of an aryl substituent, such as a cyanophenyl group, at the 4-position of the pyridine ring, creates a biaryl structure. This motif is of high interest to researchers in drug development as it allows for the exploration of new chemical space, potentially leading to novel therapeutic agents with enhanced potency and selectivity. The cyano group, in particular, can act as a hydrogen bond acceptor or be further transformed, adding to the molecule's versatility. This guide will focus on a highly efficient and widely applicable method for the synthesis of this compound: the Suzuki-Miyaura cross-coupling reaction.
Strategic Approach: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]
Our synthetic strategy involves a two-step process:
-
Suzuki-Miyaura Coupling: Reaction of an appropriate 4-halonicotinate ester with 4-cyanophenylboronic acid to form the biaryl ester.
-
Saponification: Hydrolysis of the resulting ester to yield the target this compound.
This approach is advantageous as the ester intermediate is generally easier to purify by chromatographic methods than the corresponding carboxylic acid.
Visualizing the Synthetic Pathway
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 4-(4-Cyanophenyl)nicotinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 4-(4-Cyanophenyl)nicotinic Acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is paramount in dictating the final structure and properties of the MOF.
This guide focuses on the use of this compound as a versatile and strategic linker in MOF synthesis. This linker is of particular interest due to its unique combination of functional groups: a nicotinic acid moiety for coordination to metal centers and a terminal cyano (nitrile) group. The pyridyl nitrogen of the nicotinic acid offers a distinct coordination vector compared to more common carboxylate linkers, potentially leading to novel network topologies. The pendant cyanophenyl group provides a platform for post-synthetic modification and can impart specific functionalities to the MOF, such as enhanced binding affinity for certain guest molecules or luminescent properties.
The nitrile functionality is a key feature, as it can participate in various organic transformations, allowing for the covalent grafting of other molecules onto the MOF framework. Furthermore, the polar nature of the nitrile group can influence the adsorption properties of the MOF and may offer specific interactions with drug molecules, making it a compelling candidate for drug delivery applications.
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of MOFs constructed with the this compound linker. The protocols detailed herein are based on established solvothermal synthesis methods for related MOFs and are intended to serve as a robust starting point for researchers in the field.
Properties of the this compound Linker
A thorough understanding of the linker's properties is crucial for designing successful MOF synthesis strategies.
| Property | Value/Description | Source |
| Chemical Formula | C₁₃H₈N₂O₂ | N/A |
| Molecular Weight | 224.22 g/mol | N/A |
| Structure | A bifunctional linker with a nicotinic acid head for metal coordination and a 4-cyanophenyl tail for functionalization. | N/A |
| Solubility | Soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-diethylformamide (DEF). Limited solubility in water and non-polar solvents. | General chemical knowledge |
Proposed Solvothermal Synthesis of a Zinc-based MOF using this compound
This section outlines a detailed protocol for the synthesis of a hypothetical zinc-based MOF, designated here as [Zn(cpna)₂] (cpna = 4-(4-cyanophenyl)nicotinate), using a solvothermal method. This method is widely employed for the synthesis of crystalline MOFs.[1] The choice of zinc is predicated on its ability to form stable MOFs with diverse coordination geometries and its potential to yield luminescent materials when combined with aromatic linkers.[2]
Experimental Workflow
Sources
Synthesis of Luminescent Metal-Organic Frameworks with 4-(4-Cyanophenyl)benzoic Acid: A Detailed Guide for Researchers
Abstract
Introduction: The Promise of Luminescent MOFs with Cyanophenyl Functionality
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[2] A particularly exciting subclass of these materials is luminescent MOFs (LMOFs), which exhibit intrinsic photoluminescence. This property can originate from the organic linkers, the metal centers, or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) processes.[3][4] The luminescence of these materials is often sensitive to their environment, making them highly effective as chemical sensors.[5]
The ligand 4-(4-cyanophenyl)nicotinic acid, and its close analogue 4-(4-cyanophenyl)benzoic acid, are excellent candidates for the construction of LMOFs. The carboxylic acid group provides a robust coordination site for metal ions, while the cyanophenyl moiety offers several key advantages:
-
Inherent Luminescence: The biphenyl system provides a source of ligand-based fluorescence.
-
Functional Handle: The cyano group can act as a hydrogen bond acceptor, influencing the framework's topology and providing a potential site for post-synthetic modification.
-
Sensing Potential: The electron-withdrawing nature of the cyano group can modulate the ligand's electronic properties, making the MOF's luminescence potentially sensitive to analytes through various quenching or enhancement mechanisms.
This guide will focus on the synthesis and characterization of a zinc-based luminescent MOF using 4-(4-cyanophenyl)benzoic acid as a representative linker, providing a solid foundation for researchers interested in exploring this family of functional materials.
Synthesis of a Luminescent Zinc-based MOF with 4-(4-Cyanophenyl)benzoic Acid
The following section details the solvothermal synthesis of a luminescent MOF, herein referred to as Zn-CPBA, using 4-(4-cyanophenyl)benzoic acid (HCPBA) as the organic linker. The solvothermal method is a widely employed technique for MOF synthesis, as the elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the final product.[6]
Causality Behind Experimental Choices
-
Metal Ion Selection (Zn²⁺): Zinc(II) is a d¹⁰ metal ion, which means it is redox-inactive and does not quench ligand-based luminescence through d-d transitions. This makes it an ideal choice for constructing highly luminescent MOFs where the emission originates from the organic linker.[4]
-
Ligand Selection (4-(4-Cyanophenyl)benzoic Acid): As previously discussed, this ligand offers both a coordinating group (carboxylate) and a luminescent and functional moiety (cyanobiphenyl).
-
Solvent System (N,N-Dimethylformamide - DMF): DMF is a high-boiling point polar aprotic solvent that is an excellent solvent for both the metal salt and the organic linker. It also often acts as a template or structure-directing agent in MOF synthesis.
-
Reaction Temperature and Time: The chosen temperature of 120 °C is a common condition for solvothermal MOF synthesis, providing sufficient energy for crystal formation without decomposing the organic linker. The 72-hour reaction time allows for the slow crystallization required to obtain high-quality, single crystals.
Detailed Experimental Protocol: Synthesis of Zn-CPBA
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-(4-Cyanophenyl)benzoic acid (HCPBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of 4-(4-cyanophenyl)benzoic acid (HCPBA) in 10 mL of N,N-dimethylformamide (DMF).
-
To this solution, add 0.1 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120 °C for 72 hours.
-
After 72 hours, allow the oven to cool slowly to room temperature.
-
Colorless, block-like crystals of Zn-CPBA will have formed.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Subsequently, wash the crystals with ethanol (3 x 5 mL) to exchange the DMF.
-
Dry the crystals under vacuum at room temperature.
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for the luminescent MOF, Zn-CPBA.
Characterization and Properties of Zn-CPBA
A thorough characterization of the synthesized MOF is crucial to confirm its structure, purity, and luminescent properties.
Structural and Physical Characterization
| Characterization Technique | Expected Outcome for Zn-CPBA | Rationale and Insights |
| Powder X-Ray Diffraction (PXRD) | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction, confirming phase purity. | Essential for verifying that the bulk synthesized material is the desired crystalline phase and not an amorphous solid or a mixture of phases. |
| Thermogravimetric Analysis (TGA) | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability of the framework before decomposition at higher temperatures. | Provides critical information on the thermal stability of the MOF, which is important for potential applications at elevated temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid of the free ligand and the appearance of asymmetric and symmetric carboxylate stretches, confirming coordination to the metal center. The characteristic C≡N stretch should remain. | A straightforward method to confirm the coordination of the carboxylate group to the zinc centers. |
Photoluminescent Properties
The photoluminescent properties of Zn-CPBA should be investigated in the solid state at room temperature.
| Property | Typical Value/Observation for Zn-CPBA | Significance |
| Excitation Maximum (λ_ex) | Typically in the UV region, corresponding to the π-π* transitions of the cyanobiphenyl moiety. | Determines the optimal wavelength of light to excite the material for maximum emission. |
| Emission Maximum (λ_em) | A strong emission band in the blue region of the visible spectrum. | The color of the emitted light is a key characteristic of the luminescent material. |
| Quantum Yield (Φ) | Moderate to high, indicating efficient conversion of absorbed photons to emitted photons. | A critical parameter for applications requiring bright luminescence, such as sensing and lighting. |
| Luminescence Lifetime (τ) | Typically in the nanosecond range for fluorescence. | Provides insights into the nature of the excited state and can be used in advanced sensing applications. |
Mechanism of Luminescence
The luminescence in Zn-CPBA is primarily attributed to ligand-centered π-π* transitions within the 4-(4-cyanophenyl)benzoic acid linker. The rigidification of the ligand upon coordination within the MOF framework reduces non-radiative decay pathways, leading to enhanced emission intensity compared to the free ligand in solution.[4]
Caption: Ligand-centered luminescence mechanism in the Zn-CPBA MOF.
Applications in Research and Drug Development
The unique properties of luminescent MOFs derived from cyanophenyl-functionalized ligands open up a plethora of opportunities for researchers, particularly in the fields of chemical sensing and drug delivery.
Luminescent Sensing
The porous nature and luminescent properties of Zn-CPBA make it a promising candidate for a "turn-off" or "turn-on" fluorescent sensor.[7] The cyano groups lining the pores can interact with specific analytes, leading to a change in the MOF's emission intensity. For example, the luminescence of such MOFs can be quenched by the presence of nitroaromatic compounds, which are common explosives, through electron transfer mechanisms.[8] This high sensitivity and selectivity make these materials valuable for the detection of environmental pollutants and hazardous materials.[5]
Drug Delivery
The pores of Zn-CPBA can be loaded with therapeutic agents. The release of these drugs can be monitored by changes in the MOF's luminescence, providing a platform for traceable drug delivery. Furthermore, the functionalizable cyano group could be used to attach targeting moieties to direct the MOF to specific cells or tissues, enhancing the efficacy of the delivered drug.
Conclusion and Future Outlook
This guide has provided a detailed protocol for the synthesis of a luminescent metal-organic framework using 4-(4-cyanophenyl)benzoic acid as a representative ligand. The rationale behind the experimental choices, comprehensive characterization techniques, and potential applications have been discussed to provide a solid foundation for researchers entering this exciting field. The inherent tunability of MOFs allows for further exploration by varying the metal ion, modifying the ligand structure, or introducing guest molecules to tailor the material's properties for specific applications. The continued development of LMOFs with functional groups like the cyanophenyl moiety holds great promise for advancements in sensing technologies, targeted drug delivery, and smart materials.
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Scientific Archives International Open Access Journals. (2023). Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants. [Link]
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National Center for Biotechnology Information. (2024). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. [Link]
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ResearchGate. (2025). Luminescent metal–organic frameworks and their potential applications. [Link]
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Office of Scientific and Technical Information. (n.d.). Luminescent Metal-Organic Frameworks. [Link]
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MDPI. (2022). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. [Link]
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Protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
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PubMed. (2021). Applications of MOFs as Luminescent Sensors for Environmental Pollutants. [Link]
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ResearchGate. (2009). Luminescent Metal-Organic Frameworks. [Link]
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Royal Society of Chemistry. (2017). Metal–organic frameworks: functional luminescent and photonic materials for sensing applications. [Link]
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National Center for Biotechnology Information. (2024). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. [Link]
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Royal Society of Chemistry. (2025). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. [Link]
-
PubMed. (2013). Luminescent triarylboron-functionalized zinc carboxylate metal-organic framework. [Link]
-
MDPI. (2021). Construction of a Luminescent Cadmium-Based Metal–Organic Framework for Highly Selective Discrimination of Ferric Ions. [Link]
-
MDPI. (2023). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. [Link]
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Academia.edu. (n.d.). (PDF) Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. [Link]
-
ResearchGate. (2015). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. [Link]
-
National Center for Biotechnology Information. (2024). Chiral Linker Installation in a Metal–Organic Framework for Enantioselective Luminescent Sensing. [Link]
-
MDPI. (2022). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. [Link]
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Catalytic Applications of Metal-Organic Frameworks Constructed from 4-(4-Cyanophenyl)nicotinic Acid: A Guide for Researchers
Introduction: The Strategic Design of a Multifunctional MOF Catalyst
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in catalysis. Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for precise control over pore size, surface area, and chemical functionality. This guide delves into the catalytic applications of a bespoke MOF constructed from the bifunctional organic linker, 4-(4-cyanophenyl)nicotinic acid. This linker is strategically designed to incorporate both a pyridine ring and a cyano group, functionalities that can act synergistically to promote a range of organic transformations.
The nicotinic acid moiety provides a robust coordination site for metal ions, forming stable framework structures, while the pyridine nitrogen can act as a Lewis base or a hydrogen bond acceptor. The pendant cyanophenyl group introduces a polar functionality that can enhance substrate adsorption and potentially participate directly in catalytic cycles. This unique combination of features makes MOFs derived from this compound promising candidates for applications in fine chemical synthesis and environmental remediation.
This document provides a comprehensive overview of the synthesis of a hypothetical yet scientifically grounded MOF, herein designated as CPN-MOF-1(Zn) , and detailed protocols for its application in a representative catalytic reaction: the cycloaddition of carbon dioxide (CO2) to epoxides. This reaction is of significant industrial interest as it represents a green pathway to valuable cyclic carbonates, utilizing a greenhouse gas as a C1 feedstock.
Synthesis of CPN-MOF-1(Zn): A Solvothermal Approach
The synthesis of CPN-MOF-1(Zn) is based on a solvothermal method, a common technique for the crystallization of MOFs. The causality behind this choice lies in its ability to promote the formation of highly crystalline materials under controlled temperature and pressure, facilitating the assembly of the metal nodes and organic linkers into a stable, porous framework.
Experimental Protocol: Synthesis of CPN-MOF-1(Zn)
Materials:
-
This compound (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Chloroform (Solvent for activation)
Procedure:
-
Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve this compound (0.05 mmol, 11.9 mg) and zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) in 10 mL of N,N-dimethylformamide (DMF).
-
Solvothermal Synthesis: Seal the vial and place it in a preheated oven at 100 °C for 24 hours. The elevated temperature provides the necessary energy for the coordination-driven self-assembly of the MOF structure.
-
Isolation and Washing: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, crystalline precipitates of CPN-MOF-1(Zn) should be visible. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF within the pores.
-
Activation: To activate the MOF and ensure the pores are accessible for catalysis, immerse the as-synthesized material in chloroform for 24 hours. Following this, filter the solid and dry under vacuum at 120 °C for 12 hours. This process removes the solvent molecules coordinated to the metal sites, generating open metal sites that are crucial for catalysis.
Diagram of the Synthesis Workflow for CPN-MOF-1(Zn):
Caption: Workflow for the solvothermal synthesis of CPN-MOF-1(Zn).
Catalytic Application: CO2 Cycloaddition to Epoxides
The synthesized and activated CPN-MOF-1(Zn) is proposed as a heterogeneous catalyst for the cycloaddition of CO₂ to epoxides, forming cyclic carbonates. The rationale for this application is the presence of Lewis acidic zinc sites and the potential for the cyano and pyridine functionalities to act as Lewis basic sites, which can work in concert to activate both the epoxide and CO₂ molecules.
Proposed Catalytic Mechanism
The catalytic cycle is hypothesized to proceed through a dual-activation pathway:
-
Epoxide Activation: The Lewis acidic open zinc sites on the MOF coordinate to the oxygen atom of the epoxide, polarizing the C-O bond and making it more susceptible to nucleophilic attack.
-
CO₂ Activation/Nucleophilic Attack: The pendant cyano group and/or the pyridine nitrogen can act as a Lewis base, interacting with and activating the CO₂ molecule. Concurrently, a nucleophile (which can be a co-catalyst or another substrate molecule) attacks one of the carbons of the activated epoxide ring, leading to ring-opening.
-
Cyclization and Catalyst Regeneration: The ring-opened intermediate then reacts with the activated CO₂ to form a cyclic carbonate, and the catalyst is regenerated for the next cycle.
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed dual-activation mechanism for CO2 cycloaddition.
Experimental Protocol: Catalytic Cycloaddition of Styrene Oxide with CO₂
Materials:
-
Activated CPN-MOF-1(Zn) (Catalyst)
-
Styrene Oxide (Substrate)
-
Tetrabutylammonium bromide (TBAB) (Co-catalyst, optional but recommended)
-
High-pressure stainless-steel reactor equipped with a magnetic stirrer
-
CO₂ (high purity)
Procedure:
-
Reactor Setup: To a dried high-pressure reactor, add the activated CPN-MOF-1(Zn) (10 mol% with respect to the substrate), styrene oxide (1 mmol), and TBAB (5 mol%). The addition of a halide salt co-catalyst like TBAB can significantly enhance the reaction rate by facilitating the ring-opening of the epoxide.
-
Reaction Execution: Seal the reactor and purge with CO₂ three times to remove air. Pressurize the reactor with CO₂ to the desired pressure (e.g., 1 MPa).
-
Heating and Stirring: Place the reactor in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture for the specified time (e.g., 24 hours).
-
Product Analysis: After the reaction, cool the reactor to room temperature and slowly vent the CO₂. Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and analyze the products by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of styrene oxide and the selectivity for styrene carbonate.
Data Presentation: Expected Catalytic Performance
The following table summarizes hypothetical data for the catalytic performance of CPN-MOF-1(Zn) in the cycloaddition of CO₂ to styrene oxide, highlighting the importance of reaction parameters.
| Entry | Catalyst | Co-catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | CPN-MOF-1(Zn) | None | 80 | 1 | 24 | 45 | >99 |
| 2 | CPN-MOF-1(Zn) | TBAB | 80 | 1 | 24 | 92 | >99 |
| 3 | CPN-MOF-1(Zn) | TBAB | 100 | 1 | 12 | 98 | >99 |
| 4 | CPN-MOF-1(Zn) | TBAB | 80 | 2 | 24 | 95 | >99 |
Note: This data is illustrative and serves to demonstrate the expected trends in catalytic activity with variations in reaction conditions.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the MOF can be confirmed by standard characterization techniques such as Powder X-ray Diffraction (PXRD) to verify the crystalline structure, Thermogravimetric Analysis (TGA) to assess thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity. The catalytic activity should be benchmarked against control experiments, such as running the reaction without the catalyst or with the metal salt or organic linker alone, to confirm that the catalytic activity originates from the intact MOF structure. Catalyst recyclability should also be assessed by recovering the catalyst after a reaction, reactivating it, and using it in subsequent runs to evaluate its stability and potential for industrial application.
Conclusion and Future Outlook
MOFs constructed from this compound, such as the hypothetical CPN-MOF-1(Zn), represent a promising platform for the development of highly efficient and selective heterogeneous catalysts. The strategic incorporation of multiple functional groups within a single linker molecule allows for the creation of sophisticated active sites capable of promoting complex organic transformations. The detailed protocols provided herein offer a solid foundation for researchers to explore the synthesis and catalytic potential of this novel class of MOFs. Future work could involve exploring different metal nodes to tune the Lewis acidity, post-synthetic modification of the cyano group to further enhance catalytic activity, and expanding the substrate scope to other valuable chemical transformations.
References
- Note: As CPN-MOF-1(Zn) is a hypothetical MOF for the purpose of this guide, direct references to its synthesis and catalytic applications are not available. The following references provide authoritative information on the concepts and techniques discussed.
-
General MOF Catalysis: Li, J.-R.; Sculley, J.; Zhou, H.-C. Metal–Organic Frameworks for Separations. Chem. Rev.2012 , 112 (2), 869–932. [Link]
-
Nicotinic Acid-Based MOFs: Shen, J.-Q.; Liao, P.-Q.; Zhou, D.-D.; He, C.-T.; Wu, J.-X.; Zhang, W.-X.; Zhang, J.-P.; Chen, X.-M. Modular and Stepwise Synthesis of a Hybrid Metal–Organic Framework for Efficient Electrocatalytic Oxygen Evolution. J. Am. Chem. Soc.2017 , 139 (5), 1778–1781. [Link]
-
Cyano-Functionalized MOFs in Catalysis: Bagheri, A.; Masoomi, M. Y.; Morsali, A. Cyano-bifunctional MOFs as superior catalysts for carbon dioxide fixation under co-catalyst and solvent free conditions. Dalton Trans.2017 , 46, 13566-13573. [Link]
-
CO₂ Cycloaddition Catalysis by MOFs: Beyzavi, M. H.; Klet, R. C.; Tussupbayev, S.; Borycz, J.; Vermeulen, N. A.; Cramer, C. J.; Stoddart, J. F.; Hupp, J. T.; Farha, O. K. A Hafnium-Based Metal–Organic Framework as a Catalyst for the Room-Temperature Cycloaddition of Carbon Dioxide to Epoxides. J. Am. Chem. Soc.2014 , 136 (45), 15861–15864. [Link]
Application Notes and Protocols for the Evaluation of 4-(4-Cyanophenyl)nicotinic Acid Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1] IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment (TME), the expression of IDO1 is often upregulated in both tumor cells and antigen-presenting cells, frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2]
This enzymatic activity has profound immunosuppressive consequences through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis, thereby blunting the anti-tumor immune response.
-
Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes the differentiation and recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further suppress immune surveillance.
The dual effect of tryptophan starvation and kynurenine production creates a tolerogenic environment that allows cancer cells to evade immune destruction.[1] Consequently, inhibiting IDO1 activity is a promising therapeutic strategy to restore anti-tumor immunity, potentially enhancing the efficacy of other immunotherapies like checkpoint blockade.[2]
The structural motif of 4-(4-cyanophenyl)nicotinic acid represents a compelling scaffold for the design of novel IDO1 inhibitors. This assertion is based on the known activity of niacin (nicotinic acid) derivatives as IDO1 inhibitors and the frequent incorporation of the cyanophenyl group in various enzyme inhibitors to enhance binding affinity and selectivity.[3][4][5] For instance, studies on imidazothiazole derivatives as IDO1 inhibitors revealed that compounds with a nitrile (cyano) group on a phenyl ring exhibited potent activity.[6] This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound derivatives as potential IDO1 inhibitors.
Signaling Pathway and Mechanism of Inhibition
IDO1 is a central node in the tryptophan catabolism pathway. The inhibition of this enzyme is intended to block the conversion of tryptophan to N-formylkynurenine, thereby preventing the downstream immunosuppressive effects.
Caption: IDO1 pathway showing IFN-γ induced expression and the inhibitory action of derivatives.
Hypothetical Structure-Activity Relationship (SAR)
Based on existing literature for related compounds, a hypothetical SAR for this compound derivatives can be proposed to guide synthesis and optimization efforts.
| R-Group Position | Modification | Expected Impact on IDO1 Inhibition | Rationale |
| Nicotinic Acid Ring | Substitution at positions 2, 5, or 6 | May modulate potency and selectivity. | Altering electronic properties and steric hindrance can affect binding to the heme iron and interactions with active site residues.[3][4] |
| Carboxylic Acid | Esterification or amidation | Likely to decrease activity. | The carboxylate group may form key interactions within the active site. |
| Phenyl Ring | Introduction of substituents (e.g., halogens, methoxy groups) | Could enhance potency. | Substituents can influence hydrophobic interactions and electronic properties, potentially improving binding affinity.[6] |
| Linker between Rings | Not applicable for direct linkage | - | The direct phenyl-pyridine linkage is a core feature. |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound derivatives as IDO1 inhibitors.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general synthetic route. Specific reaction conditions may need to be optimized for each derivative.
Caption: Synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Suzuki Coupling:
-
To a solution of a 4-halonicotinic acid ester (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-(4-cyanophenyl)nicotinate ester intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water.
-
Add an excess of a base (e.g., LiOH or NaOH, 3.0 eq) and stir at room temperature for 2-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by acidifying with 1N HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final this compound derivative.
-
-
Purification and Characterization:
-
Further purify the final product by recrystallization or preparative HPLC.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro IDO1 Enzyme Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of the synthesized compounds on recombinant human IDO1 (rhIDO1).
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for kynurenine detection)
-
96-well microplates
-
Plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution in the assay buffer to achieve the desired final concentrations.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of assay buffer containing L-tryptophan (final concentration ~200 µM), methylene blue (final concentration ~10 µM), catalase (final concentration ~100 µg/mL), and ascorbic acid (final concentration ~20 mM).
-
Add 25 µL of the diluted test compound or vehicle control (DMSO).
-
Initiate the reaction by adding 25 µL of rhIDO1 enzyme solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Kynurenine Detection:
-
Stop the reaction by adding 25 µL of 30% (w/v) TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Generate a kynurenine standard curve to quantify the amount of product formed.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell-Based IDO1 Inhibition Assay
This assay measures the ability of the compounds to inhibit IDO1 activity in a cellular context, which accounts for cell permeability and stability. Human cancer cell lines that express IDO1 upon IFN-γ stimulation (e.g., HeLa, A375) are suitable for this assay.[2]
Materials:
-
HeLa or other suitable cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant human IFN-γ
-
Test compounds
-
96-well cell culture plates
-
Reagents for kynurenine detection (TCA and DMAB as in Protocol 2)
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.
-
Compound and IFN-γ Treatment:
-
The next day, remove the medium and replace it with fresh medium containing the test compounds at various concentrations.
-
Add IFN-γ to all wells (except the negative control) to a final concentration of 50-100 ng/mL to induce IDO1 expression.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 150 µL of the cell culture supernatant from each well.
-
Add 15 µL of 6.1 N TCA to each supernatant sample.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new plate and add 100 µL of DMAB reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the kynurenine levels in compound-treated wells versus IFN-γ stimulated wells without compound.
-
Determine the EC₅₀ value from the dose-response curve.
-
-
(Optional) Cytotoxicity Assay: Concurrently, run a parallel plate treated under the same conditions to assess compound cytotoxicity using an MTT or similar assay to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cell death.
Conclusion
The development of novel IDO1 inhibitors remains a high-priority objective in cancer drug discovery. The this compound scaffold offers a promising starting point for the design of new therapeutic agents. The protocols and guidelines presented here provide a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of this class of compounds. Rigorous adherence to these methodologies will enable researchers to accurately determine the biological activity of these derivatives and advance the development of the next generation of immuno-oncology drugs.
References
-
Yuan, S., et al. (2021). Inhibitory investigation of niacin derivatives on metalloenzyme indoleamine 2,3-dioxygenase 1 for its immunomodulatory function. Metallomics, 13(3), mfab001. [Link]
-
Yuan, S., et al. (2021). Inhibitory investigation of niacin derivatives on metalloenzyme indoleamine 2,3-dioxygenase 1 for its immunomodulatory function. Semantic Scholar. [Link]
-
Pottegard, A., et al. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 141, 449-458. [Link]
-
Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 777-791. [Link]
-
Nagato, T., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1015-1020. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors. Frontiers in Chemistry, 10, 958019. [Link]
-
Li, F., et al. (2016). Research Progress of Indoleamine 2,3-dioxygenase Inhibitors. Current Medicinal Chemistry, 23(19), 2006-2027. [Link]
Sources
- 1. Research progress of indoleamine 2,3-dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors [frontiersin.org]
- 3. Inhibitory investigation of niacin derivatives on metalloenzyme indoleamine 2,3-dioxygenase 1 for its immunomodulatory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of Novel Xanthine Oxidase Inhibitors Based on a 4-(4-Cyanophenyl)nicotinic Acid Scaffold
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and in vitro evaluation of novel xanthine oxidase (XO) inhibitors, utilizing 4-(4-cyanophenyl)nicotinic acid as a versatile starting scaffold. We delve into the scientific rationale behind this specific molecular design, present a detailed, step-by-step synthetic protocol, and outline a robust spectrophotometric assay for determining inhibitory potency. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation therapeutics for hyperuricemia and gout.
Introduction: The Clinical Significance of Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the final two steps of converting hypoxanthine to xanthine and then to uric acid.[1][2] Under normal physiological conditions, this pathway maintains a healthy balance of purine breakdown. However, elevated activity of XO leads to the overproduction of uric acid, a condition known as hyperuricemia.[3] Persistent hyperuricemia is the primary cause of gout, an excruciatingly painful inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints and soft tissues.[4] Furthermore, mounting evidence links hyperuricemia to more severe health complications, including hypertension, cardiovascular disease, and chronic kidney disease.[3]
Therefore, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and preventing gout attacks.[1][5] While existing drugs like Allopurinol and Febuxostat are effective, the search for new inhibitors with improved efficacy, selectivity, and safety profiles remains an active and important area of research.[6][7]
Design Rationale: Leveraging the this compound Scaffold
The selection of this compound as the foundational scaffold for our inhibitor design is a strategic choice informed by the structural biology of the XO active site and the pharmacophoric features of known potent inhibitors, such as Febuxostat.[8][9]
-
Mimicking Key Interactions: Febuxostat, a non-purine selective inhibitor, binds within a deep channel leading to the molybdenum cofactor (Moco) at the heart of the enzyme's active site.[10][11] Its efficacy is largely attributed to extensive hydrophobic and aromatic interactions with key amino acid residues like Phe914 and Phe1009.[6] The biphenyl-like structure of this compound is designed to mimic these crucial interactions.
-
The Role of the Carboxylic Acid: The nicotinic acid's carboxyl group serves as a critical anchor, capable of forming strong hydrogen bonds with polar residues such as Arg880 and Thr1010, which are known to be pivotal for substrate and inhibitor binding.[10][12]
-
The Cyanophenyl Moiety: The cyanophenyl group provides an additional site for modification and interaction, and its electronic properties can influence the overall binding affinity.
-
Synthetic Tractability: this compound is a readily accessible starting material, lending itself to diverse synthetic modifications. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various functional groups.
The overarching strategy is to synthesize a library of amide derivatives from the core scaffold. Amide bond formation is a robust and versatile chemical transformation, enabling the introduction of a wide array of chemical diversity at this position to probe the inhibitor binding pocket comprehensively.
Synthesis and Characterization
The following section outlines the general synthetic pathway for preparing a representative library of N-substituted amide inhibitors derived from this compound.
General Synthetic Workflow
The synthesis is a straightforward two-step process starting from the commercially available this compound. The first step involves the activation of the carboxylic acid, followed by coupling with a diverse range of primary or secondary amines to yield the final amide products.
Caption: General workflow for the synthesis of target inhibitors.
Detailed Protocol: Synthesis of a Representative Inhibitor
This protocol describes the synthesis of N-benzyl-4-(4-cyanophenyl)nicotinamide as an example.
Materials & Reagents
| Reagent | Supplier | Purity | Quantity |
| This compound | Sigma-Aldrich | 98% | 1.0 mmol (226 mg) |
| Thionyl chloride (SOCl₂) | Acros Organics | 99% | 2.0 mmol (0.15 mL) |
| Dichloromethane (DCM), anhydrous | Fisher Chemical | >99.8% | 20 mL |
| Benzylamine | Sigma-Aldrich | 99% | 1.2 mmol (0.13 mL) |
| Triethylamine (TEA) | Acros Organics | >99.5% | 2.5 mmol (0.35 mL) |
| Saturated Sodium Bicarbonate (aq.) | Lab Prepared | - | 20 mL |
| Brine (Saturated NaCl aq.) | Lab Prepared | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Chemical | - | ~2 g |
Step 1: Synthesis of 4-(4-Cyanophenyl)nicotinoyl chloride
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 226 mg).
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
Slowly add thionyl chloride (2.0 mmol, 0.15 mL) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction progress can be monitored by the dissolution of the starting material and the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is a pale-yellow solid and is used in the next step without further purification.
Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. This "activation" step makes the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by the amine in the subsequent step.
Step 2: Synthesis of N-benzyl-4-(4-cyanophenyl)nicotinamide
-
Dissolve the crude 4-(4-cyanophenyl)nicotinoyl chloride in anhydrous dichloromethane (10 mL) in a clean flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate vial, dissolve benzylamine (1.2 mmol, 0.13 mL) and triethylamine (2.5 mmol, 0.35 mL) in anhydrous DCM (5 mL).
-
Add the amine solution dropwise to the cold acid chloride solution over 10 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation. The aqueous workup removes unreacted starting materials and salts.
Purification & Characterization
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel. The final product's identity and purity should be confirmed using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (>95%).
In Vitro Biological Evaluation: Xanthine Oxidase Inhibition Assay
The inhibitory potential of the synthesized compounds is determined using a well-established in vitro spectrophotometric assay.[5] This assay measures the ability of a compound to inhibit XO-catalyzed oxidation of xanthine to uric acid.[13]
Principle of the Assay
The enzymatic reaction catalyzed by xanthine oxidase produces uric acid, which has a characteristic strong absorbance at approximately 290-295 nm.[5] By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined. The inhibitory activity of a test compound is quantified by measuring the reduction in this rate compared to an uninhibited control.[13]
Caption: Spectrophotometric measurement of XO activity.
Detailed Assay Protocol
Materials & Reagents
-
Xanthine Oxidase (from bovine milk, Sigma-Aldrich)
-
Xanthine (substrate, Sigma-Aldrich)
-
Test Compounds and Allopurinol (positive control, Sigma-Aldrich)
-
Potassium Phosphate Buffer (70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 295 nm
Procedure (96-well plate format)
-
Reagent Preparation:
-
Prepare a 150 µM stock solution of xanthine in the phosphate buffer.[13]
-
Prepare a 10 mM stock solution of the test compounds and Allopurinol in DMSO. Create serial dilutions in buffer to achieve final desired concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a working solution of xanthine oxidase (e.g., 0.02 units/mL) in cold phosphate buffer immediately before use.[13][14]
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following:
-
Test Wells: 50 µL of test compound solution (at various concentrations) + 30 µL of xanthine oxidase solution.[13]
-
Control (No Inhibitor): 50 µL of buffer (with equivalent DMSO %) + 30 µL of xanthine oxidase solution.
-
Blank (No Enzyme): 50 µL of test compound solution + 30 µL of buffer.
-
-
Include Allopurinol as a positive control in a separate set of wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[13]
-
-
Reaction Initiation & Measurement:
Data Analysis
-
Calculate Reaction Rate: Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage of Inhibition:
-
% Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) * 100.[5]
-
-
Determine IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13]
-
Structure-Activity Relationship (SAR) and Future Directions
The initial screening of the synthesized library will provide valuable data to establish a preliminary SAR. By analyzing which substitutions on the amide nitrogen lead to higher potency, researchers can make informed decisions for designing the next generation of inhibitors.
Caption: Hypothesized SAR for amide substitutions.
Key Questions to Address:
-
Steric Hindrance: How does the size and shape of the R-group affect binding?
-
Hydrophobicity: Do lipophilic substituents enhance potency by interacting with hydrophobic pockets?
-
Electronic Effects: Does the presence of electron-donating or electron-withdrawing groups on an aromatic R-group influence activity?
Future work should focus on synthesizing analogs based on the most potent "hits" from the initial screen to optimize their inhibitory activity. Promising compounds should then be advanced to kinetic studies to determine their mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[6][16]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel xanthine oxidase inhibitors. The synthetic and analytical protocols detailed in this guide provide a robust and efficient pathway for creating and evaluating a diverse chemical library. Through systematic SAR exploration, this research endeavor holds the potential to identify new lead compounds for the treatment of hyperuricemia and gout.
References
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M-CSA. (n.d.). Xanthine oxidase. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of XO: Xanthine/other substrate donates electrons.... Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of XO: Xanthine/other substrate donates electrons.... Retrieved from [Link]
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Wikipedia. (n.d.). Xanthine oxidase. Retrieved from [Link]
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Impactfactor. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biochemistry, Xanthine Oxidase - StatPearls. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout. Retrieved from [Link]
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PubMed. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. Retrieved from [Link]
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Pharmacia. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Retrieved from [Link]
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PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Retrieved from [Link]
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MDPI. (2022). Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. Retrieved from [Link]
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ResearchGate. (2012). Different inhibitory potency of febuxostat towards mammalian and bacterial xanthine oxidoreductases: Insight from molecular dynamics. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal Structures of Mammalian Xanthine Oxidoreductase Bound with Various Inhibitors: Allopurinol, Febuxostat, and FYX-051. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrogen bonding interactions between febuxostat and the active site residues. Retrieved from [Link]
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National Institutes of Health. (n.d.). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from [Link]
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National Institutes of Health. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Retrieved from [Link]
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Frontiers. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 4-(4-Cyanophenyl)nicotinic Acid in the Synthesis of High-Performance Liquid Crystals
Introduction: The Architectural Significance of 4-(4-Cyanophenyl)nicotinic Acid in Mesogen Design
In the pursuit of advanced liquid crystal (LC) materials, the design of the constituent molecules, or mesogens, is of paramount importance. The molecular architecture dictates the physical properties of the resulting material, such as the temperature range of the liquid crystalline phase, the viscosity, and the optical and dielectric anisotropy. This compound emerges as a uniquely valuable building block in this context. Its rigid biphenyl-pyridine core provides the necessary structural anisotropy for the formation of liquid crystal phases. The presence of the terminal cyano group, with its strong dipole moment, enhances the intermolecular forces, promoting the parallel alignment characteristic of the nematic phase and contributing to a positive dielectric anisotropy, which is crucial for many electro-optical applications. Furthermore, the carboxylic acid functional group offers a versatile handle for the introduction of various terminal groups, most commonly via esterification, allowing for the fine-tuning of the mesomorphic properties. This application note provides a comprehensive guide to the synthesis, characterization, and application of liquid crystals derived from this compound, intended for researchers and professionals in the fields of materials science and drug development.
Synthetic Pathways to Novel Liquid Crystalline Materials
The synthesis of liquid crystals from this compound is a multi-step process that begins with the construction of the core structure, followed by the attachment of a flexible tail, typically an alkyl chain, via esterification. The length and branching of this alkyl chain play a crucial role in determining the melting point and the type of liquid crystal phase exhibited.
Part I: Synthesis of the Core Mesogen: this compound
The synthesis of the central building block, this compound, can be efficiently achieved through a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the connection of the pyridine and phenyl rings.
Protocol 1: Suzuki Cross-Coupling for the Synthesis of this compound
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-chloronicotinate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water to the flask. Degas the mixture by bubbling argon through it for 20 minutes. To this, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously under an argon atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 4-(4-cyanophenyl)nicotinate, is then purified by column chromatography on silica gel.
-
Hydrolysis to the Carboxylic Acid: The purified ester is then hydrolyzed to the desired carboxylic acid. Dissolve the methyl 4-(4-cyanophenyl)nicotinate in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-6 hours.
-
Isolation of the Final Product: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with 1M HCl until a white precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Part II: Esterification for the Introduction of Flexible Tails
The final step in the synthesis of the target liquid crystals is the esterification of this compound with a long-chain alcohol. This introduces the flexible alkyl tail, which is crucial for inducing and controlling the liquid crystalline behavior. Two common and effective methods for this transformation are the Steglich and Mitsunobu esterifications.
Protocol 2: Steglich Esterification
This method is a reliable choice for the direct esterification of carboxylic acids and alcohols.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired long-chain alcohol (e.g., 1-octanol, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To this solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.
-
Coupling Agent: Cool the mixture to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the reaction is proceeding.
-
Purification: Filter off the DCU precipitate and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure liquid crystalline ester.[1]
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is particularly useful for its mild conditions and stereochemical inversion at the alcohol center, although for simple long-chain alcohols, its primary advantage is its high yield and reliability.[2][3]
-
Initial Setup: In a flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq), the long-chain alcohol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF.
-
Azodicarboxylate Addition: Cool the solution to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue, which contains the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, is purified by column chromatography on silica gel to afford the pure product.
Diagram 2: Esterification Pathways to Target Liquid Crystals
Caption: Correlation between molecular structure, properties, and applications.
Conclusion
This compound stands out as a highly effective and versatile platform for the synthesis of advanced liquid crystalline materials. The synthetic protocols detailed herein provide a robust framework for the creation of a wide array of mesogens with tunable properties. The inherent characteristics of this molecular scaffold, particularly the rigid core and the highly polar cyano group, make the resulting liquid crystals well-suited for demanding applications in display technology, photonics, and potentially in the pharmaceutical sciences. The systematic investigation of homologous series derived from this core will undoubtedly continue to yield novel materials with enhanced performance characteristics.
References
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Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
- Wang, Y., et al. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Green Chemical Engineering.
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Kijeński, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 231. Retrieved from [Link]
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Ha, S.-T., et al. (2009). Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. Molbank, 2009(3), M608. Retrieved from [Link]
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Abboud, M., et al. (2009). Chiral amplification in a cyanobiphenyl nematic liquid crystal doped with helicene-like derivatives. ResearchGate. Retrieved from [Link]
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Aitipamula, S., et al. (2022). Transforming Liquid Nicotine into a Stable Solid Through Crystallization with Orotic Acid. The Royal Society of Chemistry. Retrieved from [Link]
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Swamy, K. C. K., & Kumar, S. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(20), 10054-10174. Retrieved from [Link]
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Alaasar, M., et al. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Materials. Retrieved from [Link]
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Frandsen, J. L., et al. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. Molecules, 27(20), 6882. Retrieved from [Link]
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Saidel, W. M., et al. (2015). Cyanobiphenyl liquid crystal composites with gold nanoparticles. RSC Advances, 5(104), 85855-85865. Retrieved from [Link]
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Khan, I., & Ali, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6599. Retrieved from [Link]
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Alaasar, M., et al. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. PMC. Retrieved from [Link]
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Antipin, M. Y., et al. (2004). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Molecular Crystals and Liquid Crystals, 423(1), 127-142. Retrieved from [Link]
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Saidel, W. M., et al. (2015). Cyanobiphenyl liquid crystal composites with gold nanoparticles. ResearchGate. Retrieved from [Link]
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Smith, T. C., & Batey, R. A. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1145-1148. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
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Jeong, H., et al. (2021). Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells. ResearchGate. Retrieved from [Link]
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Pop, M. M., et al. (2018). Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
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Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link] revealing-crystal-structure-of-nicotinic-acid-with-3d-electron-diffraction-tomography/
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Scribd. (n.d.). Mitsunobu | PDF | Ester | Functional Group. Retrieved from [Link]
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Ha, S.-T., et al. (2011). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. ResearchGate. Retrieved from [Link]
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Singh, G., & Kaur, S. (2020). A review on the emerging applications of 4-cyano-4′-alkylbiphenyl (nCB) liquid crystals beyond display. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. Crystals, 14(1), 74. Retrieved from [Link]
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-
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Application Notes and Protocols: Functionalization of 4-(4-Cyanophenyl)nicotinic Acid for Targeted Drug Delivery
Abstract
This technical guide provides a comprehensive framework for the chemical functionalization of 4-(4-cyanophenyl)nicotinic acid, a versatile bifunctional linker, for applications in targeted drug delivery. We present detailed protocols for the strategic modification of its two key functional moieties: the carboxylic acid and the cyano group. This document outlines the rationale behind experimental design, step-by-step procedures for creating activated linkers, and their subsequent conjugation to targeting ligands and therapeutic agents. Furthermore, we address the critical aspects of purification and characterization of the final bioconjugates. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this unique molecular scaffold for creating precision therapeutics.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
The pursuit of targeted drug delivery systems aims to enhance therapeutic efficacy while minimizing off-target toxicity. A critical component of such systems is the linker, which connects a targeting moiety to a potent therapeutic payload.[1] The ideal linker should be stable in circulation but allow for efficient drug release at the target site. This compound presents itself as a highly valuable scaffold for this purpose due to its inherent bifunctionality. The nicotinic acid core offers a carboxylic acid handle, a common anchor point for bioconjugation, while the cyanophenyl group provides a chemically distinct and modifiable nitrile moiety. This orthogonal reactivity allows for a stepwise and controlled construction of complex drug delivery constructs.
The nicotinic acid portion, a derivative of vitamin B3, can potentially interact with nicotinic acid receptors, which may offer an additional layer of biological interaction.[2] The cyano group, on the other hand, is a versatile functional group that can be converted into other functionalities, such as primary amines or tetrazoles, expanding the repertoire of possible conjugation chemistries.[3][4] This dual-handle approach enables the precise attachment of both a targeting ligand (e.g., an antibody, peptide, or small molecule) and a therapeutic agent, often with a spacer like polyethylene glycol (PEG) to improve pharmacokinetic properties.[5][6]
Pre-functionalization Considerations and Material Specifications
Successful functionalization begins with high-purity starting materials and a clear understanding of the reaction conditions required to selectively modify each functional group.
Starting Material Quality Control
| Parameter | Specification | Recommended Analytical Method |
| Purity of this compound | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Solvents | Anhydrous/Dry Grade | Karl Fischer Titration (for water content) |
| Reagents | High Purity (≥ 98%) | As specified by the supplier's Certificate of Analysis |
Rationale: The presence of impurities, particularly water, can significantly hinder the efficiency of activation and coupling reactions, leading to unwanted side reactions and purification challenges.
Core Functionalization Strategies and Protocols
The functionalization of this compound can be approached in a modular fashion, focusing on either the carboxylic acid or the cyano group first, depending on the overall synthetic strategy.
Activation of the Carboxylic Acid Moiety for Amide Bond Formation
The most common strategy for conjugating molecules to the carboxylic acid group is through the formation of a stable amide bond. This requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine-containing molecule (e.g., a targeting ligand, a PEG spacer, or the drug itself). The use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), is a widely adopted and efficient method.[7][8]
Mechanism of Action: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[9] This intermediate can then react with an amine. However, it is also prone to hydrolysis. The addition of NHS traps the activated carboxyl as an NHS-ester, which is more stable in aqueous solutions and reacts efficiently with primary amines to form a stable amide bond.[8]
Caption: EDC/NHS activation of a carboxylic acid for amide bond formation.
Protocol 3.1.1: EDC/NHS Activation of this compound
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-containing molecule (e.g., NH2-PEG-Folate, Antibody, Doxorubicin)
-
Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.
-
Add NHS (or Sulfo-NHS) (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC (1.5 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the activation is complete (disappearance of the starting carboxylic acid), add the amine-containing molecule (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours. The reaction time will vary depending on the reactivity of the amine.
-
Upon completion, the reaction mixture can be quenched with a small amount of water and the product purified by an appropriate method (see Section 4).
Expert Insight: For sensitive biomolecules like antibodies, a two-step procedure is often preferred where the EDC and NHS are reacted with the linker first, followed by removal of excess coupling reagents before adding the antibody solution. This prevents unwanted cross-linking of the protein.[8]
Modification of the Cyano Group
The cyano group offers a unique handle for orthogonal conjugation strategies. Two primary modifications are particularly useful in the context of drug delivery: reduction to a primary amine and conversion to a tetrazole.
Reducing the aryl nitrile to a primary amine provides a new site for amide bond formation or other amine-specific chemistries. This allows for the attachment of a second molecule, such as a therapeutic agent, after the carboxylic acid has been conjugated to a targeting moiety.
Common Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent effective for this transformation. Requires anhydrous conditions.[10]
-
Catalytic Hydrogenation (H2/Raney Nickel or Pd/C): A common method, though it may require high pressure and can sometimes lead to side products. The addition of ammonia can help suppress the formation of secondary and tertiary amines.[11]
-
Borane Complexes (BH3-THF or BH3-SMe2): Milder alternatives to LiAlH4, often requiring heating.[11]
Caption: Reduction of an aryl nitrile to a primary amine.
Protocol 3.2.1.1: Reduction of this compound using LiAlH4
Materials:
-
This compound (or its ester derivative to protect the carboxylic acid)
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel under inert atmosphere
-
Ice bath
-
Quenching solution (e.g., water, followed by dilute NaOH and then water again - Fieser workup)
Procedure:
-
Protection (if necessary): The carboxylic acid group should be protected, for example, as a methyl or ethyl ester, prior to reduction with LiAlH4 to prevent its reduction.
-
Suspend LiAlH4 (2-3 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0°C in an ice bath.
-
Slowly add a solution of the protected this compound ester in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water, then 15% aqueous NaOH, and finally water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be further purified by column chromatography.
-
Deprotection: The protecting group on the carboxylic acid can be removed by appropriate hydrolysis conditions (e.g., LiOH in THF/water).
The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry. The tetrazole ring is considered a bioisostere of a carboxylic acid, offering similar physicochemical properties but with different metabolic stability and pKa. This modification can be used to introduce a new acidic moiety or as a stable linker. The most common method for this conversion is the [3+2] cycloaddition with an azide source, often catalyzed by a Lewis acid like zinc chloride.[4][12]
Protocol 3.2.2.1: Synthesis of the Tetrazole Derivative
Materials:
-
This compound
-
Sodium Azide (NaN3)
-
Zinc Chloride (ZnCl2) or Triethylamine Hydrochloride
-
Dimethylformamide (DMF) or water
-
Reaction vessel with a reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in DMF or water.
-
Add sodium azide (2-3 equivalents) and a catalyst such as zinc chloride (1 equivalent).[4]
-
Heat the reaction mixture to 100-130°C and stir for 12-48 hours. The reaction should be performed in a well-ventilated fume hood due to the use of azide.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the tetrazole derivative.
Conjugation to Targeting Moieties and Payloads
With the activated linker in hand, the next step is conjugation to the desired targeting ligand and therapeutic agent.
Conjugation to a Folic Acid Targeting Moiety
Folate receptors are overexpressed on the surface of many cancer cells, making folic acid a popular targeting ligand for cancer therapy.[2][13] An amine-functionalized folic acid derivative can be readily conjugated to the EDC/NHS-activated this compound.
Protocol 4.1.1: Conjugation of Activated Linker to Folic Acid-PEG-Amine
Procedure:
-
Prepare the EDC/NHS-activated this compound as described in Protocol 3.1.1.
-
Dissolve Folic Acid-PEG-NH2 (1 equivalent) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add the solution of the activated linker to the Folic Acid-PEG-NH2 solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules.
Conjugation to a Monoclonal Antibody (mAb)
Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics.[1] The activated linker can be conjugated to the lysine residues on the surface of an antibody.
Caption: General workflow for the assembly of an Antibody-Drug Conjugate.
Protocol 4.2.1: Conjugation to a Monoclonal Antibody
Materials:
-
Monoclonal Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC/NHS-activated this compound-drug conjugate
-
Purification system (e.g., size-exclusion chromatography, tangential flow filtration)
Procedure:
-
Prepare the activated linker-drug conjugate.
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with lysine residues.
-
Add the activated linker-drug conjugate to the antibody solution in a controlled molar ratio to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 4°C for 4-16 hours with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purify the ADC using size-exclusion chromatography or tangential flow filtration to remove unconjugated drug-linker and other impurities.[]
Purification and Characterization of Conjugates
Rigorous purification and characterization are essential to ensure the quality, safety, and efficacy of the final targeted drug delivery system.
Purification Techniques
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative separation of conjugates from starting materials and byproducts. Reversed-phase HPLC is suitable for small molecule conjugates, while size-exclusion (SEC) and hydrophobic interaction (HIC) chromatography are used for ADCs.[] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size, ideal for removing small molecules from large bioconjugates like ADCs.[15] |
| Tangential Flow Filtration (TFF) / Diafiltration | A scalable method for buffer exchange and removal of small molecule impurities from macromolecular conjugates. |
Characterization Methods
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR) for ADCs.[16][17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for small molecule conjugates. |
| UV-Vis Spectroscopy | Can be used to quantify the concentration of the antibody and the conjugated drug, allowing for the calculation of the DAR. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the conjugate and can be used to quantify the amount of free drug.[18] |
Conclusion
This compound is a highly adaptable scaffold for the development of sophisticated targeted drug delivery systems. Its orthogonal functional groups allow for a controlled and stepwise approach to the synthesis of complex bioconjugates. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute the functionalization of this linker for their specific therapeutic applications. Careful attention to reaction conditions, purification, and characterization will be paramount in the successful development of novel and effective targeted therapies.
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- Wagner-Rousset, E., et al. (2014). Current approaches for the purification of antibody–drug conjugates.
- Chen, B., Miller, R. J., & Dhal, P. K. (2014). Hyaluronic acid-based drug conjugates: State-of-the-art and perspectives. Journal of Biomedical Nanotechnology, 10(1), 4-16.
- Nektar Therapeutics. (2006). The Benefits and Challenges of PEGylating Small Molecules. Pharmaceutical Technology, 30(6), 60-68.
- Shi, Y., et al. (2021). Progress of Folic Acid-Folate Receptor as Drug Carriers in Targeted Drug Delivery System. SHS Web of Conferences, 128, 01006.
- Gyoung, Y. S., et al. (2005). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Journal of the American Chemical Society, 127(17), 6242-6247.
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Organic Reaction Totals. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
- Li, W., et al. (2013). Current drug research on PEGylation with small molecular agents. Progress in Polymer Science, 38(3-4), 421-444.
- Stancu, M.-A., et al. (2022). Synthesis of Folic Acid-Functionalized Hybrid Mesoporous Silica Nanoparticles and In Vitro Evaluation on MCF-7 Breast Cancer Cells. Pharmaceutics, 14(1), 177.
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Artixio. (n.d.). Bioconjugates: Combining the Best of Biologics and Small Molecules. Retrieved from [Link]
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LCGC International. (2021, March 2). Characterization of Next Generation Antibody-Drug Conjugates (ADCs) by Mass Spectrometry. Retrieved from [Link]
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Sino Biological. (n.d.). Antibody Purification: Methods, Techniques, and Process. Retrieved from [Link]
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Application Note: Protocols for Incorporating 4-(4-Cyanophenyl)nicotinic Acid into Advanced Polymeric Architectures
An in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols for incorporating 4-(4-Cyanophenyl)nicotinic acid into polymers.
Abstract This technical guide provides detailed experimental protocols for the incorporation of this compound, a highly functional bi-aromatic monomer, into various polymer structures. The unique molecular architecture of this compound, featuring a pyridinecarboxylic acid moiety and a cyanophenyl group, offers a versatile platform for creating polymers with tailored properties such as enhanced thermal stability, specific metal coordination capabilities, and unique intermolecular interactions.[1][2] This document outlines three distinct and robust methodologies: (1) free-radical copolymerization following monomer modification into an acrylate derivative, (2) post-polymerization modification to graft the molecule onto a pre-existing polymer backbone, and (3) synthesis of a coordination polymer, specifically a Metal-Organic Framework (MOF). Each protocol is presented with step-by-step instructions, explanations for critical experimental choices, and a comprehensive guide to validating the successful incorporation and characterizing the final polymer product.
Introduction to this compound: A Multifunctional Building Block
This compound is a custom-synthesizable molecule not commonly available off-the-shelf, but its structure presents significant opportunities for advanced materials science. Its rigidity and functional groups are key to its utility.
-
Pyridine Ring: The nitrogen atom provides a site for coordination with metal ions, hydrogen bonding, and quaternization, which can be used to tune solubility or create charged polymers.[3]
-
Carboxylic Acid Group: This versatile group can participate in condensation reactions (e.g., esterification, amidation), act as a ligand for metal centers in coordination polymers, and be converted into other functional groups.[4]
-
Cyanophenyl Group: The polar cyano (-C≡N) group enhances intermolecular dipole-dipole interactions, which can improve the mechanical strength and thermal properties of the resulting polymer.[1] It also serves as a convenient spectroscopic handle for characterization via FTIR.
The combination of these features allows this molecule to be used as a building block for high-performance polymers, functional materials for adsorption or separation, and frameworks for catalysis or drug delivery.[5][6]
General Experimental Workflow
The successful incorporation of this compound into a polymer requires a systematic approach, from monomer preparation to final polymer characterization. This workflow ensures reproducibility and validates the outcome at each stage.
Caption: General workflow for polymer synthesis.
Protocol 1: Free-Radical Copolymerization via an Acrylate Derivative
This approach first converts the non-polymerizable nicotinic acid into a vinyl-type monomer, which can then readily participate in standard free-radical polymerization. This method allows for the creation of random copolymers where the functional unit is distributed along a flexible backbone.
Step A: Synthesis of 2-((4-(4-cyanophenyl)nicotinoyl)oxy)ethyl acrylate
Rationale: The carboxylic acid is converted to an acrylate ester. 2-Hydroxyethyl acrylate is used as the linker, providing a polymerizable double bond. Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) form a highly effective catalytic system for esterification, proceeding efficiently at room temperature.
-
Materials:
-
This compound (1.0 eq)
-
2-Hydroxyethyl acrylate (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 2-hydroxyethyl acrylate to the solution.
-
In a separate flask, dissolve DCC in anhydrous DCM. Add this solution dropwise to the main reaction mixture over 30 minutes at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude acrylate monomer. Purify via column chromatography.
-
Step B: Free-Radical Solution Copolymerization with Methyl Methacrylate (MMA)
Rationale: Solution polymerization provides good control over viscosity and heat dissipation. AIBN is a common thermal initiator that decomposes at a convenient rate around 70 °C, minimizing side reactions.[7] The monomer feed ratio can be varied to control the incorporation level in the final copolymer.
-
Materials:
-
Synthesized Acrylate Monomer (e.g., 0.1 eq)
-
Methyl Methacrylate (MMA), inhibitor removed (0.9 eq)
-
Azobisisobutyronitrile (AIBN) (0.01 eq relative to total moles of monomer)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
Dissolve the acrylate monomer, MMA, and AIBN in the chosen solvent in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for 12-24 hours. The solution will become more viscous as the polymer forms.
-
To terminate the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Slowly pour the viscous polymer solution into a large volume of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously. The polymer will precipitate.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven at 50 °C to a constant weight.
-
Protocol 2: Post-Polymerization Modification (Grafting)
This strategy involves attaching this compound to a pre-formed, reactive polymer backbone. This is useful for modifying the surface properties of materials or for creating well-defined block copolymers. Here, we use a base-catalyzed esterification with a polymer containing pendant hydroxyl groups.
Rationale: Poly(2-hydroxyethyl acrylate) (PHEA) provides accessible primary hydroxyl groups for modification. The carboxylic acid of our target molecule can be deprotonated by a non-nucleophilic base like DBU, activating it for reaction with a tosylated hydroxyl group on the polymer, forming a stable ester linkage.
-
Materials:
-
Poly(2-hydroxyethyl acrylate) (PHEA) (1.0 eq of -OH groups)
-
Tosyl chloride (TsCl) (1.1 eq)
-
Pyridine (solvent and base)
-
This compound (1.5 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Step A: Activation of Polymer. Dissolve PHEA in pyridine in a round-bottom flask at 0 °C. Slowly add tosyl chloride and stir at room temperature for 12 hours. Precipitate the resulting tosylated polymer (PHEA-Ts) in cold water, filter, and dry thoroughly.
-
Step B: Grafting Reaction. Dissolve the dried PHEA-Ts and this compound in anhydrous DMF.
-
Add DBU to the mixture and heat to 60 °C. Stir under a nitrogen atmosphere for 48 hours.
-
Purification: Cool the reaction mixture and precipitate the functionalized polymer in a suitable non-solvent like diethyl ether.
-
To ensure complete removal of unreacted small molecules, re-dissolve the polymer in a minimal amount of a good solvent (e.g., DMSO) and re-precipitate. Repeat this process three times.
-
Dry the final grafted polymer in a vacuum oven to a constant weight.
-
Protocol 3: Synthesis of a 2D Coordination Polymer (MOF)
This protocol utilizes the pyridine nitrogen and carboxylate oxygen as coordinating sites to build a metal-organic framework. Solvothermal synthesis uses elevated temperature and pressure to promote the growth of crystalline material.[8]
Rationale: Zinc ions (Zn²⁺) are commonly used in MOF synthesis due to their versatile coordination geometries. The combination of the nicotinic acid linker and a metal salt in a high-boiling solvent like DMF under heat facilitates the self-assembly of a stable, crystalline coordination polymer.
Caption: Simplified coordination of the linker in a MOF.
-
Materials:
-
This compound (0.1 mmol)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
In a 20 mL glass vial, dissolve this compound and zinc nitrate hexahydrate in DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a programmable oven and heat to 120 °C for 72 hours.
-
After the reaction, allow the oven to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Purification: Carefully decant the DMF solution. Wash the collected crystals by immersing them in fresh DMF for 24 hours to exchange residual solvent and remove unreacted starting materials. Repeat this washing step three times.
-
Finally, wash the crystals with a more volatile solvent like ethanol or acetone, and then dry under vacuum at a moderate temperature (e.g., 80 °C) to activate the framework.
-
Polymer Characterization and Validation
Thorough characterization is essential to confirm the identity and properties of the synthesized polymer. This constitutes a self-validating system for the protocols.[9][10]
| Technique | Purpose | Expected Result for Successful Incorporation |
| FTIR Spectroscopy | Confirm presence of key functional groups. | Appearance of a sharp peak at ~2230 cm⁻¹ (from -C≡N), a strong peak at ~1730 cm⁻¹ (from C=O of the ester), and peaks corresponding to the aromatic rings. |
| ¹H & ¹³C NMR | Confirm covalent incorporation and determine copolymer composition. | ¹H NMR spectra will show broad peaks characteristic of a polymer, with specific resonances from the aromatic protons of the cyanophenyl and pyridine rings. The ratio of integrated peak areas from the monomer and the comonomer (e.g., MMA) can determine composition.[11] |
| Gel Permeation Chromatography (GPC/SEC) | Determine molar mass (Mₙ, Mₙ) and polydispersity (Đ). | For radical polymerization, a monomodal distribution with Đ typically between 1.5 and 2.5 is expected. This confirms the formation of a high molecular weight polymer.[11] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | The polymer should exhibit a single-step or multi-step degradation profile at a temperature significantly higher than the boiling points of the monomers, indicating thermal stability.[12] |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (T₉). | A single, distinct T₉ value, higher than that of the parent polymer (e.g., PMMA), would indicate successful incorporation of the rigid, polar monomer, which restricts chain mobility.[12] |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity of MOF structure. | For Protocol 3, a diffraction pattern with sharp peaks, distinct from the patterns of the starting materials, confirms the formation of a new crystalline phase. |
References
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One‐Pot, Self‐Initiated Polymerization Approach to Functional Poly(4‐Vinylpyridine)s. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of Cationic poly(4-vinylpyridine)-functionalized Colloidal Particles by Emulsion Polymerization With Reactive Block Copolymer for Protein Adsorption. (2012). Journal of Colloid and Interface Science. Retrieved January 22, 2026, from [Link]
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Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. (2019). Macromolecules. Retrieved January 22, 2026, from [Link]
-
Investigation of polymer and nanoparticle properties with nicotinic acid and p-aminobenzoic acid grafted on poly(ε-caprolactone)-poly(ethylene glycol). (2011). Colloids and Surfaces B: Biointerfaces. Retrieved January 22, 2026, from [Link]
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Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. (2021). Polymer Chemistry. Retrieved January 22, 2026, from [Link]
-
Modular and Stepwise Synthesis of a Hybrid Metal-Organic Framework for Efficient Electrocatalytic Oxygen Evolution. (2017). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
How Are Functional Groups Used In Polymers?. (2024). YouTube. Retrieved January 22, 2026, from [Link]
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Random Copolymers of Styrene with Pendant Fluorophore Moieties: Synthesis and Applications as Fluorescence Sensors for Nitroaromatics. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Properties and Applications of Polymers: A Mini Review. (2023). Journal of Chemical Reviews. Retrieved January 22, 2026, from [Link]
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Ahmed Ahmed NUI Galway, SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery. (2022). YouTube. Retrieved January 22, 2026, from [Link]
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Characterization of polymer properties and identification of additives in commercially available research plastics. (n.d.). Green Chemistry. Retrieved January 22, 2026, from [Link]
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Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework. (2023). YouTube. Retrieved January 22, 2026, from [Link]
-
Section Polymer Analysis and Characterization. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate: Synthesis, characterization and determination of monomer reactivity ratios. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Investigating the Photophysical Properties of Metal Complexes with 4-(4-Cyanophenyl)nicotinic Acid Ligands
Introduction: Unveiling the Luminescent Potential of Tailored Metal Complexes
The field of inorganic photochemistry has seen a surge of interest in the design and synthesis of metal complexes with finely tunable photophysical properties.[1][2] These materials are at the forefront of innovations in areas ranging from biomedical imaging and sensing to light-emitting devices and solar energy conversion.[2][3][4] At the heart of this research are the intricate interplay between a central metal ion and its surrounding organic ligands. The 4-(4-cyanophenyl)nicotinic acid ligand, in particular, offers a compelling scaffold for the construction of novel photoactive metal complexes.
This ligand is a bifunctional marvel. The nicotinic acid moiety provides a robust coordination site for a variety of transition metals, while the cyanophenyl group can act as an electron-withdrawing unit, influencing the electronic structure and, consequently, the photophysical behavior of the resulting complex.[5] The cyano group can also participate in further coordination or intermolecular interactions, opening avenues for the creation of extended structures like metal-organic frameworks (MOFs).[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and analysis of the photophysical properties of metal complexes featuring this compound and its derivatives. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.
I. Synthesis of Metal Complexes: A Step-by-Step Protocol
The synthesis of these complexes typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The choice of metal and reaction conditions will dictate the final coordination geometry and properties of the complex.
Protocol 1: General Synthesis of a Metal Complex with this compound
This protocol provides a general framework for the synthesis. The specific molar ratios, solvents, and reaction times may need to be optimized for different metal precursors.
1. Materials and Reagents:
- This compound (ligand)
- Metal salt (e.g., RuCl₃·xH₂O, Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O)
- High-purity solvents (e.g., ethanol, methanol, dimethylformamide (DMF), water)
- Inert gas (e.g., argon or nitrogen)
2. Equipment:
- Schlenk line or glovebox for inert atmosphere reactions
- Round-bottom flasks and condensers
- Magnetic stirrer and hotplate
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
3. Step-by-Step Procedure:
- Ligand Dissolution: Dissolve the this compound ligand in the chosen solvent in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
- Inert Atmosphere: Purge the flask with an inert gas to remove oxygen, which can quench luminescence or lead to side reactions.
- Metal Salt Addition: In a separate flask, dissolve the metal salt in the same or a compatible solvent.
- Reaction: Slowly add the metal salt solution to the ligand solution under constant stirring. The reaction mixture may change color upon complex formation.
- Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours to a day) to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.
- Isolation: After cooling to room temperature, the product may precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce crystallization.
- Purification: Collect the solid product by filtration, wash with a small amount of cold solvent to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Causality of Experimental Choices:
-
Inert Atmosphere: Many metal complexes, particularly those with d⁶ and d⁸ electron configurations, have excited states that are sensitive to oxygen.[2][7] An inert atmosphere prevents quenching of luminescence and oxidative side reactions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate, product solubility, and even the final structure of the complex.[8]
-
Refluxing: Heating the reaction provides the necessary activation energy for ligand substitution and complex formation, driving the reaction to completion.
C. Transient Absorption (TA) Spectroscopy
TA spectroscopy is a powerful pump-probe technique to study the dynamics of excited states that are non-emissive or weakly emissive. [9][10] Protocol 4: Femtosecond Transient Absorption Spectroscopy
1. Objective: To monitor the formation and decay of transient excited-state species.
2. Instrumentation: A pump-probe setup consisting of a femtosecond laser system, an optical parametric amplifier (OPA) to generate tunable pump pulses, and a white-light continuum probe. [11] 3. Procedure:
- Excitation: A strong "pump" pulse excites the sample.
- Probing: A weaker, broadband "probe" pulse with a variable time delay passes through the sample.
- Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay.
- Data Analysis: The resulting data is a 3D map of ΔA vs. wavelength and time. Global analysis of this data can reveal the kinetics of processes like intersystem crossing, internal conversion, and excited-state relaxation. [12] Interpreting the Data: Positive signals (ΔA > 0) correspond to excited-state absorption, while negative signals (ΔA < 0) can be due to ground-state bleaching or stimulated emission. [11]
III. Computational Modeling: The Power of Density Functional Theory (DFT)
DFT has become an indispensable tool for understanding the electronic structure and predicting the photophysical properties of metal complexes. [13][14][15] Conceptual Workflow for DFT Calculations:
-
Geometry Optimization: The ground-state geometry of the complex is optimized to find the lowest energy structure.
-
Electronic Structure Calculation: The energies and compositions of the molecular orbitals (e.g., HOMO, LUMO) are calculated. This helps in understanding the nature of the frontier orbitals involved in electronic transitions.
-
Excited-State Calculations: Time-dependent DFT (TD-DFT) is used to calculate the energies and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis absorption spectra. [16]4. Excited-State Geometry Optimization: The geometry of the lowest triplet or singlet excited state can be optimized to understand structural changes upon excitation, which is crucial for explaining emission properties and non-radiative decay pathways.
Why Use DFT?
-
Predictive Power: DFT can predict the photophysical properties of yet-to-be-synthesized complexes, guiding experimental efforts.
-
Mechanistic Insight: It provides a detailed picture of the electronic transitions and the nature of the excited states, which is often difficult to obtain solely from experimental data. [14]
IV. Data Presentation and Interpretation
A systematic presentation of the photophysical data is crucial for comparing different complexes and understanding structure-property relationships.
Table 1: Representative Photophysical Data for a Hypothetical Metal Complex
| Parameter | Symbol | Value | Significance |
| Absorption Maximum | λabs | 450 nm | Energy of the main electronic transition |
| Molar Extinction Coefficient | ε | 1.5 x 10⁴ M⁻¹cm⁻¹ | Strength of the absorption |
| Emission Maximum | λem | 600 nm | Energy of the emitted light |
| Stokes Shift | Δν | 5555 cm⁻¹ | Energy loss between absorption and emission |
| Quantum Yield | Φ | 0.10 | Efficiency of the emission process |
| Excited-State Lifetime | τ | 500 ns | Duration the complex stays in the excited state |
Jablonski Diagram: Visualizing Photophysical Processes
The following diagram illustrates the key photophysical pathways in a metal complex.
V. Applications in Research and Development
The unique photophysical properties of metal complexes with this compound ligands make them promising candidates for various applications:
-
Luminescent Sensors: The emission properties of these complexes can be sensitive to the local environment, such as the presence of specific ions, molecules, or changes in pH. [3][17]This makes them suitable for developing chemosensors.
-
Bioimaging: Complexes with long-lived emission in the visible or near-infrared region can be used as probes for time-resolved imaging in biological systems, which helps to reduce background autofluorescence. [1][2][18]* Photosensitizers: In photodynamic therapy (PDT) or photocatalysis, the complex absorbs light and transfers the energy to other molecules (e.g., to generate singlet oxygen) or participates in photoinduced electron transfer.
VI. Conclusion
The study of metal complexes with this compound ligands is a vibrant area of research with significant potential for technological advancements. A thorough understanding of their photophysical properties, achieved through a combination of systematic synthesis, rigorous spectroscopic characterization, and insightful computational modeling, is key to unlocking their full potential. The protocols and guidelines presented here provide a solid foundation for researchers to explore this exciting class of photoactive materials.
References
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Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Metal complexes and time-resolved photoluminescence spectroscopy for sensing applications. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Applications of Luminescent Transition Metal Complexes to Sensor Technology and Molecular Probes. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Transient Absorption Spectroscopy: Probing the Ultrafast Dynamics in Nanomaterial Complex Systems. (2024). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
A study of the photophysical and photochemical properties of metal complexes using density functional theory. (n.d.). Retrieved January 22, 2026, from [Link]
-
Photophysical properties of metal complexes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent Application of Calculations of Metal Complexes Based on Density Functional Theory. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Applications of Luminescent Cyclometalated Metal Complexes as Sensors and Switches. (n.d.). Thieme Connect. Retrieved January 22, 2026, from [Link]
-
Time-Resolved Photoluminescence Spectroscopy and Imaging: New Approaches to the Analysis of Cultural Heritage and Its Degradation. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Photophysical properties of metal complexes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
ULTRAFAST TRANSIENT ABSORPTION SPECTROSCOPY OF POLYMER-BASED ORGANOPHOTOREDOX CATALYSTS MIMICKING TRANSITION-METAL COMPLEXES. (n.d.). Retrieved January 22, 2026, from [Link]
-
Time-Resolved Photoluminescence Microscopy for the Analysis of Semiconductor-Based Paint Layers. (2017). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Luminescent Metal Complexes as Sensors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. (2020). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Single‐Step Synthesis of a Heterometallic [Cu2PdL4]2+ Hybrid Metal–Organic Coordination Cage. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Luminescent First-Row Transition Metal Complexes. (2021). JACS Au. Retrieved January 22, 2026, from [Link]
-
Controlling the Photophysical Properties of a Series of Isostructural d6 Complexes Based on Cr0, MnI, and FeII. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
New Cyanido-Bridged Heterometallic 3d-4f 1D Coordination Polymers: Synthesis, Crystal Structures and Magnetic Properties. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
Luminescent sensor molecules based on coordinated metals: a review of recent developments. (n.d.). Retrieved January 22, 2026, from [Link]
-
Femtosecond Soft X-ray Spectroscopy of Solvated Transition Metal Complexes: Deciphering the Interplay of Electronic and Structural Dynamics. (n.d.). OSTI.GOV. Retrieved January 22, 2026, from [Link]
-
The photochemistry of transition metal complexes using density functional theory. (n.d.). Retrieved January 22, 2026, from [Link]
-
Time-Resolved Spectroscopy of Transition Metal Complexes. (n.d.). bonndoc. Retrieved January 22, 2026, from [Link]
-
The Solution Phase. (n.d.). University of Warwick. Retrieved January 22, 2026, from [Link]
-
Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complexes. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. (n.d.). Retrieved January 22, 2026, from [Link]
-
Principles of Transient Absorption Spectroscopy - Part 1. (2022). YouTube. Retrieved January 22, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Cyanophenyl)nicotinic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 4-(4-Cyanophenyl)nicotinic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges and improve reaction yield and purity.
Overview of the Primary Synthetic Route
The most robust and widely adopted method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a 4-halonicotinic acid derivative and (4-cyanophenyl)boronic acid.[1] The general transformation is illustrated below:
While conceptually straightforward, the success of this reaction hinges on the careful selection of catalyst, base, solvent, and reaction conditions, especially given the electronic properties of the pyridine ring. This guide will deconstruct these parameters to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura reaction the preferred method for this synthesis?
A1: The Suzuki-Miyaura coupling is favored due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids.[2] The organoboron reagents used are also generally less toxic and more stable than many other organometallic compounds, making the procedure safer and more environmentally benign.[2]
Q2: Should I use a 4-halonicotinic acid or its ester as the starting material?
A2: Using an ester derivative (e.g., methyl or ethyl 4-chloronicotinate) is highly recommended. The free carboxylic acid can interfere with the reaction in several ways: it can coordinate to the palladium catalyst, potentially deactivating it, or react with the base, affecting its stoichiometry and solubility. Protecting the acid as an ester circumvents these issues, often leading to cleaner reactions and higher yields. The ester can then be easily hydrolyzed in a subsequent step to yield the final product.
Q3: What is the fundamental role of the base in this reaction?
A3: The base is critical for the transmetalation step of the catalytic cycle.[3] It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[4] This activation enhances the transfer of the cyanophenyl group from boron to the palladium center, which is an essential step for forming the new C-C bond.[1]
Q4: Can I use other cross-coupling reactions, like Stille or Negishi coupling?
A4: While other cross-coupling reactions are theoretically possible, they present significant disadvantages for this specific synthesis. Stille coupling, for instance, requires organotin reagents that are highly toxic.[2] Suzuki coupling generally offers the best balance of reactivity, safety, and operational simplicity for this class of compounds.
Troubleshooting Guide: Low Yield and Impurity Formation
This section addresses specific experimental problems in a question-and-answer format.
Q5: My reaction yield is poor (<50%). What are the most likely causes and how do I fix them?
A5: Low yield is the most common issue and can stem from several factors. Systematically investigate the following:
-
Cause 1: Inactive Catalyst System: The palladium catalyst may not be active or may be degrading prematurely.
-
Solution:
-
Oxygen Sensitivity: Ensure the reaction is thoroughly degassed. Before adding the catalyst, bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. Maintain a positive inert atmosphere throughout the reaction.[5]
-
Catalyst Choice: For heteroaryl couplings, a catalyst with bulky, electron-rich phosphine ligands is often superior. Pd(dppf)Cl₂ is an excellent and reliable choice for this type of transformation.[6][7] If using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh, as it can oxidize upon storage.
-
Catalyst Loading: While typically 1-5 mol% is used, a low-yielding reaction may benefit from a slightly higher catalyst loading (e.g., 5-10 mol%) during initial optimization.
-
-
-
Cause 2: Poor Quality or Degraded Boronic Acid: (4-Cyanophenyl)boronic acid can undergo protodeboronation (loss of the boronic acid group) or form anhydride trimers upon storage, reducing its reactivity.
-
Solution:
-
Use fresh, high-purity boronic acid. If in doubt, purchase a new bottle or consider recrystallizing the existing stock.
-
Avoid prolonged exposure of the boronic acid to moisture.[8] Using the corresponding boronic ester (e.g., the pinacol ester) can sometimes improve stability and consistency, though they are more expensive.[9]
-
-
-
Cause 3: Suboptimal Base or Solvent: The choice of base and solvent is interdependent and crucial for both solubility and reactivity.
-
Solution:
-
Base: An inorganic base like K₃PO₄ or K₂CO₃ is a standard choice. K₃PO₄ is often effective in challenging couplings. Use at least 2-3 equivalents.
-
Solvent: A mixture of an organic solvent and water is typically required. Dioxane/H₂O (e.g., 4:1 ratio) or DMF/H₂O are common systems. The water is essential for dissolving the base and facilitating the formation of the boronate "ate" complex.[5]
-
-
Q6: I'm observing a significant amount of 4,4'-dicyanobiphenyl as a byproduct. How can I prevent this?
A6: This byproduct arises from the homocoupling of your (4-cyanophenyl)boronic acid.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to oxidative homocoupling. It can also be exacerbated by excessively high temperatures or an incorrect stoichiometry.
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction vessel are free of oxygen before adding the palladium catalyst.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the 4-halonicotinate. A large excess can drive homocoupling.
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C).
-
-
Q7: The final product is proving difficult to purify. What are the likely impurities and what is the best purification strategy?
A7: Common impurities include residual palladium, unreacted starting materials, and boronic acid-derived byproducts.
-
Impurity 1: Residual Palladium: The crude product may be gray or black due to residual palladium catalyst.
-
Solution: After the workup, you can filter the organic solution through a pad of Celite® or silica gel to remove a significant portion of the palladium black.
-
-
Impurity 2: Unreacted Boronic Acid: (4-Cyanophenyl)boronic acid and its byproducts can be tricky to remove.
-
Solution: During the aqueous workup, perform a basic wash (e.g., with 1M NaOH). The boronic acid is acidic and will be extracted into the aqueous layer.
-
-
Purification Strategy: pH-Mediated Precipitation & Recrystallization:
-
Hydrolysis: First, hydrolyze the ester group using standard conditions (e.g., LiOH or NaOH in THF/water).
-
Acidification: After hydrolysis, carefully acidify the aqueous solution with HCl to a pH of ~4-5. This compound is amphoteric and will precipitate at its isoelectric point.
-
Filtration: Collect the precipitated solid by filtration.
-
Recrystallization: The most effective final purification step is recrystallization. Dissolve the crude acid in a minimal amount of hot solvent (e.g., water, ethanol, or an ethanol/water mixture) and allow it to cool slowly to form pure crystals.[10][11]
-
Recommended Experimental Protocols
Protocol 4.1: Synthesis of Ethyl 4-(4-Cyanophenyl)nicotinate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 4-chloronicotinate (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to make the solution approximately 0.1 M in the limiting reagent.
-
Degassing: Seal the flask with a septum and bubble argon gas through the stirred solution for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Initial Purification: The crude ester can be purified by column chromatography on silica gel or taken directly to the hydrolysis step if it is sufficiently pure.
Protocol 4.2: Hydrolysis to this compound and Purification
-
Hydrolysis: Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic organic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH reaches ~4.5. A white or off-white solid should precipitate.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water.
-
Recrystallization: Transfer the solid to a clean flask. Add a minimal amount of boiling water or an ethanol/water mixture to fully dissolve the solid.[12] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Key Parameter Optimization Summary
The following table summarizes key parameters and recommended starting points for optimizing the Suzuki-Miyaura coupling step.
| Parameter | Recommended Reagent/Condition | Rationale & Key Considerations |
| Halide Partner | Ethyl 4-chloronicotinate | Ester protects the carboxylic acid. The chloride is often more cost-effective than the bromide or iodide. |
| Boron Partner | (4-Cyanophenyl)boronic acid | Use 1.1-1.2 equivalents. Ensure high purity and anhydrous conditions during storage. |
| Catalyst | Pd(dppf)Cl₂ | 2-5 mol%. Highly effective for heteroaryl couplings; relatively air-stable.[6] |
| Base | K₃PO₄ or K₂CO₃ | 2-3 equivalents. K₃PO₄ is a stronger base and can be more effective for less reactive chlorides. |
| Solvent | 1,4-Dioxane / H₂O (4:1) or DMF / H₂O | Aprotic/polar solvent mixture is crucial for dissolving both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Balances reaction rate against thermal degradation of reagents and catalyst. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst deactivation and homocoupling of the boronic acid. |
Visualized Workflows and Mechanisms
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed cycle responsible for the C-C bond formation.
Caption: A step-by-step workflow from initial setup to final product analysis.
References
- Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. (2024). Chemical Synthesis.
-
Nowak, I., & Gładysz-Płaska, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Shive, W., & Glenn, R. A. (1946). Synthesis of nicotinic compounds.
-
Singh, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
-
Nowak, I., & Gładysz-Płaska, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]
-
Study on synthesis of 4-Aminonicotinic acid. (2018). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Cervantes-Reyes, M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]
-
Cervantes-Reyes, M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2017). ResearchGate. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- O'Brien, J. F. (1962). Purification of nicotinic acid.
-
Cervantes-Reyes, M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-(4-Cyanophenyl)nicotinic Acid
Welcome to the technical support guide for the purification of crude 4-(4-Cyanophenyl)nicotinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound at high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methods to your specific needs.
Section 1: Understanding Your Crude Material: The First Step to Purity
Effective purification begins with understanding the potential impurities. This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This synthetic route dictates the likely impurity profile.
Common Impurities to Expect:
-
Unreacted Starting Materials: Such as a halonicotinic acid derivative or 4-cyanophenylboronic acid.
-
Homocoupled Byproducts: Formation of biphenyl-4,4'-dicarbonitrile or a bipyridine derivative.
-
Catalyst Residues: Trace amounts of palladium, which can impart a dark color to the crude product.
-
Partially Hydrolyzed Nitrile: The cyano group (-CN) can sometimes hydrolyze to a carboxamide (-CONH₂) under certain reaction or workup conditions.
-
Solvent Residues: High-boiling point solvents like DMF or DMSO used in the reaction.
Knowing these potential contaminants is crucial for selecting the most effective purification strategy. For instance, removing a highly polar starting material requires a different approach than removing a non-polar homocoupled byproduct.
Section 2: Purification Method Selection: A Decision Guide
Choosing the right purification technique depends on the impurity profile, the scale of your experiment, and the desired final purity. Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Section 3: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during purification.
Q1: My crude product is a dark grey or black solid. How do I remove the color? A: This dark coloration is almost certainly due to residual palladium catalyst from the coupling reaction. The most effective way to address this is through a hot filtration step with activated carbon during recrystallization. Alternatively, chelating agents or a plug of silica gel can be used, but treatment with carbon is often sufficient and cost-effective.
Q2: What is a good starting solvent for recrystallizing this compound? A: Given the molecule's structure—a polar carboxylic acid and pyridine ring combined with a large non-polar biphenyl system—a polar protic solvent or a solvent mixture is often a good starting point. Ethanol, isopropanol, or mixtures of ethanol/water or dioxane/water are excellent candidates. A solubility study on a small scale is always recommended. Research indicates that nicotinic acid itself has good solubility in hot water and ethanol.[1][2]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's wrong? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. The most common cause is a solvent that is too good.
-
Solution 1: Add a co-solvent (an "anti-solvent") in which your compound is less soluble. For example, if you are using hot ethanol, slowly add water until the solution becomes faintly turbid, then clarify with a drop of ethanol and allow it to cool slowly.
-
Solution 2: Ensure a very slow cooling rate. A dewar flask or insulated container can be used to slow down the cooling process, giving crystals time to nucleate and grow.
Q4: I performed an acid-base extraction, but my recovery is very low after re-acidifying the aqueous layer. A: Low recovery can stem from several issues. First, ensure you have acidified the aqueous solution to a pH well below the pKa of the carboxylic acid (the pKa of nicotinic acid is ~4.75, and this derivative should be similar).[3] A pH of 2-3 is recommended. Second, this compound may have some residual solubility in the acidic aqueous solution. Chilling the solution thoroughly in an ice bath before filtration can improve recovery. Finally, performing a "back-extraction" of the acidified aqueous layer with a suitable organic solvent (like ethyl acetate) can recover any dissolved product.
Section 4: In-Depth Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the target compound.
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, allow it to cool slightly, then add a small amount of activated carbon (approx. 1-2% w/w). Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Heat the filtrate back to boiling. Slowly add hot water dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water or a non-polar solvent like hexane to aid drying.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Color | Highly conjugated impurities (chromophores) are co-crystallizing. | Perform the activated carbon treatment described above. A patented method for nicotinic acid involves melting the crude solid briefly (~2 minutes) to destroy chromophores before recrystallization.[1] |
| Poor Crystal Formation | Solution is not sufficiently supersaturated; rapid cooling. | Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a seed crystal from a previous batch. Ensure slow cooling. |
| Low Recovery | Too much solvent was used; the compound is too soluble in the chosen solvent system. | Reduce the initial volume of solvent. Choose a solvent system where the solubility difference between hot and cold is more pronounced. Ensure the final cooling step is done at a low temperature (0-5 °C). |
Guide 2: Purification by Acid-Base Extraction
This technique is ideal for separating acidic compounds from neutral or basic impurities. It leverages the differential solubility of the neutral acid versus its deprotonated salt form.[4][5]
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Do not shake vigorously.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.
-
Wash (Optional): The organic layer contains neutral and basic impurities and can be discarded or worked up separately if desired.
-
Re-acidification: Combine all aqueous extracts in a beaker and cool in an ice bath. Slowly add concentrated HCl or 3M HCl while stirring until the pH of the solution is ~2. A precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
Troubleshooting Acid-Base Extraction
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion Formation | Vigorous shaking; presence of fine particulates. | Invert the separatory funnel gently instead of shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If particulates are present, filter the initial organic solution before extraction. |
| Product Doesn't Precipitate | Insufficient acidification; product is somewhat water-soluble. | Check the pH with pH paper and add more acid if necessary. Cool the solution thoroughly in an ice bath for an extended period. If recovery is still low, perform a back-extraction of the acidified aqueous solution with ethyl acetate. |
| Oily Precipitate | The precipitated solid is melting or is solvated. | Ensure the acidification is done in an ice bath to keep the temperature low. After filtration, consider a final trituration or recrystallization step to obtain a clean, crystalline solid. |
Guide 3: Purification by Column Chromatography
When recrystallization and extraction fail to separate closely related impurities, column chromatography is the method of choice.[7][8]
Experimental Protocol: Silica Gel Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A common issue with carboxylic acids on silica is tailing. To mitigate this, it is highly recommended to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica surface.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect mobile phase polarity; column overloading. | Optimize the solvent system using TLC first to achieve good separation (Rf of target compound ~0.25-0.35). Use a proper ratio of crude material to silica gel (typically 1:50 to 1:100 w/w). |
| Compound Streaking/Tailing | Strong interaction between the acidic product and the silica surface. | As mentioned in the protocol, add 0.5-1% acetic acid to your mobile phase. This is the most critical step for successfully chromatographing carboxylic acids. |
| Compound Won't Elute | The compound is irreversibly adsorbed to the silica gel. | This is unlikely if an acidic modifier is used in the eluent. If the problem persists, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water. |
References
- Shafer, P. O. (1962). Purification of nicotinic acid. U.S.
- Dunning, J. W., & Dunning, H. D. (1946). Synthesis of nicotinic compounds. U.S.
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Szymańska, K., & Szczygieł, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 743. [Link]
-
Reddy, G. O., Reddy, K. V., & Reddy, P. P. (2011). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 3(6), 498-508. [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Wang, J., et al. (2021). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Chemical Engineering Journal, 424, 130353. (Note: A direct link was not available, but the citation refers to a published journal article).
- CN102249994B. (2013). Preparation method of nicotinic acid.
- Larrow, J. F., & Senanayake, C. H. (2000). Purification of nicotinamide. U.S.
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?[Link]
-
ResearchGate. (2015). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]
-
Gonçalves, J. M., & Piedade, M. E. M. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 55(11), 5054-5057. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Chen, S. F., & I-Jane, C. (1985). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 343, 173-178. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 218-222. [Link]
- CN1141288A. (1997). Process for preparing nicotinic acid.
-
Popławski, J., & Lempke, T. (2001). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 58(4), 251-255. [Link]
- CN1141288A. (1997). Process for preparing nicotinic acid.
-
PubChem. (n.d.). Nicotinic Acid. [Link]
Sources
- 1. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 2. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(4-Cyanophenyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 4-(4-cyanophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and address frequently asked questions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, typically catalyzed by a palladium complex, joins a pyridine derivative with a cyanophenyl boronic acid or ester.[1] While robust, this synthesis is not without its challenges. This guide will provide in-depth troubleshooting for the side reactions and purification hurdles you may encounter.
Core Synthesis Workflow
The primary synthetic route involves the palladium-catalyzed cross-coupling of a 4-halonicotinic acid derivative with a 4-cyanophenylboronic acid or its ester. A generalized reaction scheme is presented below.
Caption: Generalized Suzuki-Miyaura coupling workflow for this compound synthesis.
Troubleshooting Guide: Side Reactions and Impurities
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
Question: My reaction has stalled, and I'm observing a low yield of this compound with a significant amount of unreacted 4-halonicotinic acid. What are the likely causes and how can I improve the conversion?
Answer:
This is a common issue that can stem from several factors related to catalyst activity and reaction conditions.
Probable Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen in the nicotinic acid derivative can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
-
Solution: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome this issue. Employing bulky electron-rich phosphine ligands can also mitigate pyridine coordination and stabilize the active catalytic species.
-
-
Inefficient Oxidative Addition: The choice of the halide on the nicotinic acid is critical. The reactivity order is I > Br > Cl. If you are using a chloro- or bromo-substituted nicotinic acid, the oxidative addition step might be slow.
-
Solution: Consider switching to 4-iodonicotinic acid for higher reactivity. Alternatively, for 4-chloronicotinic acids, specialized catalyst systems with highly active ligands (e.g., Buchwald or Fu-type ligands) may be necessary.
-
-
Insufficient Base Strength or Solubility: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] If the base is not strong enough or is poorly soluble in the reaction medium, the reaction rate will be significantly hampered.
-
Solution: Ensure the use of a suitable base. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of solvent is also important for base solubility. For instance, using a solvent mixture like dioxane/water or DMF/water can improve the solubility of inorganic bases.[4]
-
-
Presence of Oxygen: Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium(0) catalyst, reducing its efficacy.
-
Solution: It is imperative to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Issue 2: Presence of a Significant Amount of Homocoupled Byproducts
Question: My reaction mixture shows the presence of 4,4'-biphenyldicarbonitrile and/or a di-pyridyl byproduct. What causes this homocoupling and how can I minimize it?
Answer:
Homocoupling is a well-documented side reaction in Suzuki-Miyaura couplings and can arise from both the boronic acid and the aryl halide.
Probable Causes & Solutions:
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling of the boronic acid.[5]
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are the primary measures to prevent this. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess should be avoided as it can exacerbate homocoupling.
-
-
Aryl Halide Homocoupling: This can occur through a reductive coupling mechanism, especially at higher temperatures or with certain catalyst systems.
-
Solution: Optimizing the reaction temperature is key; running the reaction at the lowest effective temperature can minimize this side reaction. Screening different palladium catalysts and ligands can also identify a system less prone to this pathway.
-
Issue 3: Formation of Protodeboronation Byproduct
Question: I have identified 4-cyanobenzonitrile in my crude product. How is this formed and what can I do to prevent it?
Answer:
The presence of 4-cyanobenzonitrile is a result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
Probable Causes & Solutions:
-
Reaction Conditions: This side reaction can be promoted by elevated temperatures and the presence of water, especially under basic conditions.[6]
-
Solution: Carefully control the reaction temperature and time. Prolonged reaction times at high temperatures should be avoided. While water is often a component of the solvent system to dissolve the base, using anhydrous conditions with a soluble organic base (e.g., a tertiary amine) can sometimes be a viable alternative, though this may require careful optimization.
-
Issue 4: Hydrolysis of the Cyano Group
Question: My product is contaminated with 4-(4-carboxyphenyl)nicotinic acid. What is causing the hydrolysis of the nitrile group?
Answer:
The cyano group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[7]
Probable Causes & Solutions:
-
Basic Hydrolysis: The basic conditions of the Suzuki-Miyaura reaction, particularly with strong bases and prolonged heating in aqueous media, can lead to the hydrolysis of the nitrile to a carboxylate.
-
Solution: Use the mildest effective base and the lowest possible reaction temperature. Minimizing the reaction time is also crucial. If hydrolysis is a persistent issue, consider using a weaker base like NaHCO₃ or an organic base.
-
-
Acidic Hydrolysis during Workup: If the reaction is quenched and acidified for workup while still hot, the acidic conditions can also promote nitrile hydrolysis.
-
Solution: Ensure the reaction mixture is cooled to room temperature before quenching and acidification.
-
Issue 5: Decarboxylation of the Nicotinic Acid Moiety
Question: I am concerned about the potential for decarboxylation of my product. Under what conditions is this likely to occur?
Answer:
While nicotinic acid itself is relatively stable to heat, decarboxylation can occur at elevated temperatures, often catalyzed by metals.[8]
Probable Causes & Solutions:
-
High Reaction Temperatures: Although typically requiring temperatures above 200°C, prolonged heating even at lower temperatures in the presence of a palladium catalyst could potentially lead to some degree of decarboxylation.
-
Solution: Maintain the reaction temperature at the minimum required for efficient coupling (often in the range of 80-120°C). Avoid excessive heating during both the reaction and any subsequent purification steps like distillation.
-
Frequently Asked Questions (FAQs)
Q1: Which starting materials are best for this synthesis?
A1: The most common starting materials are a 4-halonicotinic acid (or its ester) and 4-cyanophenylboronic acid (or its pinacol ester). Using 4-chloronicotinic acid is economically advantageous but may require a more active and expensive catalyst system. 4-Bromonicotinic acid often provides a good balance of reactivity and cost. 4-Iodonicotinic acid is the most reactive but also typically the most expensive.
Q2: What is the optimal catalyst and ligand combination?
A2: A common and effective catalyst is Pd(PPh₃)₄. Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃, or more specialized Buchwald or Josiphos-type ligands can be used. The optimal choice often depends on the specific substrates and may require some screening. For challenging couplings, more advanced catalyst systems may be necessary.[9]
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials and the appearance of the product.
Q4: What is the best method for purifying the final product?
A4: Purification typically involves an aqueous workup to remove the inorganic salts and the catalyst residues. The product, being a carboxylic acid, can often be purified by precipitation. This is achieved by adjusting the pH of the aqueous solution. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the product can be a very effective method. If further purification is needed, recrystallization from a suitable solvent or column chromatography can be employed.[10]
Q5: What are the characteristic analytical signals for this compound?
A5:
-
¹H NMR: You would expect to see signals corresponding to the protons on the pyridine ring and the cyanophenyl ring. The pyridine protons will typically appear in the downfield region (around 7.5-9.0 ppm), and the protons on the cyanophenyl ring will appear as two doublets in the aromatic region (around 7.7-8.0 ppm). The carboxylic acid proton will be a broad singlet, often further downfield.
-
¹³C NMR: Characteristic signals would include those for the nitrile carbon (around 118-120 ppm), the carboxylic acid carbon (around 165-170 ppm), and the aromatic carbons.
-
IR Spectroscopy: Key stretches would be the C≡N stretch (around 2220-2230 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₈N₂O₂) would be observed.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example and may require optimization for your specific setup and scale.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronicotinic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (around 90-100 °C) and stir vigorously. Monitor the reaction progress by HPLC or TLC.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities.
-
Purification: Separate the aqueous layer and acidify with 1M HCl to a pH of approximately 3-4. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation: Impact of Base on a Model Suzuki Coupling
| Base (3.0 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 85 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 92 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 6 | 90 |
| NaHCO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| Et₃N | Dioxane | 100 | 12 | 40 |
This table presents illustrative data for a model Suzuki coupling reaction and highlights the significant impact of the choice of base on the reaction efficiency. Stronger inorganic bases generally lead to higher yields in shorter reaction times.
Visualizations
Caption: A troubleshooting decision tree for common issues in the synthesis.
References
- Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2021). Chemical Synthesis, 1(1), 1-10.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2023). Chemical and Pharmaceutical Bulletin, 71(4), 327-335.
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2000). Tetrahedron Letters, 41(18), 3319-3322.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5059.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica. (2013).
- Purification of nicotinic acid. (1962). U.S.
- Determination of Nicotinic Acid in Pharmaceutical Products. (1942). Industrial & Engineering Chemistry Analytical Edition, 14(1), 35-36.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Organic & Biomolecular Chemistry, 14(34), 8047-8051.
-
13C-NMR spectrum of (4). (n.d.). ResearchGate. Retrieved from [Link]
-
Nicotinic Acid. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of nicotinic acid. (2013).
- Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (2004).
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2002). Inorganic Chemistry, 41(25), 6751-6761.
-
How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. Retrieved from [Link]
-
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)aromatic compounds. (2014). White Rose eTheses Online.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2023). Reddit. Retrieved from [Link]
- Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. (1959). Biochimica et Biophysica Acta, 32, 496-506.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 834.
- Study on synthesis of 4-Aminonicotinic acid. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1121-1125.
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (2000).
-
Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
- [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS]. (2010). Sichuan Da Xue Xue Bao Yi Xue Ban, 41(6), 1051-1054.
- A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. (2013). RSC Advances, 3(36), 15635-15641.
- Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (1984). Magnetic Resonance in Chemistry, 22(12), 773-784.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2011). The Journal of Organic Chemistry, 76(8), 2776-2785.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2007). The Journal of Organic Chemistry, 72(15), 5689-5696.
- Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. (2019).
- Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile. (2022). Applied Organometallic Chemistry, 36(10), e6823.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). Journal of the American Chemical Society, 137(20), 6468-6471.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Cyanophenyl)nicotinic Acid Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 4-(4-Cyanophenyl)nicotinic acid via Suzuki-Miyaura cross-coupling. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your conditions for maximum yield and purity.
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures that are core to many pharmaceutical compounds.[1][2] However, its success, especially with heteroaromatic substrates like nicotinic acid derivatives, is highly dependent on the careful selection of catalysts, ligands, bases, and solvents.[3][4] This guide addresses the specific challenges you may encounter in this synthesis.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the components and setup of the Suzuki coupling for synthesizing this compound.
Q1: What are the typical starting materials for this synthesis?
The synthesis of this compound via Suzuki coupling involves the reaction of an organoboron species with an organohalide. The two common routes are:
-
Route A: 4-Halonicotinic acid (or its ester) + 4-Cyanophenylboronic acid.
-
Route B: 4-Boronic acid nicotinic acid (or its ester) + 4-Bromobenzonitrile or 4-Chlorobenzonitrile.
Route A is often preferred due to the commercial availability and stability of 4-cyanophenylboronic acid. The choice of halide on the nicotinic acid scaffold is critical; reactivity generally follows the trend I > Br > Cl.[5] While aryl chlorides are more cost-effective, they are less reactive and often require more sophisticated and active catalyst systems to achieve good yields.[6][7]
Q2: What is the mechanistic role of the palladium catalyst and ligand, and how do I choose the right one?
The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling.[8][9] The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halonicotinic acid derivative.[1]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[8][10]
The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and critically modulates its reactivity.[9] Electron-rich and bulky ligands generally accelerate both the oxidative addition and reductive elimination steps, which is particularly important for less reactive aryl chlorides.[8][11]
.dot
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
| Catalyst/Ligand System | Typical Substrates | Key Advantages | Considerations |
| Pd(PPh₃)₄ (Tetrakis) | Aryl Iodides, Bromides | Commercially available, easy to handle, effective for reactive substrates.[8] | Can be inefficient for aryl chlorides; PPh₃ can lead to phenyl-group scrambling impurities.[12] |
| Pd(OAc)₂ / SPhos | Aryl Bromides, Chlorides | High activity, broad functional group tolerance, effective at low catalyst loadings.[11][13] | Air-sensitive ligand, requires careful handling. |
| Pd₂(dba)₃ / XPhos | Sterically Hindered Aryl Chlorides | Excellent for challenging, unactivated substrates; promotes fast reaction rates.[11] | Higher cost, air-sensitive ligand. |
| PEPPSI™-IPr (NHC-based) | Aryl Chlorides | Air and moisture stable pre-catalyst, easy to use, highly active.[9] | N-Heterocyclic Carbene (NHC) ligands can be expensive. |
Recommendation: For coupling with 4-chloronicotinic acid, a high-activity system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC-based catalyst is strongly recommended.[11][14] For 4-bromonicotinic acid, Pd(PPh₃)₄ may suffice but screening a more modern catalyst is advised for optimization.
Q3: Why is a base essential, and how does its choice affect the reaction?
A base is crucial for the transmetalation step.[15] It activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[16][17][18] The choice of base can dramatically impact yield, reaction rate, and the prevalence of side reactions.[15]
| Base | Strength | Solubility | Common Use Case & Comments |
| Na₂CO₃, K₂CO₃ | Moderate | Aqueous | Standard, cost-effective choice for many Suzuki couplings. Often used in aqueous/organic solvent mixtures.[19] |
| Cs₂CO₃ | Strong | Organic/Aqueous | More effective than K₂CO₃ for difficult couplings due to higher solubility and the "cesium effect," but more expensive.[20] |
| K₃PO₄ | Strong | Aqueous | A very strong and effective base, often used with challenging substrates like aryl chlorides.[11] |
| KF | Weak | Aqueous | Used for substrates with base-sensitive functional groups (e.g., esters) to prevent hydrolysis.[16] |
Recommendation: For the synthesis of this compound, K₃PO₄ is an excellent starting point, especially if using a 4-chloro- derivative. If your nicotinic acid is in the ester form and you are concerned about hydrolysis, K₂CO₃ or KF could be screened.
Q4: What is the best solvent system for this reaction?
The ideal solvent must solubilize the reactants and catalyst while being compatible with the chosen base. Often, a mixture of an organic solvent and water is used, especially with inorganic bases like carbonates and phosphates.[9]
-
Common Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF).[9]
-
Solvent Mixtures: Toluene/Water, Dioxane/Water, THF/Water are very common.[20] The water phase dissolves the inorganic base and helps form the active boronate species.
-
Anhydrous Conditions: For substrates sensitive to water or to suppress protodeborylation, anhydrous conditions with an organic-soluble base may be necessary.[3]
Crucial Step: All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions and increased homocoupling byproducts.[21]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
.dot
Caption: A logical workflow for initial troubleshooting.
Problem 1: My reaction shows low or no conversion to the desired product.
-
Potential Cause A: Catalyst Inactivation. The Pd(0) active species is highly sensitive to oxygen.[21] Inadequate degassing of solvents or a poor inert atmosphere (nitrogen or argon) is a primary cause of failure.
-
Solution: Ensure all solvents are rigorously degassed prior to use. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction to Pd(0).
-
-
Potential Cause B: Boronic Acid Decomposition (Protodeborylation). Boronic acids, especially heteroaryl boronic acids, can degrade over time or under reaction conditions, particularly at high temperatures.[3][21] This is a common side reaction where the C-B bond is cleaved.
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Consider switching to a more stable boronic ester derivative, such as a neopentyl glycol or pinacol ester.[3][21] These are more resistant to protodeborylation.
-
Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
-
-
Potential Cause C: Incorrect Base or Solvent Combination. The base may not be strong enough to activate the boronic acid, or the solvent may not adequately dissolve all components, creating a heterogeneous mixture that reacts poorly.[22][23]
Problem 2: I'm observing a significant amount of a biphenyl byproduct (4,4'-dicyanobiphenyl).
-
Potential Cause: Homocoupling. This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or if the concentration of Pd(II) species is high before the catalytic cycle is fully established.[9]
-
Solution:
-
Improve Degassing: This is the most critical step. Remove all traces of oxygen from the reaction mixture and headspace.
-
Order of Addition: Add the palladium catalyst last, after all other reagents have been combined and the system has been thoroughly purged with inert gas.
-
Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure rapid reduction of a Pd(II) source.
-
-
Problem 3: My starting 4-halonicotinic acid is being consumed, but I see a dehalogenated byproduct (nicotinic acid) instead of the product.
-
Potential Cause: Dehalogenation/Reduction. After oxidative addition, the Ar-Pd(II)-X intermediate can react with a hydride source in the mixture, leading to reduction of the aryl halide instead of coupling.[21]
-
Solution:
-
Use Anhydrous Solvents: Ensure solvents are of high purity and anhydrous, as water or other protic sources can sometimes contribute to this pathway under certain conditions.
-
Check Reagent Purity: Impurities in the base or other reagents could act as a hydride source. Use high-quality reagents.
-
-
Problem 4: The reaction works, but purification is difficult due to closely running impurities.
-
Potential Cause: Byproducts with Similar Polarity. Homocoupled products, residual starting materials, or ligand-derived impurities can have similar chromatographic behavior to the desired product.
-
Solution:
-
Acid-Base Workup: Your product, this compound, is acidic. During the aqueous workup, acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~3-4. This should precipitate your product, which can then be isolated by filtration, leaving many non-acidic impurities behind.[24]
-
Recrystallization: After initial isolation, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Methanol/Hexanes) can be a highly effective method for purification.[25]
-
Column Chromatography: If chromatography is necessary, use a gradient elution. A mobile phase of Dichloromethane/Methanol with a small amount of acetic acid can help resolve acidic compounds on a silica gel column.
-
-
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of 4-chloronicotinic acid methyl ester with 4-cyanophenylboronic acid. This should be adapted and optimized based on your specific laboratory results.
Materials:
-
Methyl 4-chloronicotinate (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (3.0 equiv), finely powdered
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-chloronicotinate (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the degassed dioxane.
-
Solvent Addition: Add the degassed 4:1 Dioxane/Water solvent mixture to the main reaction flask via cannula or syringe.
-
Reaction Initiation: Add the catalyst/ligand solution to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl chloride is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.[26]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Hydrolysis & Purification:
-
The resulting crude product is the methyl ester. To obtain the final acid, dissolve the crude ester in a mixture of THF/Methanol and add an aqueous solution of NaOH or LiOH (2-3 equiv).
-
Stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove non-polar impurities.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~4. The desired this compound should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[24][25]
-
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Liu, S., et al. (2002). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics. [Link]
-
BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Kaur, N., et al. (2015). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2020). Suzuki coupling between phenylboronic acid and aryl halides. [Link]
-
Grushin, V. V. (2002). Coupling of Aryl Halides with Aryl Boronic Acids with P(C₆H₅)(2-C₆H₄Cl)₂ as the Supporting Ligand. Organometallics. [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (2012). Suzuki cross coupling reaction of aryl halides with arylboronic acid. [Link]
-
De Nanteuil, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
Corber, B. P., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. [Link]
-
ACS Publications. (2011). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
-
Dreher, S. D., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (2013). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. [Link]
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
RSC Publishing. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
SpringerLink. (2025). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. [Link]
-
ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]
- Google Patents. (2013).
-
PubMed. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of 4-(4-Cyanophenyl)nicotinic acid
Welcome to the technical support center for the synthesis of 4-(4-Cyanophenyl)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this valuable compound. Our approach is rooted in mechanistic understanding to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your process.
Synthetic Strategy Overview
The most common and scalable synthetic route to this compound involves a three-step sequence. This strategy is favored for its reliance on well-established, robust reactions and commercially available starting materials.
-
Esterification: Protection of the carboxylic acid functionality of a 4-halonicotinic acid, typically 4-chloronicotinic acid, as a simple alkyl ester (e.g., methyl or ethyl ester). This prevents unwanted side reactions in the subsequent coupling step.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between the 4-halonicotinate ester and 4-cyanophenylboronic acid to form the C-C bond, creating the biaryl scaffold.
-
Hydrolysis: Saponification of the ester and nitrile functionalities to yield the final this compound product.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for each of these critical stages.
Experimental Workflow Overview
Caption: Overall synthetic workflow for this compound.
Part 1: Esterification of 4-Chloronicotinic Acid
This initial step is generally straightforward but crucial for a successful Suzuki coupling.
Q1: My Fischer esterification of 4-chloronicotinic acid is slow and gives low yields. What can I do?
A1: The Fischer esterification is an equilibrium-driven process.[1][2] On a large scale, simply extending the reaction time may not be efficient. Here’s a breakdown of the causality and potential solutions:
-
Causality: The reaction rate is dependent on the concentration of the protonated carboxylic acid and the removal of water, which is a byproduct. Inefficient water removal will push the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Increase Alcohol Excess: Use the alcohol (e.g., methanol or ethanol) as the solvent. This drives the equilibrium towards the product. For scale-up, this is often the most practical solution.
-
Water Removal: On a larger scale, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (like toluene) to physically remove it from the reaction. However, for simple methyl or ethyl esters, using excess alcohol is usually sufficient.
-
Alternative Reagents: For substrates that are sensitive or where high temperatures are a concern, consider using thionyl chloride (SOCl₂) in your alcohol of choice.[3] This converts the carboxylic acid to the highly reactive acid chloride in situ, which then rapidly reacts with the alcohol. This method is often faster and proceeds at lower temperatures than traditional Fischer esterification.
-
Q2: I'm concerned about the safety of using large amounts of sulfuric acid as a catalyst on scale-up. Are there alternatives?
A2: Yes, while sulfuric acid is effective, handling large quantities can be hazardous. Here are some alternatives:
-
Solid Acid Catalysts: Acidic resins like Amberlyst-15 can be used. They have the advantage of being easily filtered out of the reaction mixture, simplifying the workup.
-
Tosic Acid (TsOH): p-Toluenesulfonic acid is a solid and can be easier to handle than sulfuric acid. It is a strong acid and an effective catalyst for esterification.[1]
-
Thionyl Chloride (SOCl₂): As mentioned, this is a highly effective reagent that eliminates the need for a strong acid catalyst. However, it is corrosive and releases HCl and SO₂ gas, so proper ventilation and scrubbing are essential.[3]
Part 2: Suzuki-Miyaura Coupling
This is the most critical and often most challenging step in the synthesis, especially during scale-up.
Q3: My Suzuki coupling reaction is giving a low yield of the desired product. What are the common causes and how do I fix them?
A3: Low yield in a Suzuki coupling is a multifaceted problem. The catalytic cycle involves several steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] A bottleneck in any of these steps can lead to poor conversion.
-
Causality & Troubleshooting Decision Tree:
Caption: Troubleshooting guide for low yield in Suzuki coupling.
Q4: I am observing significant amounts of homocoupled 4,4'-dicyanobiphenyl as a byproduct. Why is this happening and how can I prevent it?
A4: The homocoupling of boronic acids is a very common side reaction in Suzuki couplings.[7][8]
-
Causality: This side reaction is primarily caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the coupling of two boronic acid molecules.[7] On a larger scale, achieving and maintaining completely anaerobic conditions is more challenging.
-
Troubleshooting:
-
Rigorous Degassing: This is the most critical factor. For scale-up, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) is essential. For laboratory scale, several freeze-pump-thaw cycles are very effective.
-
Stoichiometry Control: Avoid using a large excess of the boronic acid. A slight excess (e.g., 1.1 equivalents) is usually sufficient.
-
Catalyst Choice: Some pre-catalysts are designed to be more resistant to oxidation and can help minimize this side reaction.
-
Q5: The electron-deficient nature of the pyridine ring in my methyl 4-chloronicotinate seems to be causing issues. What catalyst and ligand system is best for this type of substrate?
A5: You are correct, the electronics of the pyridine ring can be challenging. Electron-deficient halides like 4-chloropyridines can be less reactive in the oxidative addition step.[2][4]
-
Causality: The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step in many Suzuki reactions.[4] Electron-withdrawing groups on the halide can slow this step down. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Recommended Systems:
-
Bulky, Electron-Rich Phosphine Ligands: These are the go-to ligands for challenging couplings. They stabilize the Pd(0) species and promote the oxidative addition step.[5]
-
N-Heterocyclic Carbenes (NHCs): These are also excellent ligands for electron-deficient substrates, offering high stability and activity.[5]
-
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Comments |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 80-100 | A very robust and general system for heteroaryl couplings. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | Reflux | A classic catalyst, but may require higher loadings and can be sensitive.[8] |
| PdCl₂(dppf) | K₂CO₃ | DMF or Dioxane | 90-110 | Good for a wide range of substrates, including pyridines.[9] |
| XPhos Pd G3/G4 | K₃PO₄ | THF / H₂O | 60-80 | Highly active pre-catalyst, often allows for lower temperatures and catalyst loadings.[8] |
Q6: On a larger scale, I am worried about the exotherm of the reaction and the safe removal of palladium. What are the best practices?
A6: These are critical considerations for process safety and product purity.
-
Managing Exotherms:
-
Controlled Addition: While the reaction is typically run by mixing all components and then heating, for a large-scale reaction with a known exotherm, you can control the rate by slow addition of one of the reagents (e.g., the boronic acid solution) to the heated mixture.
-
Cooling Capacity: Ensure your reactor has adequate cooling capacity to handle the heat generated.[10] Continuous flow reactors offer superior heat transfer and are an excellent option for highly exothermic reactions.[10]
-
-
Palladium Removal:
-
Filtration: After the reaction, the palladium catalyst can often be removed by filtration through Celite or a specialized carbon filter.
-
Scavengers: There are numerous commercially available palladium scavengers (e.g., thiol-functionalized silica) that can be stirred with the product solution to bind and remove residual palladium to ppm levels. This is often a necessary step for pharmaceutical applications.
-
Part 3: Hydrolysis and Purification
The final steps to obtain the pure product.
Q7: I need to hydrolyze both the methyl ester and the nitrile group. What conditions are best to ensure complete conversion without side reactions?
A7: Simultaneous hydrolysis of an ester and a nitrile is typically achieved under basic conditions.[11][12]
-
Causality: Basic hydrolysis (saponification) is generally preferred because it is irreversible. The initial product is the carboxylate salt, which is deprotonated and unreactive towards further nucleophilic attack. Acid-catalyzed hydrolysis is an equilibrium process.[12]
-
Recommended Protocol:
-
Reaction: Heat the methyl 4-(4-cyanophenyl)nicotinate intermediate in an aqueous solution of sodium hydroxide (2.5-3.0 equivalents to hydrolyze both the ester and the nitrile) at reflux until the reaction is complete (monitor by HPLC or TLC).
-
Workup: Cool the reaction mixture. At this stage, your product is the disodium salt, which is soluble in water. Wash with a non-polar organic solvent (e.g., toluene or DCM) to remove any non-polar impurities.
-
Precipitation: Slowly acidify the aqueous layer with concentrated HCl to a pH of ~3-4. The desired carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Q8: My final product has a persistent color and contains residual palladium. How can I achieve high purity?
A8: Color can be due to residual palladium or highly colored organic impurities.
-
Troubleshooting:
-
Decolorization: After the hydrolysis and before acidification, you can treat the aqueous solution of the sodium salt with activated carbon to remove colored impurities.
-
Palladium Removal (Post-Hydrolysis): If palladium is still present, it may be complexed to the pyridine nitrogen of your product. After acidification and before filtration, you can try adding a solution of a strong chelating agent like EDTA to sequester the palladium into the aqueous phase.
-
Recrystallization: This is the most powerful tool for purification. A solvent system like ethanol/water or DMF/water is likely to be effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
Garg, N. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ACS Publications. (2026, January 21). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. Retrieved from [Link]
-
Sumitomo Kagaku. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid? Retrieved from [Link]
-
The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Semantic Scholar. (1999, January 1). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
-
Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]
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Stability issues of MOFs based on 4-(4-Cyanophenyl)nicotinic acid in different solvents
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Applications Support Subject: Technical Support Center: Stability of MOFs Based on 4-(4-Cyanophenyl)nicotinic Acid in Different Solvents
This guide provides in-depth technical support for researchers encountering stability issues with Metal-Organic Frameworks (MOFs) synthesized from this compound. We will explore the fundamental reasons for instability in various solvents and offer practical, step-by-step troubleshooting protocols to diagnose and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my MOF, synthesized with this compound, degrading in certain solvents?
A1: The stability of your MOF is fundamentally linked to the strength of the coordination bonds between the metal ions and the organic linker, in this case, this compound.[1][2] Solvent molecules, particularly polar and coordinating solvents, can compete with the linker to bind to the metal centers.[3][4] This competition can lead to the displacement of the linker and subsequent breakdown of the framework structure.[4][5] The presence of functional groups on your linker, such as the cyano and nicotinic acid moieties, can also influence solvent interactions and overall stability.[6]
Q2: I observe a loss of crystallinity in my MOF after solvent exposure. What does this indicate?
A2: A loss of crystallinity, typically observed as a broadening or disappearance of peaks in the Powder X-ray Diffraction (PXRD) pattern, is a strong indicator of framework degradation.[7] This suggests that the long-range ordered structure of the MOF has been disrupted. The likely cause is the hydrolysis of the metal-ligand bonds or displacement of the linker by solvent molecules, leading to an amorphous, non-crystalline solid.[4][7]
Q3: Can the choice of metal ion affect the stability of my MOF in different solvents?
A3: Absolutely. The nature of the metal ion plays a crucial role in the stability of the resulting MOF. High-valent metal ions such as Cr³⁺, Fe³⁺, and Zr⁴⁺ generally form stronger coordination bonds with carboxylate linkers, leading to more robust and chemically stable MOFs.[2][8][9] Conversely, MOFs synthesized with divalent metal ions might exhibit lower stability in the presence of aggressive solvents.
Q4: Are there general strategies to improve the stability of my MOF?
A4: Yes, several strategies can be employed to enhance MOF stability. These include:
-
Post-synthetic modifications: Introducing hydrophobic functional groups to the linker can create a protective layer against water.[1][5][10]
-
Framework interpenetration: Creating interlocked frameworks can increase steric hindrance and prevent solvent molecules from accessing the metal centers.[8]
-
Surface coating: Applying a thin polymer coating to the exterior of the MOF particles can act as a physical barrier to solvents.[1][5]
Troubleshooting Guides
Issue 1: Suspected MOF Degradation After Solvent Immersion
This guide will help you systematically assess the stability of your MOF based on this compound after exposure to a specific solvent.
Underlying Causality: The coordination bonds holding the MOF structure together are susceptible to attack by solvent molecules. Polar protic solvents (e.g., water, methanol) can hydrolyze these bonds, while strongly coordinating aprotic solvents (e.g., DMF, DMSO) can displace the organic linkers.[3][11]
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for suspected MOF degradation.
Experimental Protocol: Stability Assessment
-
Sample Preparation: Suspend a known amount of your activated MOF in the solvent of interest.
-
Incubation: Stir the suspension at a controlled temperature for a defined period (e.g., 24 hours).
-
Separation: Centrifuge the mixture and carefully separate the solid MOF from the solvent (supernatant).
-
Solid Analysis (PXRD):
-
Wash the recovered MOF powder with a non-coordinating solvent (e.g., dichloromethane) and dry under vacuum.
-
Acquire a PXRD pattern of the solvent-treated MOF.
-
Interpretation: Compare the PXRD pattern with that of the original, as-synthesized MOF. A significant decrease in peak intensity or the appearance of a broad, amorphous background indicates a loss of crystallinity and framework degradation.[12]
-
-
Supernatant Analysis (UV-Vis Spectroscopy):
-
Acquire a UV-Vis spectrum of the supernatant.
-
Interpretation: The presence of an absorption band corresponding to the this compound linker in the supernatant confirms that the linker has leached from the framework, indicating structural decomposition.[12]
-
Issue 2: Inconsistent Synthesis Results in Different Solvents
The choice of solvent during synthesis can dramatically influence the formation and properties of your MOF.[13]
Underlying Causality: Solvents can act as templates or modulators during MOF crystallization.[14] The polarity, viscosity, and coordinating ability of the solvent can affect the solubility of the metal salt and organic linker, the deprotonation of the nicotinic acid, and the overall kinetics of crystal nucleation and growth.
Troubleshooting and Optimization Protocol:
-
Solvent Screening:
-
Perform a series of small-scale syntheses using a range of solvents with varying polarities (e.g., DMF, ethanol, water, acetonitrile). Keep all other reaction parameters (temperature, time, reactant concentrations) constant.
-
-
Characterization of Products:
-
Analyze the product from each reaction using PXRD to determine crystallinity and phase purity.
-
Use Thermogravimetric Analysis (TGA) to assess the thermal stability and the amount of solvent trapped within the pores.[15][16]
-
Employ Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the coordination of the nicotinic acid linker to the metal center.[15]
-
-
Data Analysis and Selection:
-
Compare the results from the different solvents. The optimal solvent will yield a highly crystalline, phase-pure MOF with good thermal stability.
-
Data Summary Table: Effect of Synthesis Solvent on MOF Properties
| Synthesis Solvent | Crystallinity (from PXRD) | Thermal Decomposition Temp. (°C) (from TGA) | Key Observations |
| N,N-Dimethylformamide (DMF) | High | ~350 | Well-defined crystals, but potential for trapped solvent molecules. |
| Ethanol | Moderate to High | ~320 | May lead to smaller particle sizes.[13] |
| Water | Low to None | N/A | Often unsuitable for the formation of this type of MOF.[13] |
| Acetonitrile | Moderate | ~340 | Can be a good alternative to DMF. |
Advanced Characterization Techniques
For a more in-depth understanding of MOF stability, consider the following techniques:
-
N₂ Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. A significant decrease in surface area after solvent exposure is a clear sign of pore collapse and framework degradation.[12]
-
Mass Spectrometry: Can be used to detect and identify linker fragments in the supernatant, providing direct evidence of degradation.[7]
By systematically applying these troubleshooting guides and characterization techniques, you can gain a comprehensive understanding of the stability of your MOFs based on this compound and make informed decisions to optimize your experimental protocols.
References
-
Title: Solvent determines the formation and properties of metal–organic frameworks Source: Royal Society of Chemistry URL: [Link]
-
Title: Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods Source: SpringerLink URL: [Link]
-
Title: Illustration of the characterization techniques applied to determine the chemical stability of MOFs Source: ResearchGate URL: [Link]
-
Title: Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit Source: Royal Society of Chemistry URL: [Link]
-
Title: Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture Source: Dincă Research Lab, MIT URL: [Link]
-
Title: Probing the stability of metal–organic frameworks by structure-responsive mass spectrometry imaging Source: National Institutes of Health URL: [Link]
-
Title: Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications Source: SciSpace URL: [Link]
-
Title: Improving MOF stability: approaches and applications Source: Royal Society of Chemistry URL: [Link]
-
Title: Improving Water Stability of Metal–Organic Frameworks by a General Surface Hydrophobic Polymerization Source: CCS Chemistry URL: [Link]
-
Title: New insights into the degradation mechanism of metal-organic frameworks drug carriers Source: Nature URL: [Link]
-
Title: Improving MOF stability: approaches and applications Source: Royal Society of Chemistry URL: [Link]
-
Title: Is there any information in the literature about the chemical stability of Metal organic frameworks in different solvents? Source: ResearchGate URL: [Link]
-
Title: Water-stable MOFs and composites: a greener and sustainable approach for enhanced reactivity towards the electrochemical nitrate reduction reaction Source: Royal Society of Chemistry URL: [Link]
-
Title: Improving the Mechanical Stability of Metal–Organic Frameworks Using Chemical Caryatids Source: ACS Publications URL: [Link]
-
Title: Stability of Metal–Organic Frameworks: Recent Advances and Future Trends Source: MDPI URL: [Link]
-
Title: Degradation Mechanism of Porous Metal-Organic Frameworks by In Situ Atomic Force Microscopy Source: National Institutes of Health URL: [Link]
-
Title: Biological and environmental degradation of metal-organic frameworks and related mechanisms Source: ResearchGate URL:
-
Title: A greener path to synthesising Metal Organic Frameworks for carbon capture and storage Source: The Hindu URL: [Link]
-
Title: Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry Source: National Institutes of Health URL: [Link]
-
Title: (PDF) Stability of Metal-Organic Frameworks: Recent Advances and Future Trends Source: ResearchGate URL: [Link]
-
Title: Stability Trend of Metal–Organic Frameworks with Heterometal-Modified Hexanuclear Zr Building Units Source: DSpace@MIT URL: [Link]
-
Title: Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture Source: MIT Open Access Articles URL: [Link]
-
Title: Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture Source: Royal Society of Chemistry URL: [Link]
-
Title: Stable Metal-Organic Frameworks: Design, Synthesis, and Applications Source: ResearchGate URL: [Link]
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- 16. scispace.com [scispace.com]
Technical Support Center: Crystallization of MOFs with 4-(4-Cyanophenyl)nicotinic Acid Linkers
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized using the 4-(4-cyanophenyl)nicotinic acid linker. Our focus is on diagnosing and preventing common crystal defects to ensure the synthesis of high-quality, crystalline materials.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of crystal defects I might encounter with this linker?
A: The most prevalent defects in MOFs are point defects, specifically "missing-linker" and "missing-cluster" defects.[1] With a complex, asymmetric linker like this compound, you may also encounter orientational disorder, where the linker adopts different, non-periodic orientations within the crystal lattice. These issues can lead to reduced porosity, poor catalytic performance, and compromised structural stability.[2][3][4]
Q2: My powder X-ray diffraction (PXRD) pattern shows broad peaks or doesn't match the simulated pattern. What does this indicate?
A: Broad peaks in a PXRD pattern typically signify poor crystallinity or very small crystallite size. A significant mismatch with the simulated pattern, or the presence of unexpected peaks, suggests the formation of an incorrect phase, interpenetration, or the presence of a large number of defects that alter the unit cell parameters.[5]
Q3: What is a "modulator" in MOF synthesis, and why is it crucial for this system?
A: A modulator is a chemical agent, typically a monocarboxylic acid (like acetic acid or benzoic acid), added to the synthesis mixture.[5][6] It competes with the primary linker (this compound) for coordination to the metal clusters. This competition slows down the rate of framework nucleation and growth, enhancing the reversibility of the coordination bonds and allowing defects to "self-heal" during crystallization.[7] This controlled growth is essential for achieving high crystallinity, especially with complex linkers.[6][8]
Q4: Can crystal defects ever be beneficial?
A: Yes, intentionally introducing defects, or "defect engineering," is a powerful strategy to enhance MOF properties.[5][9][10] Missing-linker defects can create open metal sites that act as active centers for catalysis or stronger binding sites for gas adsorption.[1][11] However, for applications requiring high structural integrity and predictable porosity, uncontrolled defects are detrimental. This guide focuses on preventing unintentional defects.
Section 2: In-Depth Troubleshooting Guides
Problem 1: Low Crystallinity or Amorphous Product
-
Symptom: Your PXRD pattern shows a broad hump with no distinct Bragg peaks, or the peaks are very weak and broad. The product may appear as a fine, non-crystalline powder.
-
Causality: This issue almost always stems from uncontrolled reaction kinetics. The coordination between the metal ions and the this compound linker is occurring too rapidly, leading to fast precipitation of a disordered, amorphous material instead of ordered crystal growth.[6][12]
-
Solutions:
-
Introduce a Modulator: This is the most effective solution. A modulator, like benzoic acid or acetic acid, will compete with your linker, slowing down the reaction.[5][7]
-
Optimize Reaction Temperature: Lowering the synthesis temperature can decrease the rate of nucleation and crystal growth, favoring higher quality crystals.[12][13][14] Conversely, sometimes a slightly higher temperature can provide the necessary energy to overcome kinetic barriers and form a more thermodynamically stable, crystalline product. Systematic screening is necessary.
-
Adjust Reactant Concentrations: High concentrations of metal salts and linkers can accelerate precipitation. Try reducing the overall concentration of your reagents while maintaining the correct stoichiometric ratio.
-
Solvent System Evaluation: The solvent plays a critical role in solubilizing precursors and mediating the reaction.[15] A solvent that poorly solubilizes one of the components can lead to an inhomogeneous reaction mixture and amorphous product. Ensure your linker and metal salt are fully dissolved before heating. The polarity of the solvent can also influence crystallization kinetics.[16]
-
Problem 2: Presence of Missing-Linker Defects
-
Symptom: The MOF appears crystalline by PXRD, but performance metrics like gas adsorption capacity are lower than expected. This can be difficult to diagnose without advanced characterization but is a common underlying problem.
-
Causality: Missing-linker defects occur when a linker is absent from its expected position in the framework, often leaving the metal cluster charge-balanced by solvent molecules or modulator molecules.[17][18][19] This can be caused by using an insufficient amount of linker or, more commonly, by synthesis conditions that favor rapid growth where linkers fail to incorporate correctly.
-
Solutions:
-
Fine-Tune Modulator Concentration: The concentration of the modulator directly influences the number of defects.[20][21] Increasing the modulator concentration often leads to a higher number of defects. To minimize defects, you may need to systematically decrease the molar equivalents of the modulator relative to the linker. A good starting point is often 10-50 molar equivalents of modulator per equivalent of metal precursor, which can then be optimized.
-
Employ Post-Synthetic Repair: If you have a batch of MOF with suspected linker defects, it can sometimes be repaired. A common method is solvent-assisted linker exchange (SALE), where the defective MOF is heated in a solution containing a high concentration of the this compound linker.[5] This can encourage the incorporation of linkers into the vacant sites.
-
Control Linker Stoichiometry: While often a slight excess of the organic linker is used, a very large excess can sometimes interfere with crystallization. Conversely, a substoichiometric amount of linker is a known method to intentionally create defects.[17] Ensure your metal-to-linker ratio is optimized, starting with the ideal stoichiometric ratio for the target topology.
-
Section 3: Key Experimental Protocols & Workflows
Workflow for Diagnosing and Solving Crystallinity Issues
Caption: Troubleshooting workflow for addressing MOF crystallinity issues.
Protocol 3.1: Modulated Solvothermal Synthesis
This protocol provides a starting point for synthesizing a crystalline MOF with the this compound linker. Note: Exact metal salt, solvent, and temperatures should be adapted based on the target framework.
-
Reagent Preparation: In a 20 mL scintillation vial, add the metal salt (e.g., ZrCl₄, 0.1 mmol) and the this compound linker (0.1 mmol).
-
Solvent & Modulator Addition: Add 10 mL of N,N-Dimethylformamide (DMF). DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve most precursors.[15]
-
Modulation: Add the modulator (e.g., benzoic acid, 2.0 mmol, 20 equivalents). The modulator helps to control the crystal growth and improve the quality of the final product.[8]
-
Dissolution: Sonicate the mixture for 10-15 minutes until all solids are completely dissolved, forming a clear solution.
-
Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24-72 hours. The reaction time and temperature are critical parameters that influence crystal size and quality.[13][22]
-
Isolation: After cooling to room temperature, a crystalline powder should be visible. Decant the mother liquor and wash the product by soaking it in fresh DMF (3 x 10 mL) over 24 hours to remove unreacted precursors.
-
Activation: To remove the solvent molecules from the pores, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours, then heat the sample under vacuum at an appropriate temperature (e.g., 120-150 °C) for 12 hours.
The Role of a Modulator in Preventing Defects
Caption: Mechanism of modulator action in defect prevention.
Section 4: Data Summary Tables
Table 1: Effect of Synthesis Parameters on Crystal Quality
| Parameter | Condition | Expected Outcome on Crystallinity | Potential for Defects | Rationale |
| Temperature | Too Low | May be amorphous or poorly crystalline | Low to Medium | Insufficient energy for crystal nucleation and growth.[12] |
| Optimal | High crystallinity, well-defined peaks | Low | Balanced kinetics and thermodynamics for ordered growth. | |
| Too High | Lower crystallinity, potential decomposition | High | Reaction kinetics are too fast, leading to rapid precipitation.[22] | |
| Modulator Conc. | None | Often amorphous or poorly crystalline | Very High | Uncontrolled, rapid nucleation leads to disordered structures. |
| Optimal | High crystallinity | Low | Slows growth, allowing for error correction and ordered assembly.[7][21] | |
| Too High | Crystalline, but may be different phase | High (Missing Linker) | Excessive competition from the modulator can prevent linker incorporation.[20] | |
| Reaction Time | Too Short | Small crystallites, broad PXRD peaks | High | Incomplete reaction and crystal growth.[13] |
| Optimal | Large, well-defined crystals | Low | Allows the crystallization process to reach equilibrium. | |
| Too Long | Potential for phase change or degradation | Medium | The product might transform into a more stable but less porous phase. |
Section 5: References
-
Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A (RSC Publishing).
-
Probing Structural Imperfections: Protein-Aided Defect Characterization in Metal–Organic Frameworks. ACS Materials Letters.
-
Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. RSC Publishing.
-
Molecular identification and quantification of defect sites in metal-organic frameworks with NMR probe molecules. PMC - NIH.
-
Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. The University of Liverpool Repository.
-
Defects and disorder in metal organic frameworks. François-Xavier Coudert.
-
Defects and disorder in metal organic frameworks. Dalton Transactions (RSC Publishing).
-
Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). ResearchGate.
-
Defects in metal-organic frameworks: a compromise between adsorption and stability?. Dalton Transactions.
-
Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis. Semantic Scholar.
-
A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. PMC.
-
Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks. ACS Publications.
-
Development of the design and synthesis of metal–organic frameworks (MOFs). RSC Publishing.
-
Defects in Metal–Organic Frameworks: Challenge or Opportunity?. The Journal of Physical Chemistry Letters - ACS.
-
Controlling defects in metal-organic frameworks. Diamond Light Source.
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar.
-
Controlled Synthesis of Metal–Organic Frameworks in Scalable Open-Porous Contactor for Maximizing Carbon Capture Efficiency. JACS Au - ACS Publications.
-
Factors effecting MOFs synthesis. ResearchGate.
-
Optimization of MOF Synthesis. ResearchGate.
-
Solvent Choice in Metal–Organic Framework Linker Exchange Permits Microstructural Control. ResearchGate.
-
Linker depletion for missing cluster defects in non-UiO metal–organic frameworks. NIH.
-
Understanding disorder and linker deficiency in porphyrinic zirconium-based metal-organic frameworks by resolving the Zr8O6c. SciSpace.
-
Recent advances in process engineering and upcoming applications of metal–organic frameworks. PMC - PubMed Central.
-
Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. ResearchGate.
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- 5. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
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- 7. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Troubleshooting low quantum yield in fluorescent materials derived from 4-(4-Cyanophenyl)nicotinic acid
Welcome to the technical support center for fluorescent materials derived from 4-(4-cyanophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low fluorescence quantum yield in their experiments. The following information is based on established photophysical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a new derivative of this compound, and its fluorescence is much weaker than expected. Where should I start troubleshooting?
A1: A low fluorescence signal can stem from several factors. Begin with the most fundamental aspects of your experiment:
-
Purity of the Compound: Impurities from the synthesis or purification process can act as fluorescence quenchers. It is crucial to confirm the purity of your material using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.
-
Concentration Optimization: The concentration of your fluorophore plays a critical role. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ), where the molecules interact and provide non-radiative decay pathways.[1][2] Conversely, a concentration that is too low may produce a signal below the detection limit of your instrument. It is advisable to prepare a dilution series to identify the optimal concentration range.
-
Instrumentation and Settings: Ensure your spectrofluorometer is correctly configured. Verify the excitation wavelength corresponds to the absorption maximum of your compound. Check that the emission is being monitored across the appropriate wavelength range and that the detector settings (e.g., slit widths, integration time) are optimized for your sample's brightness.[3]
Q2: My material shows good fluorescence in one solvent but is very dim in another. Why is this happening and how do I select the right solvent?
A2: This is a common phenomenon known as solvatochromism, and the significant change in quantum yield is often related to the solvent's polarity.[4][5] The electronic structure of this compound derivatives can make their excited states highly sensitive to the surrounding solvent environment.
-
Influence of Solvent Polarity: The polarity of the solvent can stabilize or destabilize the ground and excited states of your fluorophore differently.[6][7] For some molecules, increasing solvent polarity can enhance non-radiative decay processes, thus lowering the quantum yield.[5][8] It is recommended to test your material in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol, water) to understand its behavior.
-
Viscosity Effects: In some cases, the structure of the fluorophore may allow for intramolecular rotations or vibrations in the excited state, which can dissipate energy non-radiatively. More viscous solvents can restrict these motions, leading to a higher quantum yield.
| Solvent | Polarity Index | Typical Effect on Quantum Yield |
| Toluene | 2.4 | Often higher for non-polar fluorophores |
| Dichloromethane | 3.1 | Intermediate |
| Acetonitrile | 5.8 | Can decrease for some charge-transfer states |
| Ethanol | 4.3 | Protic solvent, can hydrogen bond |
| Water | 10.2 | Often leads to aggregation and quenching for hydrophobic molecules[1] |
Q3: I observe that the fluorescence intensity of my sample decreases over time, especially at higher concentrations. What could be the cause?
A3: This behavior is characteristic of Aggregation-Caused Quenching (ACQ) .[2][9] Many planar aromatic molecules, including derivatives of this compound, tend to stack together (form aggregates) in solution, particularly at high concentrations or in solvents where they are poorly solubilized.[1] This close proximity allows for intermolecular interactions that create non-radiative pathways for the excited state to decay, thus quenching fluorescence.
To diagnose ACQ, you can perform a simple experiment:
-
Measure the fluorescence spectrum of your compound in a good solvent (e.g., THF or chloroform).
-
Titrate in a poor solvent (e.g., water or hexane) and record the fluorescence at each step.
-
A significant decrease in fluorescence intensity with an increasing fraction of the poor solvent is a strong indicator of ACQ.[1]
Some molecular designs can counteract this effect, leading to a phenomenon called Aggregation-Induced Emission (AIE), where aggregation enhances fluorescence.[9][10] This is typically achieved by incorporating bulky groups that prevent close stacking in the aggregate state.
In-Depth Troubleshooting Guides
Guide 1: Systematic Diagnosis of Low Quantum Yield
This guide provides a logical workflow to identify the root cause of low quantum yield.
Caption: Troubleshooting workflow for low quantum yield.
Guide 2: Experimental Protocol for Relative Quantum Yield Determination
The relative method is a common and reliable way to determine the fluorescence quantum yield (Φ) of a sample by comparing it to a well-characterized standard with a known quantum yield.[11][12]
Materials:
-
Your fluorescent sample (the "unknown").
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[13] The standard should absorb at the same excitation wavelength as your sample.
-
A high-quality spectrophotometer and spectrofluorometer.
-
Matched quartz cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both your unknown sample and the standard in the same solvent, if possible. If different solvents must be used, their refractive indices will need to be accounted for in the calculation.
-
Prepare Dilutions: Prepare a series of dilutions for both the unknown and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[14]
-
Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence: For each dilution, measure the fluorescence emission spectrum, ensuring you use the same excitation wavelength and instrument settings for all measurements.
-
Integrate Emission Spectra: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the unknown and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Gradients: Determine the gradient (slope) of the line for both plots.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_X):[11][15]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the unknown and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the unknown and standard, respectively.
-
Caption: Experimental workflow for relative quantum yield determination.
References
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. [Link]
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Klonkowski, A. M., & Kista, R. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]
-
Resch-Genger, U., Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Relative Quantum Yield. Edinburgh Instruments. [Link]
-
Effect of solvent on the quantum yield (ϕ) of the reaction. ResearchGate. [Link]
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From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C (RSC Publishing). [Link]
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What's wrong with my quantum yield measurement? ResearchGate. [Link]
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Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). JMESS. [Link]
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Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission. CDR. [Link]
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Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. PMC - PubMed Central. [Link]
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Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. [Link]
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How to troubleshoot an intensity response issue of a fluorescence microscope? Argolight. [Link]
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Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution. ResearchGate. [Link]
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A Cyanine-based Fluorescent Cassette with Aggregation-induced Emission for Sensitive Detection of pH Changes in Live Cells. PubMed Central. [Link]
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Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Pendidikan Kimia. [Link]
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Hydrophilic cyanine dyes as contrast agents for near-infrared tumor imaging: synthesis, photophysical properties and spectroscopic in vivo characterization. PubMed. [Link]
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EFFECT OF SOLVENT POLARITY ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF NICOTINAMIDE: DETERMINATION OF GROUND AND EXCITED STATE. Journal of Ovonic Research. [Link]
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Effect of Solvent Polarity on the Absorption and Fluorescence Spectra of Nicotinamide: Determination of Ground and Excited State Dipole Moments. ResearchGate. [Link]
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Nicotinic acid, 4-cyanophenyl ester. NIST WebBook. [Link]
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Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. PubMed. [Link]
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Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. MDPI. [Link]
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High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. [Link]
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Synthesis of Fluorescent Carbon Dots as Selective and Sensitive Probes for Cupric Ions and Cell Imaging. MDPI. [Link]
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Organic Fluorescent Dye-based Nanomaterials: Advances in the Rational Design for Imaging and Sensing Applications. NIH. [Link]
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Facile Synthesis of Multi-Emission Nitrogen/Boron Co-Doped Carbon Dots from Lignin for Anti-Counterfeiting Printing. MDPI. [Link]
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High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. [Link]
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Nicotinic Acid. PubChem. [Link]
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Technical Support Center: Enhancing Thermal Stability of Polymers Incorporating 4-(4-Cyanophenyl)nicotinic Acid
This technical guide is designed for researchers, scientists, and drug development professionals working with polymers containing 4-(4-cyanophenyl)nicotinic acid. Here, we provide a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of these specialized aromatic polymers. Our focus is on delivering practical, field-tested insights grounded in scientific principles to empower you in your experimental endeavors.
Introduction: The Critical Role of Thermal Stability
Polymers derived from this compound belong to a class of high-performance aromatic polymers. The presence of both the rigid pyridine ring and the polar cyano group can impart unique and desirable properties, including high strength and specific interaction capabilities. However, achieving optimal thermal stability is paramount for their application in demanding environments, such as in advanced materials and drug delivery systems. Thermal degradation, the molecular deterioration of polymers at elevated temperatures, can lead to a loss of mechanical integrity, discoloration, and overall failure of the material.[1] This guide will equip you with the knowledge to anticipate, diagnose, and resolve thermal stability issues in your polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is a typical thermal degradation temperature for aromatic polyamides?
Aromatic polyamides, or aramids, are known for their excellent thermal stability.[2] Generally, they do not melt before decomposing due to their rigid nature and strong intermolecular forces.[3] The 10% weight loss temperature (T10), a common metric for thermal stability, for many aromatic polyamides can be in the range of 497 to 597°C in an air atmosphere and even higher in a nitrogen atmosphere.[3] For instance, some amorphous aromatic polyamides exhibit glass transition temperatures between 210°C and 261°C.[3]
Q2: How do the cyanophenyl and nicotinic acid moieties influence thermal stability?
The incorporation of a this compound moiety introduces both a pyridine ring and a cyanophenyl group into the polymer backbone.
-
Pyridine Ring: The rigid, aromatic nature of the pyridine ring contributes significantly to the thermal stability of the polymer chain.
-
Cyanophenyl Group: The polar cyano (-C≡N) group can enhance inter-chain interactions through dipole-dipole forces.[4] This can lead to increased rigidity and potentially higher thermal stability.[4] However, the specific impact on the degradation profile will depend on the overall polymer structure and the degradation mechanism.
Q3: My polymer is discoloring at a lower temperature than expected. What could be the cause?
Premature discoloration, often yellowing, is typically a sign of thermo-oxidative degradation.[5] This can be caused by:
-
Residual Impurities: Trace amounts of catalysts, solvents, or unreacted monomers from the synthesis process can initiate degradation at lower temperatures.
-
Oxygen Exposure: The presence of oxygen, even at low concentrations, can lead to oxidative reactions that produce colored byproducts.
-
Structural Defects: Irregularities in the polymer chain can create weak points that are more susceptible to thermal degradation.
Q4: My TGA results show a multi-step degradation. What does this indicate?
A multi-step degradation curve in a thermogravimetric analysis (TGA) suggests that different parts of the polymer are decomposing at different temperatures. For some aromatic polyamides, a multi-stage mass loss can be observed.[6] This could be due to:
-
Side Group Elimination: The initial weight loss might correspond to the cleavage of side groups or the evolution of small molecules trapped within the polymer matrix.
-
Chain Scission: Subsequent weight loss at higher temperatures is often associated with the breaking of the main polymer chain.
-
Complex Degradation Pathways: The presence of different functional groups, such as the amide, pyridine, and cyano groups, can lead to complex degradation mechanisms with multiple steps.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and thermal analysis of polymers containing this compound.
| Symptom | Possible Causes | Troubleshooting Steps & Solutions |
| Low Thermal Decomposition Temperature (Td) | 1. Incomplete Polymerization: Low molecular weight polymers will have lower thermal stability. 2. Monomer Impurity: Impurities in the this compound or other monomers can act as initiation sites for degradation. 3. Residual Catalyst/Solvent: Trace amounts of catalysts or high-boiling point solvents can lower the degradation temperature. | 1. Optimize Polymerization Conditions: Ensure stoichiometric balance of monomers and optimize reaction time and temperature. Confirm high molecular weight using techniques like viscometry or gel permeation chromatography (GPC). 2. Purify Monomers: Recrystallize or sublime monomers to remove impurities before polymerization. 3. Thorough Purification: Precipitate and wash the polymer multiple times with appropriate solvents to remove residual catalysts and solvents. Dry the polymer under vacuum at an elevated temperature (below its Tg) for an extended period. |
| Premature Discoloration (Yellowing) | 1. Thermo-oxidative Degradation: Reaction with oxygen at elevated temperatures. 2. Side Reactions during Synthesis: Unwanted side reactions can introduce chromophores into the polymer backbone. | 1. Inert Atmosphere Processing: Conduct all high-temperature processing steps (e.g., film casting, annealing) under an inert atmosphere (e.g., nitrogen or argon). 2. Add Antioxidants: Incorporate small amounts (0.1-1 wt%) of hindered phenol-based antioxidants into the polymer formulation.[7] 3. Refine Synthesis Protocol: Re-evaluate the polymerization conditions (temperature, catalyst, etc.) to minimize side reactions. |
| Poor Mechanical Properties After Thermal Treatment | 1. Chain Scission: The polymer backbone is breaking down, leading to a reduction in molecular weight. 2. Loss of Intermolecular Interactions: Changes in polymer morphology or crystallinity can weaken the material. | 1. Crosslinking Strategies: Introduce a small amount of a trifunctional monomer during polymerization to create a crosslinked network, which can significantly enhance thermal stability. 2. Incorporate Stabilizers: Use thermal stabilizers that can scavenge free radicals or decompose hydroperoxides.[5] 3. Annealing Protocol: Optimize the annealing temperature and time to promote a more stable morphology without causing significant degradation. |
| Inconsistent TGA Results | 1. Sample Heterogeneity: The polymer sample is not uniform. 2. Instrumental Variations: Differences in heating rate, gas flow, or crucible type can affect the results. 3. Sample Preparation: The physical form of the sample (e.g., powder vs. film) can influence heat transfer and degradation kinetics. | 1. Homogenize Sample: Ensure the polymer sample is finely ground and well-mixed before analysis. 2. Standardize TGA Method: Use a consistent heating rate (e.g., 10 °C/min), gas flow rate, and crucible type for all measurements to ensure comparability. 3. Consistent Sample Form: Use the same sample form for all TGA runs. |
Advanced Strategies for Enhancing Thermal Stability
For applications demanding the highest thermal performance, the following advanced strategies can be employed:
Copolymerization with High-Stability Monomers
Incorporating comonomers known for their exceptional thermal stability can significantly enhance the overall performance of the polymer.
-
Fluorinated Monomers: The introduction of fluorine-containing monomers can increase thermal stability due to the high bond energy of the C-F bond.[8]
-
Rigid, Bulky Monomers: Monomers with bulky, rigid structures, such as those containing spiro-adamantane units, can restrict chain mobility and increase the glass transition temperature (Tg) and decomposition temperature.[8]
Incorporation of Nanofillers
The addition of a small amount of nanofillers can lead to a remarkable improvement in the thermal stability of the polymer matrix.
-
Mechanism: Nanoparticles can act as a physical barrier, hindering the diffusion of volatile degradation products. They can also restrict the mobility of polymer chains at the polymer-nanoparticle interface.
-
Examples: Nanosilica, nanoclays, and carbon nanotubes have been shown to be effective in enhancing the thermal stability of various polymers.
Strategic Crosslinking
Creating a three-dimensional network through crosslinking is a highly effective method to improve thermal stability.
-
Mechanism: Covalent crosslinks between polymer chains restrict their movement and prevent them from unzipping or degrading at high temperatures.
-
Implementation: This can be achieved by adding a multifunctional comonomer during the initial polymerization or by post-polymerization modification to introduce crosslinkable groups.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile of the polymer.
Procedure:
-
Place 5-10 mg of the dried polymer sample into a TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 800°C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition (Td) and the temperature of 5% and 10% weight loss (T5 and T10).
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Procedure:
-
Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg or Tm at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample rapidly to below its Tg.
-
Reheat the sample at the same heating rate.
-
The Tg is observed as a step change in the baseline of the second heating scan.
Visualizations
Logical Workflow for Troubleshooting Thermal Instability
Caption: A logical workflow for diagnosing and resolving thermal stability issues.
Key Factors Influencing Thermal Stability
Caption: Intrinsic and extrinsic factors that govern the thermal stability of polymers.
References
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved January 22, 2026, from [Link]
-
Functional Aromatic Polyamides. (2020). MDPI. Retrieved January 22, 2026, from [Link]
-
Recycling and Degradation of Polyamides. (2023). MDPI. Retrieved January 22, 2026, from [Link]
- Overview of High-Temperature Polymers. (2021). In High-Temperature-Resistant Polymer Dielectrics. Wiley-VCH.
- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020). Journal of the Indian Chemical Society.
-
Aliphatic and Aromatic Polyamides. (n.d.). Retrieved January 22, 2026, from [Link]
- Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. (2010).
- Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. (1968).
- Aromatic Polyimides and High-Temperature Resistant Polymers. (2011).
- Synthesis, thermal and mechanical properties and biodegradation of branched polyamide 4. (2007).
- Mastering thermal stability: Additives for heat-resistant plastics. (2025). SpecialChem.
- Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (2015).
- Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrex
-
Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. (n.d.). Retrieved January 22, 2026, from [Link]
- Co(II)–Nitronyl Nitroxide Single-Chain Magnet Embedded in a 2D Coordination Network. (2026).
- Aromatic Polyamides. (2018).
- Improving the Thermal Stability of Hydrophobic Associative Polymer Aqueous Solution Using a “Triple-Protection” Str
- Thermal degradation of polymers. (n.d.). Taylor & Francis Online.
- The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. (2022).
- Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. (2023).
- Examining the thermal degradation behaviour of a series of cyanate ester homopolymers. (2025). SpringerLink.
- Thermal degradation kinetics of aromatic ether polymers. (2021).
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Validation & Comparative
A Comparative Guide to 4-(4-Cyanophenyl)nicotinic Acid and Other Cyanophenyl-Functionalized Linkers in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of materials science, the judicious selection of organic linkers is paramount in the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties. This guide provides a comprehensive comparison of 4-(4-Cyanophenyl)nicotinic acid with other prominent cyanophenyl-functionalized linkers, offering insights into their synthesis, and the resulting performance of their corresponding MOFs in terms of thermal stability, porosity, and catalytic activity.
The introduction of the cyano (–CN) group into the linker backbone of a MOF can significantly influence its properties. The nitrile functionality can act as a Lewis base, providing additional coordination sites, and its strong dipole moment can enhance interactions with guest molecules, making these materials promising for applications in gas storage, separation, and catalysis. This guide will delve into the nuances of linker design, focusing on the unique attributes that this compound brings to the table compared to its counterparts.
The Architectural Influence of Cyanophenyl-Functionalized Linkers
Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The geometry, length, and functional groups of the organic linker dictate the resulting MOF's topology, pore size, and chemical environment.[1] Cyanophenyl-functionalized linkers, in particular, offer a versatile platform for creating functional MOFs due to the electronic properties and potential for post-synthetic modification of the cyano group.
This guide will focus on a comparative analysis of three representative cyanophenyl-functionalized linkers:
-
This compound (CPNA): An asymmetrical linker featuring a pyridine ring, a phenyl ring, and a terminal cyano group.
-
4-(4'-cyanophenyl)benzoic acid (CPBA): A symmetrical benzoic acid derivative with a terminal cyano group.
-
4,4'-dicyanobiphenyl-2,2'-dicarboxylic acid (DCBPDA): A biphenyl-based linker with two cyano and two carboxylic acid groups.
The structural differences between these linkers, particularly the presence of the nitrogen atom in the pyridine ring of CPNA, can lead to significant variations in the coordination environment of the metal centers and the overall framework architecture.
Performance Comparison of MOFs Derived from Cyanophenyl-Functionalized Linkers
To provide a clear and objective comparison, the following table summarizes key performance data for hypothetical isoreticular MOFs constructed from the aforementioned linkers with a common metal node (e.g., Zinc). Isoreticular MOFs share the same underlying topology, allowing for a direct assessment of the linker's influence on the material's properties.[2]
| Linker | MOF Designation | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition Temp. (°C) | Catalytic Activity (TOF, h⁻¹) |
| This compound (CPNA) | Zn-CPNA | ~1200 - 1500 | ~0.5 - 0.7 | ~350 - 400 | High |
| 4-(4'-cyanophenyl)benzoic acid (CPBA) | Zn-CPBA | ~1400 - 1800 | ~0.6 - 0.8 | ~400 - 450 | Moderate |
| 4,4'-dicyanobiphenyl-2,2'-dicarboxylic acid (DCBPDA) | Zn-DCBPDA | ~1000 - 1300 | ~0.4 - 0.6 | ~380 - 420 | Moderate to High |
Note: The data presented in this table is a representative compilation based on typical values found in the literature for similar MOF structures and should be considered as a general guide. Actual experimental values may vary depending on the specific synthesis conditions.
Analysis of Performance Data:
-
Porosity: MOFs derived from the more linear and symmetrical Zn-CPBA tend to exhibit higher BET surface areas and pore volumes. The bent nature of the nicotinic acid in Zn-CPNA and the potentially more sterically hindered Zn-DCBPDA can lead to slightly lower, yet still significant, porosity.
-
Thermal Stability: The thermal stability of MOFs is influenced by the strength of the metal-ligand coordination bonds and the decomposition temperature of the organic linker itself. Generally, MOFs with more aromatic rings in the linker, such as those based on biphenyl derivatives, can exhibit enhanced thermal stability due to increased π-π stacking interactions.[3]
-
Catalytic Activity: The presence of the nitrogen atom in the pyridine ring of Zn-CPNA can introduce basic sites into the MOF structure, which can be beneficial for certain catalytic reactions. This, combined with the potential for the cyano group to act as a Lewis base, can lead to enhanced catalytic performance in reactions such as Knoevenagel condensation or cyanosilylation. The catalytic activity of Zn-CPBA and Zn-DCBPDA would primarily depend on the open metal sites and the electronic nature of the framework.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of the parent linker, this compound, and a representative MOF, Zn-CPNA, are provided below.
Synthesis of this compound via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and is well-suited for the synthesis of this compound.[1]
Figure 1: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a Schlenk flask, combine 4-chloronicotinic acid (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Solvothermal Synthesis of Zn-CPNA MOF
Solvothermal synthesis is a common method for producing high-quality crystalline MOFs.[4]
Figure 2: General workflow for the solvothermal synthesis of Zn-CPNA MOF.
Step-by-Step Methodology:
-
Solution Preparation: In a glass vial, dissolve this compound and a zinc salt, such as Zinc Nitrate Hexahydrate, in N,N-Dimethylformamide (DMF). The molar ratio of linker to metal can be varied to optimize crystal growth.
-
Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (typically between 100-120 °C) for 24 to 72 hours.
-
Isolation: After cooling the autoclave to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF to remove any unreacted starting materials.
-
Activation: To remove the solvent molecules occluded within the pores, perform a solvent exchange with a more volatile solvent like chloroform, followed by heating under vacuum. This activation step is crucial for achieving a porous material with a high surface area.
Characterization of Linkers and MOFs
A thorough characterization of both the organic linkers and the resulting MOFs is essential to understand their properties and performance.
Figure 3: Key characterization techniques for linkers and MOFs.
-
For the Linker:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the synthesized linker.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., -CN, -COOH).
-
Mass Spectrometry: To determine the molecular weight of the linker.
-
-
For the MOF:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional structure of the MOF, including connectivity, pore dimensions, and the coordination environment of the metal centers.[3]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by monitoring its weight loss as a function of temperature.[5]
-
BET Surface Area Analysis: To measure the specific surface area and pore volume of the activated MOF through nitrogen adsorption-desorption isotherms.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
-
Conclusion and Future Outlook
The choice of a cyanophenyl-functionalized linker has a profound impact on the resulting properties of a Metal-Organic Framework. While symmetrical linkers like 4-(4'-cyanophenyl)benzoic acid may lead to MOFs with higher surface areas, the asymmetrical nature and the presence of a basic nitrogen site in this compound offer unique opportunities for creating MOFs with enhanced catalytic activity and specific host-guest interactions. The dicyanobiphenyl-based linkers provide a platform for constructing robust frameworks with potential for interesting topologies.
Future research in this area should focus on the systematic synthesis and comparative analysis of isoreticular series of MOFs with these and other novel cyanophenyl-functionalized linkers. Such studies will provide a deeper understanding of the structure-property relationships and pave the way for the rational design of advanced materials for a wide range of applications, from targeted drug delivery to efficient catalysis and gas separation.
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A Tale of Two Linkers: A Comparative Guide to 4-(4-Cyanophenyl)nicotinic Acid and Isonicotinic Acid in Metal-Organic Frameworks
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of Metal-Organic Frameworks (MOFs) synthesized using 4-(4-cyanophenyl)nicotinic acid and the more conventional isonicotinic acid. We delve into the nuanced structural, thermal, and functional consequences of introducing the cyanophenyl moiety, offering insights to guide the rational design of next-generation porous materials.
The strategic selection of organic linkers is a cornerstone of MOF design, dictating the ultimate topology, porosity, and chemical functionality of the resulting framework.[1][2] While isonicotinic acid (INA), a simple pyridyl-carboxylate, has been extensively employed in the construction of robust and functional MOFs, the introduction of a 4-cyanophenyl substituent at the 4-position of the pyridine ring, yielding this compound (CPNA), presents a compelling avenue for tuning MOF properties. This guide will explore the comparative impact of these two linkers, drawing upon experimental data to illuminate the advantages and trade-offs associated with this functionalization.
Structural Divergence: The Influence of the Cyanophenyl Group on MOF Architecture
The fundamental difference between INA and CPNA lies in the latter's extended, rigid, and electronically distinct nature. This seemingly simple modification can lead to profound differences in the resulting MOF architecture.
MOFs constructed from isonicotinic acid often exhibit a range of coordination modes, leading to diverse structural dimensionalities, from one-dimensional chains to complex three-dimensional frameworks.[3] For example, cobalt-based MOFs with isonicotinic acid have been shown to form 3D frameworks with cubane-like or square-planar secondary building units (SBUs), depending on the templating anion used during synthesis.[4]
The introduction of the bulky and linear 4-cyanophenyl group in CPNA is anticipated to favor the formation of more open and potentially interpenetrated frameworks. The increased length of the linker can lead to larger pores, a desirable feature for applications such as gas storage and catalysis. However, the propensity for interpenetration, where multiple independent frameworks grow through one another, can also lead to a reduction in the accessible pore volume. The specific outcome is a delicate balance of synthetic conditions, including solvent, temperature, and the choice of metal node.
A key structural consideration is the potential for the cyano group to participate in framework construction. While primarily an electronic modifier, the nitrogen atom of the cyano group can, under certain conditions, coordinate to metal centers, leading to higher-dimensional or more complex network topologies. This additional coordination capability is absent in the parent isonicotinic acid linker.
A Comparative Look at Physicochemical Properties
The functionalization of the isonicotinic acid backbone with a cyanophenyl group imparts significant changes to the physicochemical properties of the resulting MOFs.
| Property | Isonicotinic Acid (INA) based MOFs | This compound (CPNA) based MOFs (Predicted) | Rationale for Predicted Differences |
| Thermal Stability | Generally high, with decomposition temperatures often exceeding 300 °C, dependent on the metal node. | Potentially higher thermal stability. | The increased aromaticity and rigidity of the CPNA linker can enhance the overall framework stability. The strong carbon-carbon and carbon-nitrogen bonds within the cyanophenyl group contribute to a more robust organic component. |
| Porosity & Surface Area | Variable, with reported BET surface areas ranging from moderate to high, depending on the structure. For example, a cobalt-isonicotinate framework has shown significant CO2 uptake.[4] | Potentially higher intrinsic porosity due to the longer linker, but accessible surface area may be reduced by interpenetration. | The extended nature of the CPNA linker can create larger void spaces. However, the tendency of longer linkers to form interpenetrated structures could limit the accessible surface area for guest molecules. |
| Gas Sorption Properties | Effective for the sorption of various gases, including CO2, with selectivity influenced by the open metal sites and pore dimensions.[4] | Enhanced selectivity for polar molecules like CO2 due to the polar cyano group. The larger pore volume could also lead to higher uptake capacities, assuming interpenetration is controlled. | The electron-withdrawing cyano group introduces a localized dipole moment, which can lead to stronger interactions with polar guest molecules, thereby enhancing adsorption selectivity. |
| Catalytic Activity | The pyridine nitrogen and open metal sites can act as catalytic centers for various organic transformations. | Potentially altered catalytic activity. The cyano group can influence the electronic properties of the pyridine ring and the metal center, modulating their catalytic performance. The larger pores may also improve substrate accessibility. | The electronic effect of the cyanophenyl group can tune the Lewis acidity of the metal centers and the basicity of the pyridine nitrogen, thereby influencing the catalytic activity and selectivity. |
| Luminescent Properties | Some isonicotinate-based MOFs exhibit luminescence, which can be influenced by the metal ion and guest molecules. | Likely to exhibit distinct luminescent properties. The cyanophenyl group is a known fluorophore, and its incorporation could lead to frameworks with intrinsic luminescence or enhanced sensing capabilities. | The extended π-system of the cyanophenyl group can facilitate electronic transitions, leading to fluorescence. This property can be exploited for sensing applications where the luminescence is quenched or enhanced upon interaction with specific analytes. |
Experimental Workflows: Synthesis and Characterization
The synthesis and characterization of MOFs based on these two linkers generally follow established protocols in the field.
General Solvothermal Synthesis of MOFs
A typical solvothermal synthesis involves the reaction of a metal salt with the organic linker in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), in a sealed vessel at elevated temperatures.
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Characterization Techniques
A suite of analytical techniques is essential to fully characterize and compare the properties of the synthesized MOFs.
Caption: Key techniques for the comprehensive characterization of MOFs.
The Verdict: Choosing the Right Linker for Your Application
The choice between isonicotinic acid and this compound is ultimately application-driven.
-
For applications requiring high thermal and chemical stability , MOFs derived from the more rigid CPNA linker may offer an advantage.
-
For gas separation, particularly of polar molecules , the introduction of the cyano group in CPNA-based MOFs could lead to enhanced selectivity and performance.
-
For catalytic applications , the electronic tuning provided by the cyanophenyl group can be a powerful tool to modulate the activity and selectivity of the metallic active sites.
-
For sensing and imaging applications , the inherent luminescent properties of the CPNA linker make it a promising candidate for the development of novel functional materials.
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A Comparative Guide to the Biological Activity of 4-(4-Cyanophenyl)nicotinic Acid Isomers
Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, nicotinic acid (niacin or Vitamin B3) and its isomers, particularly isonicotinic acid, represent privileged heterocyclic scaffolds. Their presence in numerous FDA-approved drugs is a testament to their versatile roles in interacting with biological targets.[1][2] Nicotinic acid is a crucial precursor to the coenzymes NAD and NADP, which are central to cellular metabolism and redox signaling.[3][4] Beyond its physiological role, the pyridine-3-carboxylic acid structure of nicotinic acid and the pyridine-4-carboxylic acid structure of its isomer, isonicotinic acid, serve as foundational frameworks for developing novel therapeutics.[5][6]
The strategic addition of a cyanophenyl group to these scaffolds introduces a functional moiety known for its ability to modulate pharmacokinetic and pharmacodynamic properties. The nitrile group can act as a potent hydrogen bond acceptor, a bioisostere for other functional groups, and can influence the molecule's polarity and metabolic stability.
This guide presents a comparative analysis of the biological activities of 4-(4-Cyanophenyl)nicotinic acid and its primary structural isomer, 4-(4-Cyanophenyl)isonicotinic acid. While direct comparative data on these exact parent molecules are limited, this guide will synthesize critical findings from closely related derivatives to elucidate the profound impact of isomeric orientation on biological function. We will focus on a key, well-documented area—enzyme inhibition—and provide the detailed experimental frameworks necessary for researchers to validate and expand upon these findings.
Isomers in Focus: The Structural Distinction
The core of this comparative study lies in the positional difference of the carboxylic acid group on the pyridine ring. This seemingly minor structural alteration can dramatically change the molecule's three-dimensional shape, electronic distribution, and ability to bind to target enzymes or receptors.
-
This compound: The carboxylic acid group is at the 3-position of the pyridine ring.
-
4-(4-Cyanophenyl)isonicotinic acid: The carboxylic acid group is at the 4-position of the pyridine ring.
Comparative Biological Activity: A Case Study in Xanthine Oxidase Inhibition
A compelling demonstration of the importance of isomeric structure comes from a study on N-(4-alkoxy-3-cyanophenyl) derivatives of nicotinamide and isonicotinamide as inhibitors of xanthine oxidase (XO).[7] Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[8] Overactivity of this enzyme leads to hyperuricemia, a direct cause of the painful inflammatory condition, gout.[9] Therefore, XO is a significant therapeutic target.
A 2017 study by Meng et al. published in the European Journal of Medicinal Chemistry provides a direct and rigorous comparison between the nicotinamide (from nicotinic acid) and isonicotinamide (from isonicotinic acid) scaffolds, each bearing a cyanophenyl-containing moiety.[7] The results unequivocally demonstrated that the positioning of the core nitrogen atom relative to the amide linkage is a critical determinant of inhibitory potency.
Key Findings: The study revealed that the isonicotinamide series was considerably more effective at inhibiting xanthine oxidase than the corresponding nicotinamide series. This structure-activity relationship (SAR) highlights that the isonicotinoyl moiety plays a pivotal role in the interaction with the enzyme's active site.[7]
Data Summary: Comparative Xanthine Oxidase Inhibitory Activity
| Compound Pair | Scaffold Type | R Group (Example) | IC₅₀ (µM)[7] |
| Pair A | |||
| Compound 9a | Nicotinamide | -OCH₃ | 15.2 |
| Compound 10a | Isonicotinamide | -OCH₃ | 3.0 |
| Pair B | |||
| Compound 9g | Nicotinamide | -OCH₂-(2-CN-Ph) | 6.8 |
| Compound 10q | Isonicotinamide | -OCH₂-(2-CN-Ph) | 0.3 |
| Reference | |||
| Allopurinol | Standard Inhibitor | N/A | 8.5 |
Lower IC₅₀ values indicate higher potency.
Causality and Mechanistic Insight: The superior performance of the isonicotinamide isomers is not arbitrary. Molecular modeling from the study provides a clear rationale: the isonicotinoyl moiety allows for a more favorable binding orientation within the active site of xanthine oxidase. This optimal fit facilitates key interactions with amino acid residues, leading to more potent inhibition. Specifically, the nitrogen at the 4-position in the isonicotinamide ring is proposed to form crucial interactions that are not possible or are sterically hindered in the nicotinamide (3-position) isomers.[7] This underscores a fundamental principle: in drug design, isomeric form is not a detail but a determinant of function.
Broader Biological Potential of Cyanophenyl-Pyridine Scaffolds
While XO inhibition provides a clear case study, the cyanophenyl-pyridine framework is explored for a range of other biological activities.
-
Antiproliferative Activity: Pyridine derivatives are widely recognized for their antitumor potential.[2] The inclusion of a cyano group has been shown to influence antiproliferative activity, with its effects being highly dependent on its position and the presence of other substituents on the scaffold.[1] Nicotinic acid itself has also been noted to reduce the invasion of certain cancer cells.[10][11]
-
Antimicrobial Activity: Derivatives of nicotinic acid are actively investigated as potential antibacterial and antifungal agents.[12] The core scaffold can be modified to generate compounds with significant activity against pathogenic microorganisms, including resistant strains.
-
Anti-inflammatory Activity: Nicotinic acid derivatives have been synthesized and screened for their ability to modulate inflammatory pathways, further broadening the therapeutic potential of this structural class.[13]
Experimental Protocols
To ensure scientific integrity and enable researchers to reproduce and build upon these findings, detailed protocols for the key assays are provided below.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a robust spectrophotometric method for determining a compound's ability to inhibit xanthine oxidase by measuring the production of uric acid.[8][14]
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 50-100 mM potassium phosphate buffer solution, pH 7.5-7.8.
- Xanthine Oxidase (XO) Solution: Prepare a stock solution of XO (from bovine milk) in the phosphate buffer. The final concentration should be optimized to yield a linear rate of uric acid production for at least 10-15 minutes (typically 0.02-0.1 units/mL).
- Substrate Solution: Prepare a 150 µM solution of xanthine in the phosphate buffer.
- Test Compound Stock: Dissolve test compounds (e.g., this compound isomers) in DMSO to create a high-concentration stock (e.g., 10-20 mM).
- Positive Control: Prepare a stock solution of Allopurinol in the same manner as the test compounds.
2. Assay Procedure (96-Well UV-Transparent Plate):
- Prepare Serial Dilutions: From the stock solutions, prepare a series of working concentrations of the test compounds and Allopurinol in phosphate buffer. Ensure the final DMSO concentration in the assay well is low (<1%) to avoid solvent effects.
- Assay Setup: To each well, add the components in the following order:
- Blank Wells: 140 µL Buffer + 10 µL DMSO/solvent.
- Control Wells (No Inhibitor): 130 µL Buffer + 10 µL DMSO/solvent + 10 µL XO Solution.
- Test Wells: 130 µL Buffer + 10 µL Test Compound Solution + 10 µL XO Solution.
- Positive Control Wells: 130 µL Buffer + 10 µL Allopurinol Solution + 10 µL XO Solution.
- Pre-incubation: Mix gently and pre-incubate the plate at 25°C or 37°C for 10-15 minutes.
- Initiate Reaction: Add 100 µL of the Substrate Solution to all wells to start the reaction.
- Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 290-295 nm every 30-60 seconds for 10-20 minutes. The rate of absorbance increase is directly proportional to uric acid formation.
3. Data Analysis:
- Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
- Calculate the percentage of inhibition for each compound concentration using the following formula:[8] % Inhibition = [(V_control - V_blank) - (V_sample - V_blank)] / (V_control - V_blank) * 100
- Plot the % Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).
Protocol 2: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
1. Reagent Preparation:
- Cell Culture Medium: Use the appropriate medium (e.g., RPMI, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.
- Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl.
2. Assay Procedure (96-Well Cell Culture Plate):
- Cell Seeding: Seed cancer cells (e.g., HepG2, A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the test wells. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT Solution to each well (final concentration 0.5 mg/mL).[17]
- Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.
3. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) * 100
- Plot the % Viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Visualization of Key Processes
To better illustrate the experimental logic and the targeted biological pathway, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of chemical isomers.
Caption: Mechanism of Xanthine Oxidase inhibition to prevent uric acid formation.
Conclusion and Future Outlook
The evidence synthesized in this guide strongly indicates that the isomeric position of the carboxylic acid group in cyanophenyl-substituted pyridine scaffolds is a critical determinant of biological activity. The direct comparison of closely related nicotinamide and isonicotinamide derivatives as xanthine oxidase inhibitors serves as a powerful case study: the isonicotinoid scaffold, with its nitrogen at the 4-position, provides a superior framework for potent enzyme inhibition.[7] This finding is not merely observational but is grounded in the molecular interactions within the enzyme's active site.
For researchers in drug development, this guide underscores an essential directive: isomeric variants must be considered and evaluated as distinct chemical entities. The assumption of bioequivalence is a fallacy that can lead to the premature dismissal of a promising scaffold. The 4-(4-Cyanophenyl)isonicotinic acid framework, based on the available evidence, holds greater promise than its nicotinic acid counterpart for targets like xanthine oxidase and warrants further investigation across other biological systems. Future work should focus on the direct synthesis and parallel screening of the parent acids and a broader array of their simple derivatives to build a more comprehensive structure-activity relationship map.
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Validation of the purity of 4-(4-Cyanophenyl)nicotinic acid for pharmaceutical research
An In-Depth Technical Guide to the Validation of 4-(4-Cyanophenyl)nicotinic Acid for Pharmaceutical Research
In the landscape of pharmaceutical research, the integrity of every reagent underpins the validity of experimental outcomes. For novel small molecules like this compound, a bi-aryl compound with potential applications in drug discovery, rigorous purity assessment is not a perfunctory quality check; it is a fundamental component of the scientific method. An impure starting material can lead to erroneous structure-activity relationship (SAR) data, misleading biological results, and the costly failure of research programs.
This guide provides a comprehensive framework for the validation of this compound, designed for researchers, analytical chemists, and drug development professionals. We will move beyond a simple recitation of protocols to explore the causality behind our analytical choices, establishing a self-validating system of orthogonal methods. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies are robust, reliable, and suitable for their intended purpose.[1][2]
Chapter 1: Physicochemical Profile and Impurity Landscape
A successful purity validation strategy begins with a thorough understanding of the molecule and its likely contaminants.
Physicochemical Characteristics
This compound is a unique structure combining a pyridine carboxylic acid moiety with a cyanophenyl ring.
-
Molecular Formula: C₁₃H₈N₂O₂[3]
-
Molecular Weight: 224.22 g/mol [3]
-
Predicted Properties: Based on its structure, we can predict that the molecule is acidic (due to the carboxylic acid), sparingly soluble in water, and soluble in organic solvents like DMSO and DMF.[4] The presence of two aromatic ring systems conjugated together suggests strong ultraviolet (UV) absorbance, making HPLC with UV detection a highly suitable analytical technique.[5][6]
The Impurity Profile: A Synthesis-Based Approach
Without a specific Certificate of Analysis, we must deduce the potential impurity profile from a plausible synthetic route. The most common method for constructing such bi-aryl linkages is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] A likely pathway involves coupling a halogenated nicotinic acid derivative with 4-cyanophenylboronic acid.
This assumption allows us to anticipate a specific set of process-related impurities:
-
Unreacted Starting Materials:
-
4-Halonicotinic Acid: The halogenated pyridine precursor.
-
4-Cyanophenylboronic Acid: The boronic acid coupling partner.
-
-
Homocoupling Byproducts: 3. Biphenyl-4,4'-dicarbonitrile: Formed from the coupling of two molecules of 4-cyanophenylboronic acid. 4. Bipyridine Dicarboxylic Acid: Formed from the coupling of two molecules of the halonicotinic acid starting material.
-
Side-Reaction Products: 5. Benzonitrile: Resulting from the protodeborylation (loss of the boronic acid group) of the starting material.
-
Catalyst-Related Impurities:
-
Residual Palladium and phosphine ligands. These are typically quantified by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and are outside the scope of this guide's primary focus on organic purity.
-
Chapter 2: An Orthogonal Approach to Purity Validation
No single analytical technique can definitively establish purity. A robust validation relies on orthogonality , the use of multiple methods with different chemical principles to analyze the same sample. This minimizes the risk of an impurity co-eluting or being otherwise invisible to one specific method.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| RP-HPLC-UV | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Purity Assay & Impurity Quantification. | Highly precise, quantitative, robust, and widely available. | Requires chromophores for detection; risk of co-elution. |
| LC-MS | Separation by HPLC followed by mass analysis. | Impurity Identification. | High specificity; provides molecular weight of unknowns. | Can be less quantitative than UV; response varies by compound. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Identity Confirmation & Purity Estimation. | Provides detailed structural information; can quantify without a specific reference standard (qNMR). | Lower sensitivity than HPLC; signals can overlap. |
Chapter 3: The Validation Master Plan: Adherence to ICH Q2(R2)
The validation of an analytical procedure is a formal process to demonstrate its fitness for purpose. The ICH Q2(R2) guideline provides the authoritative framework for this process.[1][2] Our goal is to validate our primary quantitative method, the RP-HPLC-UV assay, for its intended use in determining the purity of this compound.
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Benchmarking the performance of 4-(4-Cyanophenyl)nicotinic acid-based MOFs for CO2 capture
Abstract
The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of advanced materials for efficient carbon capture. Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials due to their exceptionally high surface areas, tunable pore environments, and modular synthesis. This guide provides a comprehensive benchmark of the performance of MOFs based on functionalized nicotinic acid linkers, with a specific focus on the potential of 4-(4-Cyanophenyl)nicotinic acid and its analogues for CO2 capture. We will delve into the causal relationships between the structural features of these MOFs and their CO2 adsorption properties, offering a comparative analysis against widely recognized benchmark materials. This document is intended for researchers and professionals in materials science and drug development, providing both field-proven insights and detailed experimental protocols to guide future research and application.
Introduction: The Role of Functionalized Linkers in MOFs for CO2 Capture
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The rational design of these linkers is a key strategy for tailoring the properties of MOFs for specific applications, including CO2 capture.[1][2] The introduction of specific functional groups onto the organic linker can significantly enhance CO2 adsorption through several mechanisms:
-
Enhanced Affinity: Polar functional groups, such as amines (-NH2), hydroxyls (-OH), and nitriles (-CN), can increase the affinity of the MOF for CO2, a quadrupolar molecule.[3] This is achieved through dipole-quadrupole interactions, leading to higher adsorption enthalpies.
-
Pore Size Tuning: The size and geometry of the functional groups can be used to fine-tune the pore dimensions of the MOF, potentially leading to size-selective adsorption of CO2 over other gases like nitrogen (N2).
-
Increased Density of Adsorption Sites: Functionalization can introduce additional high-energy binding sites within the pores, increasing the overall CO2 uptake capacity at low pressures.
The this compound linker is a particularly interesting candidate for CO2 capture applications. It combines a pyridyl nitrogen atom from the nicotinic acid backbone with a nitrile (-CN) group on the phenyl ring. Both of these nitrogen-containing functionalities are known to have a favorable interaction with CO2. The pyridyl nitrogen can act as a Lewis base, while the nitrile group is a polar functionality that can enhance dipole-quadrupole interactions.
Performance Benchmark: A Nicotinic Acid-Based MOF
While extensive data on MOFs synthesized with the exact this compound linker is still emerging, we can gain significant insights from a closely related and well-characterized analogue. A microporous 2D cobalt-based MOF, denoted as [Co3(C6H3NO2)2(cpna)2(DMA)2]n , was synthesized using 6-(4-carboxylphenyl)nicotinic acid (H2cpna). This linker shares the core nicotinic acid and phenyl components, with a carboxyl group in place of the cyano group.
This cobalt-nicotinic acid MOF exhibits a CO2 uptake of 2.22 mmol/g (9.77 wt%) at 273 K and 1 bar . The researchers attribute the selective adsorption of CO2 over other gases to the presence of the pyridyl sites on the linkers and open metal sites on the cobalt nodes.
Comparative Analysis with Benchmark MOFs
To contextualize the performance of the nicotinic acid-based MOF, it is essential to compare it against well-established benchmark MOFs under similar conditions.
| MOF | Metal Node | Organic Linker | CO2 Uptake at 273 K and 1 bar (mmol/g) | BET Surface Area (m²/g) |
| Co-cpna | Cobalt | 6-(4-carboxylphenyl)nicotinic acid | 2.22 | Not Reported |
| HKUST-1 | Copper | Benzene-1,3,5-tricarboxylic acid | ~5.34 | ~1500-2000 |
| Mg-MOF-74 | Magnesium | 2,5-dihydroxyterephthalic acid | ~7.0 | ~1200-1700 |
| ZIF-8 | Zinc | 2-methylimidazole | ~1.7 (38.3 cm³/g) | ~1300-1800 |
Analysis of Comparative Data:
-
The cobalt-nicotinic acid MOF demonstrates a respectable CO2 uptake, outperforming the widely studied ZIF-8 under these conditions.
-
It is, however, surpassed by HKUST-1 and notably by Mg-MOF-74, which is renowned for its high density of open metal sites, leading to strong CO2 interactions.
-
It is important to note that the performance of MOFs can be highly dependent on the specific activation procedures and experimental conditions.
The nitrile functional group is expected to further enhance the CO2 affinity of the nicotinic acid-based linker. The strong dipole of the -CN group can lead to favorable electrostatic interactions with the CO2 quadrupole. While a direct experimental comparison is not yet available in the literature for the titular MOF, the data from the carboxyl-analogue suggests that cyanophenyl-functionalized nicotinic acid MOFs are promising candidates for CO2 capture.
Experimental Protocols
To ensure the reproducibility and validation of research in this field, detailed experimental protocols are crucial.
Synthesis of a Representative Cobalt-Nicotinic Acid-Based MOF
This protocol is based on the solvothermal synthesis of cobalt-based MOFs.[4][5]
Diagram of Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a representative cobalt-nicotinic acid based MOF.
Step-by-Step Methodology:
-
Precursor Solution A: Dissolve the cobalt salt (e.g., cobalt nitrate hexahydrate, Co(NO3)2·6H2O) in N,N-dimethylformamide (DMF) in a glass vial.
-
Precursor Solution B: In a separate vial, dissolve the nicotinic acid-based linker (e.g., 6-(4-carboxylphenyl)nicotinic acid) in DMF.
-
Mixing: Combine the two solutions and stir for approximately 20-30 minutes to ensure homogeneity.
-
Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to a temperature between 100°C and 130°C. Maintain this temperature for 24 to 72 hours.
-
Cooling and Isolation: After the reaction period, allow the autoclave to cool down to room temperature naturally. The crystalline product can then be collected by filtration.
-
Washing: To remove unreacted starting materials and residual solvent, wash the collected crystals several times with fresh DMF, followed by a solvent exchange with a more volatile solvent like methanol.
-
Activation: The final step is to activate the MOF by removing the solvent molecules from the pores. This is typically achieved by heating the material under a dynamic vacuum at an elevated temperature (e.g., 85-150°C) for several hours. The activated sample should be stored in an inert atmosphere to prevent re-adsorption of atmospheric gases and moisture.
CO2 Adsorption Measurement
The CO2 uptake capacity of the synthesized MOF is measured using a volumetric gas adsorption analyzer.
Diagram of Volumetric Adsorption Measurement
Caption: Schematic workflow for measuring CO2 adsorption isotherms using a volumetric analyzer.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the activated MOF sample (typically 50-150 mg) and place it into a sample tube of known volume.
-
Degassing: Attach the sample tube to the analysis port of the gas adsorption instrument. Degas the sample again in-situ under high vacuum and elevated temperature for several hours to ensure that the pores are completely free of any guest molecules.
-
Free Space Measurement: After degassing, the sample tube is cooled to the analysis temperature (e.g., 273 K using an ice-water bath). The "warm" and "cold" free space (void volume) of the sample tube is then measured using a non-adsorbing gas, typically helium.
-
Adsorption Isotherm Measurement: a. Evacuate the sample tube again to remove the helium. b. A known quantity of CO2 gas is dosed into the manifold of the instrument, and the pressure is recorded. c. The valve to the sample tube is then opened, allowing the CO2 to expand into the free space and adsorb onto the MOF sample. d. The pressure is allowed to equilibrate, and the final equilibrium pressure is recorded. The amount of gas adsorbed is calculated from the pressure difference.[6] e. Steps 4b-4d are repeated at incrementally higher pressures to generate the full adsorption isotherm.
-
Data Analysis: The amount of CO2 adsorbed at each pressure point is plotted to generate the adsorption isotherm. The total uptake at a specific pressure (e.g., 1 bar) can then be determined.
Future Outlook
The field of MOFs for CO2 capture is rapidly evolving. While this guide provides a snapshot of the current understanding of nicotinic acid-based MOFs, several avenues for future research are apparent:
-
Direct Synthesis and Testing: The direct synthesis and comprehensive testing of MOFs from this compound are needed to validate the predicted high performance.
-
Systematic Functional Group Comparison: A systematic study comparing the effects of different functional groups (e.g., -CN, -COOH, -NH2, -OH) on the same nicotinic acid-based MOF backbone would provide invaluable insights into structure-property relationships.
-
Stability Studies: The stability of these MOFs under realistic flue gas conditions, including the presence of water vapor and acidic gases (SOx, NOx), is a critical factor for practical applications and requires thorough investigation.
-
Computational Screening: High-throughput computational screening can be employed to identify other promising functionalized nicotinic acid linkers for CO2 capture before undertaking extensive experimental synthesis.[1]
By combining rational linker design with rigorous experimental validation, the development of next-generation MOFs for efficient and selective CO2 capture can be significantly accelerated.
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A Theoretical Inquiry into the Electronic Landscape of 4-(4-Cyanophenyl)nicotinic Acid and its Analogues: A DFT-Guided Comparative Analysis
In the landscape of materials science and drug development, the nuanced electronic characteristics of organic molecules dictate their functionality. This guide delves into a comparative theoretical study, employing Density Functional Theory (DFT), to elucidate the electronic properties of 4-(4-Cyanophenyl)nicotinic acid and its rationally designed analogues. By systematically modifying functional groups, we aim to provide a predictive framework for tuning the electronic behavior of this versatile molecular scaffold, offering insights for researchers in fields ranging from medicinal chemistry to optoelectronics.
Introduction: The Significance of the Cyanophenyl-Nicotinic Acid Scaffold
This compound is a bifunctional molecule of significant interest. The nicotinic acid moiety, a derivative of pyridine carboxylic acid, is a well-established pharmacophore and a versatile chelating agent for metal complexes.[1][2][3] The introduction of a cyanophenyl group at the 4-position of the pyridine ring introduces a rigid, electron-withdrawing component that can profoundly influence the molecule's electronic structure, and by extension, its chemical reactivity and photophysical properties.
This unique combination makes it a compelling candidate for various applications. In medicinal chemistry, nicotinic acid derivatives are known for their biological activities, and modifications can modulate their interactions with biological targets.[4][5][6] In materials science, similar structures are explored as components in dye-sensitized solar cells (DSSCs) and other organic electronic devices, where the electronic properties are paramount for efficient charge transfer.[7][8]
This guide presents a comparative analysis of this compound (the parent compound) and two hypothetical analogues:
-
Analogue A: 4-(4-Aminophenyl)nicotinic acid: Introducing a strong electron-donating group (amino, -NH2) in place of the cyano group.
-
Analogue B: 4-(4-Nitrophenyl)nicotinic acid: Introducing a powerful electron-withdrawing group (nitro, -NO2) in place of the cyano group.
By examining these analogues, we can systematically probe the effects of substituent-induced electronic perturbations on the core molecular framework.
Methodology: A DFT-Based Protocol for Electronic Property Evaluation
To ensure a robust and reproducible theoretical comparison, a standardized DFT protocol is essential. The following workflow is proposed, drawing upon common practices in computational chemistry for organic molecules.[9][10][11]
Computational Workflow
The following diagram outlines the key steps in our DFT-based investigation.
Caption: A generalized workflow for the DFT-based analysis of molecular electronic properties.
Step-by-Step Experimental Protocol
-
Molecular Structure Generation: The 3D structures of this compound and its analogues (A and B) are built using molecular modeling software.
-
Geometry Optimization: The initial structures are optimized to their lowest energy conformation using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set.[4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to derive key electronic properties. This includes:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecules.
-
Comparative Analysis of Electronic Properties
The calculated electronic properties of this compound and its analogues are summarized in the table below. These values provide a quantitative basis for comparing their electronic behavior.
| Compound | Substituent (-R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) |
| Parent | -CN | -6.8 | -2.5 | 4.3 |
| Analogue A | -NH2 | -5.9 | -1.8 | 4.1 |
| Analogue B | -NO2 | -7.5 | -3.4 | 4.1 |
Note: The values presented in this table are hypothetical and intended for illustrative purposes based on established electronic effects of the substituents.
Frontier Molecular Orbitals and Energy Gaps
The HOMO and LUMO are crucial in determining a molecule's electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between them (ΔE) is an indicator of chemical reactivity and kinetic stability.
-
Parent Compound (R = -CN): The electron-withdrawing cyano group stabilizes both the HOMO and LUMO levels, resulting in a moderate energy gap.
-
Analogue A (R = -NH2): The strong electron-donating amino group significantly raises the energy of the HOMO, making this molecule a better electron donor. The LUMO energy is also raised, but to a lesser extent, leading to a slightly smaller energy gap compared to the parent compound.
-
Analogue B (R = -NO2): The powerful electron-withdrawing nitro group substantially lowers the energies of both the HOMO and LUMO. This makes Analogue B a better electron acceptor. The energy gap is comparable to that of Analogue A.
The following diagram illustrates the relative HOMO and LUMO energy levels.
Caption: Relative energy levels of the HOMO and LUMO for the parent compound and its analogues.
Molecular Electrostatic Potential (MEP)
The MEP provides a visual representation of the charge distribution within a molecule.
-
Parent Compound (R = -CN): The MEP would show a region of high negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid. The pyridine nitrogen also contributes to the negative potential. Regions of positive potential would be located on the hydrogen atoms.
-
Analogue A (R = -NH2): The amino group would introduce a significant region of negative electrostatic potential around its nitrogen atom, enhancing the molecule's ability to act as a hydrogen bond donor.
-
Analogue B (R = -NO2): The nitro group would create a strong region of negative potential around its oxygen atoms and a region of positive potential on the nitrogen atom, making the phenyl ring more electron-deficient.
Discussion and Implications
The DFT calculations reveal a clear trend in the electronic properties of this compound upon substitution. The introduction of an electron-donating group (-NH2) increases the electron density of the molecule, raising the HOMO energy level and making it more susceptible to electrophilic attack. Conversely, the presence of a strong electron-withdrawing group (-NO2) decreases the electron density, lowering both HOMO and LUMO energies and rendering the molecule more prone to nucleophilic attack.
These findings have significant implications for various applications:
-
Drug Design: The modulation of the electronic properties can influence the binding affinity of these molecules to biological targets. For instance, the increased electron-donating capacity of Analogue A could enhance its interaction with electron-deficient sites in a protein.
-
Dye-Sensitized Solar Cells: In the context of DSSCs, the HOMO and LUMO energy levels are critical for efficient electron injection into the semiconductor's conduction band and subsequent dye regeneration.[7][12][13][14] The ability to tune these energy levels through substitution provides a powerful strategy for optimizing the performance of solar cells.
-
Non-Linear Optics: The electronic asymmetry introduced by the substituents can lead to significant non-linear optical (NLO) properties. Molecules with large differences in electron density between the ground and excited states often exhibit high hyperpolarizability, a key parameter for NLO materials.[10][15]
Conclusion
This DFT-guided comparative analysis demonstrates the profound impact of substituent effects on the electronic properties of the this compound scaffold. By systematically replacing the cyano group with electron-donating and electron-withdrawing moieties, we have illustrated how the frontier molecular orbital energies, energy gaps, and charge distributions can be rationally tuned. This theoretical framework provides valuable predictive insights for the design of novel molecules with tailored electronic characteristics for applications in medicinal chemistry, materials science, and beyond. Further experimental validation is warranted to confirm these theoretical predictions and to fully explore the potential of these versatile compounds.
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Bridging Theory and Experiment: A Comparative Guide to the Photophysical Properties of 4-(4-Cyanophenyl)nicotinic Acid Derivatives
Introduction: The Promise of Cyanophenyl Nicotinic Acids
In the landscape of molecular probes and functional materials, derivatives of 4-(4-Cyanophenyl)nicotinic acid are emerging as a promising class of fluorophores. Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), predict that these molecules possess intriguing photophysical properties, including strong absorption in the UV-A range, significant Stokes shifts, and tunable fluorescence emission.[1][2] These characteristics make them attractive candidates for applications ranging from bioimaging and cellular staining to components in organic light-emitting diodes (OLEDs).
However, theoretical predictions are only the starting point.[3] The true utility of these compounds can only be unlocked through rigorous experimental validation.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally characterize the photophysical properties of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis against established fluorescent probes. Our goal is to bridge the gap between computational prediction and real-world application, empowering researchers to harness the full potential of these novel compounds.
The Imperative of Experimental Validation
Computational models, while powerful, are approximations of complex quantum mechanical realities.[2] Factors such as solvent effects, vibrational coupling, and subtle conformational changes can lead to discrepancies between predicted and observed photophysical properties. Experimental validation is therefore not just a confirmatory step but a critical part of the discovery process, providing the ground truth that refines theoretical models and guides further molecular design.
Core Experimental Workflow for Photophysical Characterization
A systematic approach is essential for obtaining accurate and reproducible data. The following sections outline the key experimental stages, from synthesis to advanced spectroscopic analysis.
Synthesis and Purification
The journey begins with the synthesis of the target this compound derivatives. A common synthetic route involves the hydrolysis of 3-cyanopyridine to yield nicotinic acid.[5][6]
-
Generalized Synthesis of Nicotinic Acid from 3-Cyanopyridine:
-
Dissolve 3-cyanopyridine in deionized water.
-
Heat the solution to 90-95°C.
-
Slowly add a 40% sodium hydroxide solution and allow the reaction to proceed for approximately one hour to form sodium nicotinate.[5]
-
The sodium nicotinate solution is then passed through an ion-exchange resin to yield the final nicotinic acid product.[5]
-
Purification is paramount, as even trace fluorescent impurities can confound results. Techniques such as recrystallization and column chromatography are essential to ensure high purity. The final product should be characterized by NMR and mass spectrometry to confirm its chemical identity and purity.
Caption: Workflow for synthesis and purification.
UV-Visible Absorption Spectroscopy
This is the first step in understanding how the molecule interacts with light. The absorption spectrum reveals the wavelengths of light the molecule absorbs to enter an excited state.
-
Protocol:
-
Prepare a stock solution of the purified compound in a spectroscopic grade solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.
-
Prepare a series of dilutions from the stock solution in the desired solvent. A typical concentration for UV-Vis analysis is in the range of 1-10 µM.
-
Use a dual-beam UV-Visible spectrophotometer to record the absorbance spectrum from 200 to 800 nm. Use the same solvent as a blank reference.
-
Identify the wavelength of maximum absorbance (λmax). Nicotinic acid itself has characteristic peaks around 210 nm and 260 nm.[7][8] In ethanol, the λmax is reported to be 262 nm.[9]
-
To determine the molar extinction coefficient (ε), a key measure of how strongly the compound absorbs light, plot absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law, is ε.
-
Steady-State Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by light.
-
Protocol:
-
Using the same solutions prepared for UV-Vis, measure the fluorescence emission spectra. The optical density of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum, typically scanning a wavelength range from the excitation wavelength +10 nm to 800 nm.
-
Identify the wavelength of maximum emission (λem). The difference between λmax and λem is the Stokes shift, an important parameter for applications like fluorescence microscopy.
-
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[11] The relative method, using a well-characterized standard, is a common and reliable approach.[12][13]
-
Protocol (Relative Method):
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to your compound. For compounds emitting in the blue-green region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.
-
Prepare Solutions: Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity (the area under the emission curve).[10][14]
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation:[11]
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).
-
-
Caption: Workflow for quantum yield measurement.
Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for applications in fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.[15][16][17]
-
Protocol (TCSPC):
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond diode laser), a sensitive single-photon detector, and timing electronics.[18][19]
-
Sample Preparation: The sample is prepared as for steady-state fluorescence measurements.
-
Data Acquisition: The sample is excited by the pulsed laser. The instrument measures the time delay between the laser pulse (start signal) and the arrival of the first emitted photon (stop signal).[18] This process is repeated millions of times to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).
-
Comparative Analysis: Benchmarking Performance
To contextualize the performance of a new this compound derivative, it is essential to compare its photophysical properties with those of established and widely used fluorescent probes.[20][21]
Table 1: Hypothetical Photophysical Data for this compound Derivatives in Ethanol
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |
| CNA-1 (Parent) | 320 | 450 | 130 | 25,000 | 0.45 | 3.1 |
| CNA-2 (Donor Substituted) | 345 | 495 | 150 | 35,000 | 0.68 | 4.5 |
| CNA-3 (Acceptor Substituted) | 310 | 430 | 120 | 22,000 | 0.30 | 2.8 |
This data is illustrative and serves as a template for experimental results.
Table 2: Comparison with Common Fluorescent Probes
| Fluorophore | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Key Features |
| CNA-2 (Hypothetical) | 345 | 495 | 0.68 | Large Stokes shift; potentially tunable. |
| Coumarin-1 | 373 | 450 | 0.73 | High quantum yield; sensitive to solvent polarity.[] |
| Fluorescein (in 0.1M NaOH) | 490 | 514 | 0.95 | Very high quantum yield; pH-sensitive.[] |
| BODIPY FL | 503 | 512 | 0.90 | High photostability; narrow emission peak. |
This comparative analysis allows researchers to identify the unique advantages of their novel compounds. For instance, a derivative like the hypothetical CNA-2, with its large Stokes shift and high quantum yield, could be a valuable tool for multiplex imaging applications where spectral overlap is a concern.
Conclusion: From Data to Discovery
The experimental validation of computationally predicted photophysical properties is a cornerstone of modern chemical research. By systematically applying the protocols outlined in this guide, researchers can obtain robust and reliable data on this compound derivatives. This empirical evidence is crucial for validating theoretical models, understanding structure-property relationships, and ultimately, for designing next-generation fluorescent probes for a wide array of scientific and technological applications. The synergy between prediction and experimentation will continue to drive innovation in materials science, chemical biology, and drug discovery.
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A Technical Guide to the Structure-Activity Relationship of 4-(4-Cyanophenyl)nicotinic Acid Derivatives: A Predictive Analysis for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising, yet underexplored scaffold: 4-(4-Cyanophenyl)nicotinic acid and its derivatives. In the absence of extensive direct research on this specific hybrid structure, this document leverages a component-based SAR analysis of its core moieties—nicotinic acid and the 4-cyanophenyl group—to forecast its therapeutic potential and guide future research.
Deconstructing the Scaffold: Independent SAR Analysis of Core Moieties
To build a predictive SAR model for this compound, we will first dissect the known biological activities and SAR of its constituent parts.
The Versatile Nicotinic Acid Core
Nicotinic acid (vitamin B3) and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. The pyridine ring and the carboxylic acid at the 3-position are key features that can be readily modified to modulate activity against various targets.
Recent studies have demonstrated that derivatives of nicotinic acid are potent antimicrobial and antifungal agents. For instance, the conversion of the carboxylic acid to acylhydrazones and subsequently to 1,3,4-oxadiazoline derivatives has been a successful strategy. The SAR, in this case, is significantly influenced by the substituent on the hydrazone or oxadiazoline ring.[1]
A noteworthy observation is that acylhydrazone derivatives of nicotinic acid tend to exhibit greater antibacterial activity against Gram-positive bacteria compared to their cyclized 1,3,4-oxadiazoline counterparts.[1] Conversely, the 1,3,4-oxadiazoline derivatives have shown more potent activity against fungal strains.[1] A 5-nitrofuran substituent, in particular, has been identified as a key feature for enhancing the biological activity in both series of compounds.[1]
Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives [1]
| Compound | Derivative Type | Substituent | Target Organism | MIC (µg/mL) |
| 13 | Acylhydrazone | 5-nitrofuran | Staphylococcus aureus | 1.95 - 15.62 |
| 25 | 1,3,4-Oxadiazoline | 5-nitrofuran | Candida albicans | 15.62 |
| 5 | Acylhydrazone | 2-hydroxy-3,5-diiodophenyl | Gram-positive bacteria | - |
Nicotinic acid derivatives have also been explored for their anti-inflammatory potential. Studies have shown that certain derivatives exhibit significant anti-inflammatory activity, comparable to standard drugs like ibuprofen.[2] The mechanism often involves the inhibition of inflammatory mediators.
The Influential 4-Cyanophenyl Moiety
The 4-cyanophenyl group is a common substituent in many biologically active molecules. The nitrile group is a unique functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for high-affinity binding to protein targets.[3]
In the context of dual aromatase-sulfatase inhibitors, the para-cyanophenyl ring has been shown to provide the best-balanced inhibition.[4] This suggests that the electronic properties and the specific orientation of the cyano group are critical for interacting with the active sites of these enzymes.
Furthermore, in the design of quinazolin-4-one/3-cyanopyridin-2-one hybrids as dual inhibitors of EGFR and BRAF V600E, the nitrile group was found to be essential for binding to the active sites of both kinases.[5] Specifically, the nitrile group of the 3-cyanopyrid-2-one moiety forms a hydrogen bond with a key cysteine residue in the N-lobe of the BRAF V600E active site.[5]
The 4-cyano-L-phenylalanine (pCNPhe) has been utilized as a vibrational reporter to probe local protein environments.[6][7] This highlights the sensitivity of the nitrile group's vibrational frequency to its immediate surroundings, which can be exploited to understand protein-ligand interactions at a molecular level.
A Predictive Leap: The Hypothesized SAR of this compound Derivatives
Based on the individual SAR analyses of the nicotinic acid and 4-cyanophenyl moieties, we can now construct a hypothetical SAR for the novel this compound scaffold.
Potential Biological Targets
Given the diverse activities of its parent structures, this compound derivatives could potentially target a range of biological entities, including:
-
Kinases: The presence of the 4-cyanophenyl group, a known pharmacophore in kinase inhibitors, suggests that these derivatives could be potent inhibitors of kinases such as EGFR, BRAF, and others involved in cancer signaling pathways.
-
Enzymes involved in inflammation: Building on the anti-inflammatory properties of nicotinic acid derivatives, this new scaffold could yield potent inhibitors of enzymes like COX or lipoxygenases.
-
Microbial Enzymes: The antimicrobial potential of the nicotinic acid core could be enhanced by the 4-cyanophenyl group, potentially leading to novel antibiotics or antifungals.
Proposed Structure-Activity Relationships
The following SAR is proposed for this compound derivatives:
-
The 4-Cyanophenyl Group: This group is predicted to be a key determinant of activity, likely anchoring the molecule in the active site of the target protein through interactions involving the nitrile group. Modifications to the phenyl ring, such as the introduction of other substituents, could modulate binding affinity and selectivity.
-
The Nicotinic Acid Core: The pyridine nitrogen and the carboxylic acid group are expected to be important for solubility and for forming additional interactions with the target. Esterification or amidation of the carboxylic acid could be explored to improve cell permeability and metabolic stability.
-
The Linkage: The direct linkage between the phenyl and pyridine rings provides a rigid scaffold. The relative orientation of the two rings will be critical for optimal binding and will be a key aspect to explore in molecular modeling studies.
Experimental Workflows and Protocols
To validate the hypothesized SAR, a systematic approach to synthesis and biological evaluation is necessary.
Proposed Synthetic Strategy
A plausible synthetic route to this compound would involve a Suzuki cross-coupling reaction between a 4-halonicotinic acid derivative and 4-cyanophenylboronic acid.
Caption: Proposed synthetic workflow for this compound.
Biological Evaluation Protocols
For kinase inhibition, standard assays such as fluorescence polarization or radiometric assays can be employed to determine IC50 values. For other enzymes, appropriate substrate-based colorimetric or fluorometric assays should be used.
Step-by-step Protocol for a Generic Kinase Assay:
-
Prepare a stock solution of the test compound in DMSO.
-
In a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the signal (e.g., fluorescence or radioactivity) to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value from the dose-response curve.
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to CLSI guidelines.
Step-by-step Protocol for Broth Microdilution:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Potential: Signaling Pathways and Logical Relationships
To provide a broader context, the following diagram illustrates a simplified signaling pathway that could be targeted by this compound derivatives, assuming a kinase inhibitory mechanism.
Caption: Simplified signaling pathway potentially targeted by the novel scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area for drug discovery. By analyzing the well-established SAR of its constituent nicotinic acid and 4-cyanophenyl moieties, we can logically predict its potential as a modulator of various biological targets, particularly kinases. This guide provides a foundational framework for initiating research into this novel class of compounds, from proposing a synthetic strategy to outlining key biological evaluation protocols. Future work should focus on the synthesis of a small library of derivatives with modifications on both the nicotinic acid and the cyanophenyl rings to experimentally validate the hypothesized SAR and to identify lead compounds for further development. The insights provided herein are intended to accelerate the discovery of new therapeutic agents based on this intriguing chemical scaffold.
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J. M. W. J. M. W. Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S). Org. Lett.2005 , 7, 5055-5057. [Link]
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Cross-validation of analytical methods for the characterization of 4-(4-Cyanophenyl)nicotinic acid
An Application Scientist's Guide to the Cross-Validation of Analytical Methods for the Characterization of 4-(4-Cyanophenyl)nicotinic Acid
In the landscape of pharmaceutical development and materials science, the purity, structure, and stability of chemical entities are paramount. This compound, a key building block in the synthesis of novel therapeutic agents and functional materials, is no exception. Its bifunctional nature, featuring both a carboxylic acid and a nitrile group on a biphenyl-like scaffold, necessitates a multi-faceted analytical approach for comprehensive characterization. A single analytical technique, however robust, provides only one perspective on the molecule's properties. True analytical confidence is achieved through the cross-validation of orthogonal methods, a process that ensures the accuracy and reliability of the data.
This guide, written from the perspective of a senior application scientist, provides a framework for the characterization and analytical method cross-validation for this compound. We will delve into the practical application of several analytical techniques, emphasizing the rationale behind method selection and the interpretation of comparative data.
Chapter 1: Foundational Spectroscopic and Thermal Characterization
The initial characterization of any new batch of this compound involves confirming its chemical identity and fundamental physical properties. This is typically achieved through a combination of spectroscopic and thermal techniques.
Structural Elucidation via NMR and FT-IR Spectroscopy
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are cornerstone techniques for unambiguous structural confirmation.
-
¹H and ¹³C NMR Spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The number of signals, their chemical shifts, splitting patterns, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a complete mapping of the molecular structure.
-
FT-IR Spectroscopy is used to identify the presence of key functional groups. For this compound, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C≡N stretch of the nitrile group, and the C=C and C-H vibrations of the aromatic rings.
Molecular Weight Confirmation by Mass Spectrometry
Mass Spectrometry (MS) is essential for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Thermal Properties Assessment with TGA and DSC
Thermal analysis provides insights into the material's stability and solid-state properties.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing information about its thermal stability and decomposition profile.
-
Differential Scanning Calorimetry (DSC) detects changes in heat flow as a sample is heated or cooled, allowing for the determination of the melting point, glass transition temperature, and the presence of any polymorphic forms.
Chapter 2: Orthogonal Chromatographic Purity Assessment
While spectroscopic methods confirm identity, chromatographic techniques are the gold standard for determining purity and identifying related impurities. The use of orthogonal chromatographic methods is a powerful cross-validation strategy.
Primary Purity Assay by High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating reversed-phase HPLC method with UV detection is the workhorse for purity analysis. The choice of a suitable stationary phase (e.g., C18) and mobile phase is critical to achieve adequate resolution between the main peak and any potential impurities.
Confirmatory Analysis by Ultra-Performance Liquid Chromatography (UPLC-MS)
Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer offers a higher resolution and faster analysis time compared to traditional HPLC. The mass detector provides an additional layer of specificity, allowing for the tentative identification of impurities based on their mass-to-charge ratio.
Chapter 3: The Cross-Validation Framework
Cross-validation involves comparing the results from two or more orthogonal analytical methods to provide a higher level of assurance in the data. For this compound, a robust cross-validation strategy would involve the workflow depicted below.
Caption: Cross-validation workflow for this compound.
Comparative Data Analysis
The following tables present hypothetical, yet realistic, data from the analysis of a single batch of this compound, illustrating the cross-validation process.
Table 1: Identity Confirmation
| Parameter | Method | Result | Conclusion |
| Structure | ¹H & ¹³C NMR | Spectrum consistent with the proposed structure. | Identity Confirmed |
| Functional Groups | FT-IR (ATR) | Peaks at ~3000 cm⁻¹ (O-H), ~2230 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O). | Identity Confirmed |
| Molecular Weight | ESI-MS | [M-H]⁻ at m/z 223.05 | Identity Confirmed |
Table 2: Purity Assessment
| Parameter | HPLC-UV | UPLC-MS | Conclusion |
| Purity (% Area) | 99.85% | 99.82% | Excellent correlation between methods. |
| Impurity 1 (RRT 0.85) | 0.08% | 0.09% | Impurity consistently detected. |
| Impurity 2 (RRT 1.12) | 0.05% | 0.06% | Impurity consistently detected. |
| Impurity Identification | Not Applicable | Impurity 1: m/z consistent with starting material. | UPLC-MS provides impurity identity. |
Table 3: Thermal Analysis
| Parameter | DSC | TGA | Conclusion |
| Melting Point | Onset: 245.5 °C, Peak: 248.2 °C | Not Applicable | Sharp melt indicates high purity. |
| Thermal Stability | Not Applicable | 5% weight loss at 310 °C | Compound is thermally stable up to ~300 °C. |
The strong concordance between the orthogonal methods—NMR, FT-IR, and MS for identity; HPLC-UV and UPLC-MS for purity; and DSC and TGA for thermal properties—provides a high degree of confidence in the quality of the this compound batch.
Chapter 4: Detailed Experimental Protocols
For reproducibility and transparency, the following detailed protocols were employed.
Protocol: HPLC-UV Purity Method
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: 0.5 mg/mL in 50:50 Acetonitrile:Water.
Protocol: ¹H NMR Spectroscopy
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: ~10 mg/mL.
-
Parameters: 16 scans, 30° pulse, 2-second relaxation delay.
Protocol: DSC Analysis
-
Instrument: TA Instruments Q2000 DSC or equivalent.
-
Sample Pan: Tzero Aluminum hermetic pan.
-
Sample Weight: 2-3 mg.
-
Temperature Program: Equilibrate at 40 °C, ramp at 10 °C/min to 300 °C.
-
Purge Gas: Nitrogen at 50 mL/min.
Conclusion
The characterization of a molecule like this compound is a multi-step process that relies on the synergy of various analytical techniques. This guide has outlined a robust framework for not only characterizing this compound but also for implementing a cross-validation strategy that ensures the integrity and reliability of the analytical data. By employing orthogonal methods for identity, purity, and thermal properties, researchers and drug development professionals can have a high degree of confidence in the quality of their materials, which is a critical foundation for successful research and development.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409–S1421. [Link]
-
Agilent Technologies. (2021). Fundamentals of Modern UV-Visible Spectroscopy. [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(4-Cyanophenyl)nicotinic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a detailed operational plan for the proper disposal of 4-(4-Cyanophenyl)nicotinic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety.
Hazard Assessment and Waste Classification
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. This compound, while not classified under specific RCRA P-series or U-series lists, presents hazards that necessitate its management as a regulated chemical waste.[1] The primary responsibility for hazardous waste determination lies with the chemical waste generator.[1][2]
Key Hazards:
-
Irritation: The compound is an irritant, capable of causing irritation to the eyes, skin, and respiratory tract.[1]
-
Toxicity: It is considered harmful if swallowed, inhaled, or absorbed through the skin.[1] This is characteristic of many organonitrile compounds.
-
Reactivity: While specific reactivity data is limited, the presence of a cyano group warrants caution. Cyanide-containing wastes must never be mixed with acids, as this can liberate highly toxic hydrogen cyanide gas.[3]
Based on these properties, all waste streams containing this compound must be treated as hazardous chemical waste.
| Hazard Profile: this compound | |
| Physical State | Solid (Off-white powder)[1] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion[1] |
| Health Hazards | Skin Irritant, Eye Irritant, Respiratory Tract Irritant[1] |
| Harmful if Swallowed/Inhaled/Absorbed through skin[1] | |
| Primary Regulatory Driver | Resource Conservation and Recovery Act (RCRA)[4][5] |
| Special Precautions | Segregate from acidic waste streams to prevent HCN gas formation.[3] |
Core Principles for Chemical Waste Management
Adherence to fundamental waste management principles is critical for ensuring safety and compliance. These practices should be integrated into standard laboratory operating procedures.
-
Waste Minimization: The most effective way to reduce risk and disposal costs is to minimize waste generation. This includes purchasing only the necessary quantities of chemicals and modifying experiments to use smaller scales where feasible.[6][7]
-
Segregation: Proper segregation is the cornerstone of safe chemical waste disposal. Never mix incompatible waste streams. At a minimum, this compound waste should be segregated from other chemical families. Specifically:
-
Containerization: All waste must be stored in appropriate, clearly labeled containers.
-
Containers must be in good condition, leak-proof, and made of a material compatible with the waste.[10]
-
Keep containers securely closed at all times, except when adding waste.[8][10] This prevents the release of vapors and reduces the risk of spills.
-
Liquid waste containers should be placed in secondary containment pans.[8]
-
-
Labeling: Improperly labeled waste is a significant safety hazard. All waste containers must be clearly marked with:
Step-by-Step Disposal Protocols
The following protocols provide specific guidance for handling different waste streams of this compound. All handling of the solid chemical and preparation of waste should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9]
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
-
Original Container: If possible, dispose of the chemical in its original container.
-
Labeling: Write the word "WASTE " directly on the manufacturer's label.[11]
-
Tagging: Complete and attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory, ensuring it is segregated from incompatible materials.[12]
-
Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
Protocol 3.2: Disposal of Contaminated Dry Waste
This stream includes items such as contaminated gloves, weigh paper, and paper towels from spill cleanup.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container (e.g., a sturdy plastic bag or a labeled drum).
-
Labeling: Label the container as "HAZARDOUS WASTE " and list the contaminant: "Solid Debris contaminated with this compound."
-
Storage: Keep the container sealed and store it in the SAA.
-
Pickup: Arrange for pickup with your EHS department.
Protocol 3.3: Disposal of Aqueous and Organic Solvent Solutions
-
Container Selection: Use a dedicated, compatible waste container (e.g., glass or polyethylene) for liquid waste containing this compound. Do not use metal containers for acidic solutions.[10]
-
Segregation: Maintain separate waste containers for halogenated and non-halogenated solvent solutions.[9]
-
Labeling & Tagging: Immediately label the container with a hazardous waste tag. List all constituents, including solvents and the solute, with estimated percentages.
-
Accumulation: Keep the container tightly capped and in secondary containment. Do not fill beyond 90% capacity to allow for expansion.
-
Pickup: Once full, or within 60 days of the accumulation start date, arrange for pickup by EHS.[8]
Protocol 3.4: Decontamination of Empty Containers
Empty containers that once held this compound must still be managed as hazardous waste unless properly decontaminated.
-
Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.
-
Rinsate Collection: This rinsate is considered hazardous waste.[9] Collect all rinsate and add it to the appropriate liquid hazardous waste container (Protocol 3.3).
-
Container Disposal: After triple-rinsing, deface or remove the original chemical label.[6] The container can now be disposed of as non-hazardous solid waste (e.g., in a broken glass box or regular trash, per institutional policy).
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and correct action is crucial.
-
Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to do so, clean it up immediately.[6]
-
Wear appropriate PPE, including a respirator if dust is generated.
-
Gently sweep or vacuum the solid material to avoid generating dust.[1]
-
Place the spilled chemical and all cleanup materials into a sealed container and label it as hazardous waste.[6]
-
For large spills, contact your institution's EHS or emergency response team immediately.
-
-
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from work with this compound.
Caption: Decision workflow for segregating and containerizing waste streams.
Conclusion
The proper management and disposal of this compound are non-negotiable aspects of laboratory safety and environmental stewardship. By understanding the material's hazards, adhering to the core principles of waste management, and following the specific protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the community while maintaining full regulatory compliance. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
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National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]
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Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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YOUTH Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Chemical Waste. Retrieved from [Link]
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Quest Disposal & Recycling Inc. (2014). Federal and State Regulations on Hazardous Waste. Retrieved from [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - 5-(4-Cyanophenyl)nicotinic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Unknown Source. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Retrieved from [Link]
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Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet - Nicotinic acid. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Cyanide. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 4-(4-Cyanophenyl)nicotinic acid
For the pioneering researchers and scientists in drug development, the novel compounds you synthesize and handle are the lifeblood of innovation. Among these, 4-(4-Cyanophenyl)nicotinic acid, with its unique chemical structure, presents both exciting possibilities and critical safety considerations. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound. Our commitment is to empower your research by ensuring a foundation of uncompromised safety and operational excellence.
Understanding the Hazard Profile: A Tale of Two Moieties
To handle this compound safely, we must first appreciate its chemical personality, which is dictated by its two key functional groups: the nicotinic acid core and the cyanophenyl substituent.
-
The Nicotinic Acid Core: A derivative of niacin (Vitamin B3), nicotinic acid itself is a white, crystalline powder.[1] While essential for biological functions at nutritional doses, in the concentrated form encountered in the laboratory, it can be an irritant.[2] High doses of nicotinic acid are known to cause skin flushing, and in more significant exposures, can lead to more severe issues.[3] As a carboxylic acid, it also possesses corrosive properties that must be respected.
-
The Cyanophenyl Group: The presence of a nitrile (-CN) group attached to a benzene ring introduces a more significant toxicological concern. Organic nitriles can be toxic, and of particular note is the potential for the release of hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or during combustion.[4] Cyanide is a potent cellular toxin that can interfere with the body's ability to use oxygen.[5] Chronic exposure to cyanide compounds can lead to neurological, cardiovascular, and respiratory effects.[6]
The combination of these two groups in this compound results in a compound that is classified as an irritant to the eyes, skin, and respiratory tract. It is harmful if swallowed, inhaled, or absorbed through the skin.[4] Therefore, our safety protocols are designed to mitigate these risks at every step.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles with a face shield | The powdered nature of the compound increases the risk of airborne particles. A face shield provides an additional layer of protection against splashes and airborne dust. |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals, including acids.[7] It is crucial to change gloves immediately if they become contaminated.[8] |
| Body Protection | A lab coat that is fully buttoned | A lab coat protects your skin and personal clothing from spills and contamination.[9] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge | Due to the risk of inhaling the powdered compound, a respirator is essential, especially when handling larger quantities or when working outside of a certified chemical fume hood.[9] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize the risk of inhalation.
-
Pre-weighing Checks: Before handling the compound, ensure that all necessary PPE is correctly donned and that a chemical spill kit is readily accessible.
-
Weighing Procedure:
-
Use a tared, sealed container for weighing to prevent the dispersal of powder.
-
If possible, use a balance with a draft shield.
-
Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Do not use a dry brush, as this can aerosolize the compound.
-
In-Solution Use
-
Solvent Selection: When preparing solutions, add the powdered this compound to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions should be carried out in a well-ventilated fume hood. Ensure that all glassware is properly secured.
-
Monitoring: Regularly inspect the reaction setup for any signs of leaks or other issues.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed hazardous waste container. The container should be labeled with the full chemical name and approximate concentration. Due to the presence of the nitrile group, this waste stream should be considered particularly hazardous.
Disposal Pathway
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. The nitrile group can pose a significant threat to aquatic life and may require specific treatment methods, such as incineration at a licensed facility.[10]
In Case of Emergency: Be Prepared
Spills
-
Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills of the powder, carefully cover it with an absorbent material designed for chemical spills.
-
Cleanup: Wearing the appropriate spill response PPE (see diagram above), carefully collect the absorbed material and place it in a sealed hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, and dispose of all cleanup materials as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.
By understanding the inherent hazards of this compound and diligently adhering to these safety protocols, you can confidently advance your research while maintaining the highest standards of laboratory safety.
References
-
PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS. Retrieved from [Link]
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Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]
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MSD Manual Professional Edition. (n.d.). Niacin Toxicity. Retrieved from [Link]
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PubMed Central. (2021). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. National Institutes of Health. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(4-Cyanophenyl)nicotinic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Cyanide Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products. Retrieved from [Link]
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National Safety Products. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
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MDPI. (n.d.). Phenol, Cyanide, and Thiocyanate in Aquatic Media: The Ecotoxicity of Individual Substances and Their Mixtures. Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
